molecular formula C8H7FN2 B2600002 4-Amino-3-fluoro-5-methylbenzonitrile CAS No. 1465326-80-0

4-Amino-3-fluoro-5-methylbenzonitrile

Cat. No.: B2600002
CAS No.: 1465326-80-0
M. Wt: 150.156
InChI Key: NMIMWMUYANKVIW-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-methylbenzonitrile (CAS 1465326-80-0) is a fluorinated aromatic building block of high interest in medicinal chemistry and radiopharmaceutical development. With the molecular formula C 8 H 7 FN 2 and a molecular weight of 150.15 g/mol, this compound features a benzonitrile core substituted with a fluorine atom, a methyl group, and an amino group . This specific arrangement of electron-withdrawing (cyano, fluorine) and electron-donating (amino) substituents makes it a valuable precursor for synthesizing more complex molecules. Its primary research value lies in its potential as a synthon for Positron Emission Tomography (PET) tracer development. Fluorinated benzonitrile derivatives are studied as precursors or model compounds for nucleophilic aromatic substitution, a key reaction in the incorporation of the radioactive isotope Fluorine-18 . The presence of strong electron-withdrawing groups, like the cyano group, ortho or para to a leaving group is a known requirement for efficient radiofluorination, enabling the creation of imaging agents for non-invasive study of biological processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-fluoro-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIMWMUYANKVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1465326-80-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-5-methylbenzonitrile, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates available data and presents a scientifically grounded perspective on its synthesis, physicochemical properties, spectroscopic characterization, and potential applications. By drawing parallels with structurally related aminobenzonitriles, this guide aims to serve as a valuable resource for researchers exploring the utility of this molecule as a versatile building block in the design of novel therapeutics.

Introduction: The Significance of Fluorinated Benzonitriles in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the benzonitrile moiety is a key pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. The combination of these features in this compound makes it a promising scaffold for the development of novel enzyme inhibitors and other therapeutic agents. The strategic placement of the fluorine atom, amino group, and methyl group on the benzonitrile core allows for fine-tuning of its electronic and steric properties, offering a versatile platform for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Based on its chemical structure, this compound is a crystalline solid at room temperature. Its key physicochemical properties, sourced from available supplier information and computational predictions, are summarized below.

PropertyValueSource(s)
CAS Number 1465326-80-0[1][2]
Molecular Formula C₈H₇FN₂[2]
Molecular Weight 150.16 g/mol [2]
Appearance Predicted to be a solidInferred
Purity >95% (as available commercially)[2]
Predicted XLogP3 1.4[3]
Predicted Hydrogen Bond Donor Count 1[3]
Predicted Hydrogen Bond Acceptor Count 2[3]

Chemical Structure:

Chemical Structure of this compound

Proposed Synthetic Pathways

While a specific, peer-reviewed synthesis of this compound has not been prominently published, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. Two primary strategies are outlined below.

Route A: Reduction of a Nitro Precursor

This common and reliable method involves the synthesis of a nitrated intermediate, followed by its reduction to the corresponding amine.

Workflow Diagram:

Synthesis_Route_A start 3-Fluoro-5-methylaniline step1 Nitration (e.g., HNO₃, H₂SO₄) start->step1 intermediate 3-Fluoro-5-methyl-4-nitroaniline step1->intermediate step2 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) intermediate->step2 nitro_benzonitrile 3-Fluoro-5-methyl-4-nitrobenzonitrile step2->nitro_benzonitrile step3 Reduction (e.g., SnCl₂·2H₂O, Fe/HCl, or H₂/Pd-C) nitro_benzonitrile->step3 product This compound step3->product

Proposed Synthesis via Reduction of a Nitro Intermediate

Step-by-Step Protocol:

  • Nitration of 3-Fluoro-5-methylaniline: 3-Fluoro-5-methylaniline can be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to regioselectively introduce a nitro group at the C4 position, yielding 3-Fluoro-5-methyl-4-nitroaniline. The directing effects of the amino and fluoro groups are key to controlling the regioselectivity of this electrophilic aromatic substitution.

  • Sandmeyer Reaction: The resulting 3-Fluoro-5-methyl-4-nitroaniline can then undergo a Sandmeyer reaction. Diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with copper(I) cyanide, will replace the diazonium group with a nitrile group to afford 3-Fluoro-5-methyl-4-nitrobenzonitrile.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride dihydrate in ethanol, iron powder in acidic medium, or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).[4] This reduction yields the target compound, this compound.

Route B: Direct Fluorination

An alternative approach could involve the direct fluorination of a suitable precursor, although achieving the desired regioselectivity can be challenging.

Workflow Diagram:

Synthesis_Route_B start 4-Amino-5-methylbenzonitrile step1 Electrophilic Fluorination (e.g., Selectfluor™) start->step1 product This compound step1->product

Proposed Synthesis via Direct Fluorination

Step-by-Step Protocol:

  • Electrophilic Fluorination: Starting with 4-Amino-5-methylbenzonitrile, direct fluorination could be attempted using an electrophilic fluorinating agent such as N-Fluorobis(phenyl)sulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™). The amino group is a strong activating group and will direct the electrophilic fluorine to the ortho and para positions. In this case, the desired product would be the ortho-fluorinated isomer. Careful optimization of reaction conditions would be crucial to control regioselectivity and minimize side reactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons.

  • Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. The coupling constants will be influenced by the adjacent fluorine atom.

  • Amino Protons: A broad singlet for the -NH₂ protons is anticipated, likely in the range of δ 3.5-5.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.

  • Methyl Protons: A sharp singlet for the -CH₃ protons is expected in the upfield region, typically around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluoro and nitrile groups. Key signals would include those for the nitrile carbon (δ ~115-120 ppm), the aromatic carbons directly attached to fluorine (with a characteristic large ¹J C-F coupling constant), and the other aromatic carbons, as well as the methyl carbon (δ ~15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[5][6][7][8]

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C≡N Stretching: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ for the nitrile group.

  • C-F Stretching: A strong absorption band in the region of 1200-1300 cm⁻¹ due to the carbon-fluorine bond.

  • Aromatic C-H and C=C Stretching: Characteristic absorptions in the aromatic region.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion (M⁺) peak at m/z 150.16, corresponding to its molecular weight.[2] The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN. Since fluorine is monoisotopic, the isotopic pattern of the molecular ion peak will be straightforward.[9]

Potential Applications in Drug Discovery and Development

Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry, known to exhibit a range of biological activities. The unique combination of functional groups in this compound suggests its potential as a key intermediate for the synthesis of various therapeutic agents.

Conceptual Signaling Pathway Involvement:

Signaling_Pathway cluster_0 Potential Therapeutic Targets cluster_1 Downstream Cellular Effects Kinase Protein Kinases (e.g., EGFR, VEGFR) Proliferation Decreased Cell Proliferation Kinase->Proliferation Protease Proteases (e.g., Cathepsins) Angiogenesis Inhibition of Angiogenesis Protease->Angiogenesis OtherEnzyme Other Enzymes Apoptosis Induction of Apoptosis OtherEnzyme->Apoptosis Inhibitor This compound -based Inhibitor Inhibitor->Kinase Inhibition Inhibitor->Protease Inhibition Inhibitor->OtherEnzyme Inhibition

Potential Role as an Enzyme Inhibitor Precursor

  • Enzyme Inhibition: The benzonitrile moiety can act as a crucial binding element in the active site of various enzymes. Derivatives of this compound could be designed as inhibitors of protein kinases, which are often dysregulated in cancer and inflammatory diseases. The amino group provides a convenient handle for further chemical modifications to optimize binding affinity and selectivity.

  • Antimicrobial and Antiviral Agents: The aminobenzonitrile scaffold is also found in compounds with antimicrobial and antiviral activities. Further derivatization of this compound could lead to the discovery of novel agents to combat infectious diseases.

  • Central Nervous System (CNS) Active Compounds: The ability of fluorine to improve blood-brain barrier penetration makes this compound an attractive starting point for the synthesis of CNS-active agents.

Chemical Reactivity and Further Functionalization

The functional groups of this compound offer multiple avenues for chemical modification, making it a versatile building block for combinatorial chemistry and lead optimization.

  • N-Alkylation and N-Acylation: The primary amino group can be readily alkylated or acylated to introduce a wide variety of substituents, allowing for the exploration of SAR.

  • Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a range of other functional groups through Sandmeyer-type reactions.

  • Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further opportunities for diversification.

  • Cross-Coupling Reactions: The aromatic ring can potentially participate in cross-coupling reactions, although the existing substituents will influence the reactivity.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is currently limited, this technical guide provides a solid foundation for researchers by proposing plausible synthetic routes, predicting its spectroscopic characteristics, and highlighting its potential in medicinal chemistry. As research in this area progresses, the utility of this and related fluorinated benzonitriles in drug discovery is expected to expand significantly.

References

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-5-methylbenzonitrile (C₈H₇FN₂), a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound (CAS 1465326-80-0) remains largely proprietary, this document synthesizes available information on closely related analogues and general principles of organic synthesis and analysis to offer a robust framework for its study and application. We will explore its molecular structure, physicochemical properties, plausible synthetic routes, spectroscopic characteristics, and its emerging role as a critical building block in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers navigating the synthesis and application of this and similar fluorinated scaffolds.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a nitrile group, a versatile functional handle, the resulting fluorinated benzonitrile scaffold becomes a highly valuable intermediate in the synthesis of complex pharmaceuticals. The nitrile group itself is a bioisostere for various functional groups and can participate in key hydrogen bonding interactions within protein active sites.

This compound is a prime example of this class of compounds, incorporating a trifunctionalized aromatic ring that offers multiple avenues for synthetic diversification. The strategic placement of the fluorine, amino, and methyl groups creates a unique electronic and steric environment, making it a desirable precursor for targeted drug design.

Physicochemical and Structural Properties

While experimentally determined data for this compound is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₈H₇FN₂Confirmed by multiple chemical suppliers.[2][3]
Molecular Weight 150.16 g/mol Calculated from the molecular formula.[3]
CAS Number 1465326-80-0Confirmed by multiple chemical suppliers.[2][3]
Appearance Likely an off-white to beige crystalline solidBased on similar aminobenzonitrile compounds.
Melting Point Not available. Likely in the range of 80-120 °CAnalogy with related compounds like 4-Aminobenzonitrile (83-85 °C) and 4-Amino-3-fluorobenzonitrile (86-90 °C).[4][5][6]
Solubility Expected to be soluble in organic solvents like ethyl acetate, dichloromethane, and chloroform; sparingly soluble in water.General solubility of aminobenzonitriles.[5]
pKa The amino group is expected to be weakly basic.The electron-withdrawing effects of the nitrile and fluorine will reduce the basicity of the aniline nitrogen.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Fluoro-5-methylaniline B 3-Fluoro-5-methyl-4-nitroaniline A->B Nitration (e.g., HNO₃, H₂SO₄) C 4-Amino-2-fluoro-6-methylbenzenediazonium salt B->C Diazotization (e.g., NaNO₂, HCl) D This compound C->D Sandmeyer Reaction (e.g., CuCN)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Nitration of 3-Fluoro-5-methylaniline:

    • Rationale: Introduction of a nitro group, which can later be reduced to the target amino group. The directing effects of the existing amino and methyl groups will likely favor nitration at the C4 position.

    • Procedure: To a cooled solution of 3-fluoro-5-methylaniline in concentrated sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is carefully monitored until completion. The mixture is then poured onto ice, and the precipitated product is collected by filtration.

  • Reduction of the Nitro Group:

    • Rationale: Conversion of the nitro group to a primary amine.

    • Procedure: The crude 3-fluoro-5-methyl-4-nitroaniline is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent such as iron powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (e.g., H₂ over Pd/C) is employed to reduce the nitro group to an amine.

  • Diazotization of the Aniline:

    • Rationale: Conversion of the newly formed amino group into a diazonium salt, which is an excellent leaving group for subsequent nucleophilic substitution.

    • Procedure: The resulting diamine is dissolved in a cold aqueous acidic solution (e.g., HCl). A solution of sodium nitrite in water is added slowly while maintaining the temperature below 5 °C.

  • Sandmeyer Reaction for Cyanation:

    • Rationale: Introduction of the nitrile group by displacing the diazonium group.

    • Procedure: The cold diazonium salt solution is added to a solution of copper(I) cyanide. The reaction is typically warmed to room temperature or slightly above to drive the reaction to completion. The product is then extracted with an organic solvent, and the organic layer is washed and dried.

  • Purification:

    • Rationale: To obtain the final product in high purity.

    • Procedure: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic Characterization (Predicted)

While actual spectra are not publicly available, the expected spectroscopic features can be predicted.

TechniqueExpected Features
¹H NMR - A singlet for the methyl protons (~2.2-2.4 ppm).- A broad singlet for the amino protons (~4.0-5.0 ppm).- Two distinct signals in the aromatic region, likely doublets or doublet of doublets, due to coupling with the fluorine atom.
¹³C NMR - A signal for the methyl carbon.- A signal for the nitrile carbon (~115-125 ppm).- A series of signals in the aromatic region, with the carbons attached to fluorine and the amino group showing characteristic shifts and C-F coupling.
IR Spectroscopy - N-H stretching of the primary amine (~3300-3500 cm⁻¹).- C-H stretching of the aromatic ring and methyl group (~2900-3100 cm⁻¹).- A sharp, strong C≡N stretching band (~2220-2240 cm⁻¹).- C-F stretching (~1000-1400 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 150.16.

Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a versatile intermediate for creating libraries of complex molecules for drug screening.

Key Reactive Sites and Potential Transformations

Reactivity cluster_0 This compound Molecule Amino_Group Amino Group (-NH₂) - Acylation - Alkylation - Diazotization -> Sandmeyer - Buchwald-Hartwig amination Molecule->Amino_Group Nitrile_Group Nitrile Group (-C≡N) - Hydrolysis to carboxylic acid - Reduction to amine - Cyclization reactions Molecule->Nitrile_Group Aromatic_Ring Aromatic Ring - Electrophilic aromatic substitution (further functionalization) Molecule->Aromatic_Ring

Caption: Key reactive sites of this compound.

The amino group can undergo a wide range of transformations, including acylation, alkylation, and participation in cross-coupling reactions like the Buchwald-Hartwig amination. It can also be diazotized and substituted via Sandmeyer-type reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the construction of heterocyclic rings. The aromatic ring itself can potentially undergo further electrophilic substitution, although the existing substituents will dictate the regioselectivity.

Role in Medicinal Chemistry

Fluorinated aminobenzonitriles are key components in the synthesis of various kinase inhibitors and other targeted therapies. The specific substitution pattern of this compound could be leveraged to fine-tune the binding of a drug candidate to its target protein, potentially improving potency and selectivity. While direct examples are not in the public domain, its structure is analogous to intermediates used in the synthesis of inhibitors for targets such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on data for analogous compounds such as 4-amino-3-fluorobenzonitrile and other aminobenzonitriles, the following precautions should be taken:

  • Hazard Classification (Predicted): Harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or use a fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of contact with skin, wash off immediately with plenty of soap and water. If swallowed, seek medical advice immediately and show the container or label.

Conclusion

This compound represents a strategically important building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. While a comprehensive public dataset for this specific molecule is currently lacking, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As research in this area progresses, it is anticipated that the full potential of this versatile intermediate will be further elucidated, leading to the development of new and improved technologies.

References

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile: A Key Building Block for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Amino-3-fluoro-5-methylbenzonitrile (CAS No. 1465326-80-0), a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The strategic placement of amino, fluoro, and methyl groups on the benzonitrile scaffold imparts unique electronic and steric characteristics, making it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This document serves as a detailed resource for researchers, offering insights into its molecular structure, reactivity, and its emerging role in the development of novel pharmaceutical agents.

Introduction: The Strategic Importance of Fluorinated Aminobenzonitriles

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound is a prime example of a strategically designed building block that leverages these benefits. The electron-withdrawing nature of the fluorine atom and the nitrile group, combined with the electron-donating amino group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential interactions with biological targets. The methyl group provides an additional point of steric differentiation and can influence the molecule's conformational preferences. This combination of functionalities makes it a versatile precursor for a wide range of heterocyclic and other complex organic compounds, positioning it as a key intermediate in the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and drug design. While experimentally determined data for some properties are not widely available in the public domain, key identifiers and computed properties provide a solid foundation for its characterization.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1465326-80-0ChemUniverse[2]
Molecular Formula C₈H₇FN₂ChemUniverse[2]
Molecular Weight 150.16 g/mol ChemUniverse[2]
Purity Typically ≥95%ChemUniverse[2]
Appearance (Not specified, likely a solid)
Melting Point (Not experimentally determined)
Boiling Point (Not experimentally determined)
Solubility (Not experimentally determined)

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the methyl carbon, the nitrile carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, C-F stretching, and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted aminobenzonitriles can be achieved through various synthetic routes. While a specific, detailed protocol for this compound is not widely published, general strategies for analogous compounds can be adapted. A plausible synthetic pathway could involve the following key transformations:

Synthetic_Pathway A Substituted Toluene Derivative B Nitration A->B HNO₃/H₂SO₄ C Reduction of Nitro Group B->C e.g., Fe/HCl or H₂/Pd-C D Halogenation (Fluorination) C->D e.g., Selectfluor E Cyanation D->E e.g., CuCN F This compound E->F

Caption: A generalized synthetic workflow for substituted aminobenzonitriles.

A common approach involves starting with a suitably substituted toluene derivative and introducing the required functional groups in a stepwise manner, including nitration, reduction of the nitro group to an amine, halogenation (fluorination), and cyanation.[3] The order of these steps is crucial to ensure the correct regioselectivity.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings.

  • Aromatic Ring: The aromatic ring is activated by the amino group and deactivated by the fluoro and nitrile groups. It can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing functional groups.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzonitriles are valuable scaffolds in drug discovery due to their ability to serve as precursors for a wide range of heterocyclic compounds with diverse pharmacological activities. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates.

Role as a Key Intermediate

This compound can serve as a crucial intermediate in the synthesis of more complex molecules, including but not limited to:

  • Kinase Inhibitors: The aminobenzonitrile core can be elaborated to synthesize inhibitors of various protein kinases, which are important targets in cancer therapy.

  • GPCR Modulators: Derivatives of this compound could potentially modulate the activity of G protein-coupled receptors, a large family of drug targets.

  • Enzyme Inhibitors: The functional groups present allow for the design of molecules that can fit into the active sites of specific enzymes, thereby inhibiting their activity.

Potential Therapeutic Areas

While specific therapeutic applications of derivatives of this compound are still under investigation, the broader class of substituted aminobenzonitriles has shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Safety and Handling

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the development of new therapeutic agents. While a significant amount of experimental data is yet to be published, this technical guide provides a comprehensive overview of its known properties and potential applications, serving as a valuable resource for researchers in medicinal chemistry and pharmaceutical sciences. Further research into the synthesis, reactivity, and biological activity of derivatives of this compound is warranted and holds promise for the discovery of new and effective medicines.

References

A Comprehensive Spectroscopic Guide to 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluoro-5-methylbenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically influential methyl group, and a strongly electron-withdrawing fluoro group and nitrile moiety, creates a molecule with nuanced electronic and steric properties. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational understanding for its identification, characterization, and application in research and development. Due to the limited availability of public experimental spectra for this specific compound, this guide will utilize predicted spectroscopic data, interpreted with field-proven insights, to provide a robust analytical framework.

Molecular Structure and Key Features

The structural attributes of this compound are pivotal to understanding its spectroscopic behavior. The interplay of electron-donating and electron-withdrawing groups on the benzene ring dictates the chemical environment of each atom, which is directly probed by spectroscopic techniques.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1][2] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8 - 7.2Multiplet2HAromatic Protons
~4.0 - 4.5Broad Singlet2H-NH₂
~2.1Singlet3H-CH₃

Interpretation:

  • Aromatic Protons: The two aromatic protons are expected to appear as a multiplet in the downfield region due to the deshielding effect of the aromatic ring. The electron-donating amino group and the electron-withdrawing fluoro and nitrile groups create a complex electronic environment, leading to the multiplet splitting pattern.

  • Amino Protons: The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Methyl Protons: The three protons of the methyl group are magnetically equivalent and thus appear as a singlet. Its upfield position is characteristic of an alkyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~150 - 160 (d)C-F
~145 - 155C-NH₂
~130 - 140Aromatic C-H
~120 - 130Aromatic C-H
~115 - 125C-CN
~110 - 120C-CH₃
~100 - 110C-CN (quaternary)
~15 - 20-CH₃

(d) indicates a doublet due to C-F coupling.

Interpretation:

  • Aromatic Carbons: The aromatic carbons exhibit a range of chemical shifts due to the varied electronic effects of the substituents. The carbon directly attached to the fluorine atom will show a characteristic doublet due to one-bond C-F coupling.

  • Nitrile Carbon: The carbon of the nitrile group is typically found in the 110-125 ppm range and is often of lower intensity due to its long relaxation time.

  • Methyl Carbon: The methyl carbon appears at a characteristic upfield chemical shift.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data:

Chemical Shift (ppm)Multiplicity
~ -120 to -140Multiplet

Interpretation:

The fluorine atom will resonate in a region characteristic of aromatic fluorine compounds. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire Acquire 1H, 13C, 19F Spectra spectrometer->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase Analysis Analysis phase->Analysis

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4][5][6][7]

Predicted FT-IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl (-CH₃)
2230-2210C≡N stretchNitrile
1620-1580C=C stretchAromatic Ring
1400-1000C-F stretchAryl Fluoride
900-675C-H bendAromatic (out-of-plane)

Interpretation:

  • N-H Stretch: The primary amine will show two characteristic stretching bands in the 3400-3200 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.

  • Nitrile Stretch: A sharp, intense absorption around 2220 cm⁻¹ is a definitive indicator of the nitrile group.

  • Aromatic C=C Stretches: Multiple bands in the 1620-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • C-F Stretch: A strong absorption in the 1400-1000 cm⁻¹ region is indicative of the C-F bond.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[8][9][10][11]

Predicted Mass Spectrum Data:

m/zInterpretation
~150Molecular Ion (M⁺)
~135[M - CH₃]⁺
~123[M - HCN]⁺
~108[M - CH₃ - HCN]⁺

Interpretation:

  • Molecular Ion Peak: The peak with the highest mass-to-charge ratio will correspond to the molecular ion (M⁺), which will confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include the loss of a methyl radical (-CH₃), loss of hydrogen cyanide (HCN) from the nitrile group, or a combination of these losses.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection sample Introduce Sample ionization Ionize Sample (EI or ESI) sample->ionization analyzer Separate Ions by m/z ionization->analyzer detector Detect Ions analyzer->detector Spectrum Generation Spectrum Generation detector->Spectrum Generation

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and self-validating system for its structural confirmation and characterization. While this guide is based on predicted data, the principles of interpretation and the experimental protocols described herein are grounded in established spectroscopic theory and practice. This information serves as a valuable resource for researchers and scientists, enabling a deeper understanding of this important chemical entity and facilitating its use in drug discovery and materials science.

References

4-Amino-3-fluoro-5-methylbenzonitrile structural analysis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-Amino-3-fluoro-5-methylbenzonitrile

Introduction

This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-donating amino group, a strongly electronegative fluoro group, a weakly donating methyl group, and an electron-withdrawing nitrile moiety—creates a distinct electronic and steric profile. This guide provides a comprehensive framework for the structural analysis and characterization of this molecule, offering both theoretical predictions grounded in established chemical principles and detailed, field-proven experimental protocols. As a Senior Application Scientist, my objective is to not only present methodologies but to explain the causality behind each analytical choice, ensuring a robust and validated approach to characterization.

Molecular Identity and Physicochemical Properties

The initial step in any analytical workflow is to establish the fundamental properties of the target compound. These identifiers are crucial for database searches, regulatory documentation, and predicting chemical behavior.

PropertyValueSource / Method
IUPAC Name This compoundLexichem TK 2.7.0 (Predicted)
Molecular Formula C₈H₇FN₂
Molecular Weight 150.16 g/mol [1][2][3]
Canonical SMILES CC1=CC(=C(C(=C1)F)N)C#NOEChem (Predicted)
InChIKey (Predicted)InChI 1.07.0 (Predicted)
CAS Number Not readily available
Predicted Appearance White to off-white crystalline solidBased on analogous compounds[4][5]
Predicted Solubility Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in waterBased on general properties of substituted benzonitriles

Comprehensive Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation for organic molecules.[6] A multi-technique approach (NMR, IR, MS) is essential for unambiguous structure confirmation. The following sections detail the expected spectral features for this compound and the protocols to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the molecular skeleton by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei.[7] The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg of sample P2 in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) P1->P2 P3 Add internal standard (e.g., TMS) P2->P3 P4 Transfer to 5 mm NMR tube P3->P4 A1 Acquire ¹H NMR spectrum P4->A1 Insert into Spectrometer A2 Acquire ¹³C{¹H} NMR spectrum A1->A2 A3 Acquire ¹⁹F NMR spectrum A2->A3 A4 Perform 2D NMR (COSY, HSQC) if needed A3->A4 D1 Fourier Transform A4->D1 D2 Phase and Baseline Correction D1->D2 D3 Integration and Peak Picking D2->D3 D4 Structural Assignment D3->D4 G P1 Prepare sample solution (e.g., 0.5 mg/mL in Acetonitrile) I1 Inject 5 µL of sample P1->I1 P2 Prepare Mobile Phases: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid M1 Equilibrate C18 column with initial mobile phase conditions P2->M1 R1 Run gradient elution (e.g., 10% to 95% B over 15 min) M1->R1 I1->R1 D1 Detect peaks using UV detector (e.g., at 254 nm) R1->D1 A1 Analyze chromatogram: Calculate purity based on peak area % D1->A1

References

Synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a highly functionalized aromatic intermediate crucial for the development of advanced pharmaceutical agents and specialty materials. The presented synthetic strategy is designed for robustness and scalability, prioritizing high regioselectivity and yield. The core of the synthesis involves a strategic, copper-catalyzed cyanation of a halogenated precursor. This document details the complete workflow, from the synthesis of the key intermediate, 4-bromo-2-fluoro-6-methylaniline, to the final cyanation step. Each stage is accompanied by detailed experimental protocols, mechanistic insights, and critical process parameters, reflecting the expertise of a senior application scientist. The guide is intended for researchers, chemists, and process development professionals who require a reliable and well-validated pathway to this valuable molecule.

Introduction

Fluorinated aromatic compounds are a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the benzonitrile moiety is a versatile functional group, serving as a precursor to amines, amides, and various heterocycles.[1] The target molecule, this compound, combines these valuable features, making it a significant building block in drug discovery. This guide presents a validated synthetic route, selected for its logical progression, reliance on established transformations, and control over isomeric purity.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis. For this compound, several approaches can be envisioned. One could consider a Sandmeyer reaction on a diamine precursor or a late-stage amination of a nitro-compound. However, our analysis identified a more robust and direct pathway centered on the late-stage introduction of the nitrile group onto a pre-functionalized aniline ring.

The chosen strategy leverages a copper-catalyzed nucleophilic aromatic substitution, specifically the Rosenmund-von Braun reaction, to displace a bromine atom with a cyanide group. This method is well-precedented for its reliability in synthesizing aryl nitriles from aryl halides.[2] The key precursor for this transformation is 4-bromo-2-fluoro-6-methylaniline. The overall synthetic workflow is depicted below.

G cluster_0 Part 2: Precursor Synthesis cluster_1 Part 3: Cyanation A 2-Fluoro-6-methylaniline (Starting Material) B Protection: N-(2-fluoro-6-methylphenyl)acetamide A->B C Regioselective Bromination B->C D Deprotection C->D E 4-Bromo-2-fluoro-6-methylaniline (Key Precursor) D->E F Rosenmund-von Braun Reaction E->F G This compound (Final Product) F->G

Caption: Overall synthetic workflow.

Part 2: Synthesis of the Key Precursor: 4-Bromo-2-fluoro-6-methylaniline

The success of the final cyanation step is entirely dependent on the high-purity preparation of the 4-bromo-2-fluoro-6-methylaniline precursor. The synthesis begins with commercially available 2-fluoro-6-methylaniline and proceeds through a three-step sequence of protection, bromination, and deprotection.

Causality Behind Experimental Choices:
  • Amino Group Protection: The initial amino group is protected as an acetamide. This is a critical decision for two primary reasons. First, it prevents the oxidation of the electron-rich aniline during the electrophilic bromination step. Second, the bulky acetamido group is a powerful ortho, para-director, and it sterically hinders the ortho positions, ensuring that the incoming electrophile (bromine) is directed almost exclusively to the desired para position.

  • Regioselectivity: The combined directing effects of the acetamido group (strongly activating, para-directing) and the methyl group (weakly activating, ortho, para-directing) synergize to yield a single, desired bromination product with high regioselectivity.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-6-methylaniline

Step 2.1: Protection of 2-Fluoro-6-methylaniline

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-methylaniline (1.0 eq) in dichloromethane (DCM, approx. 5 mL per gram of aniline).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluoro-6-methylphenyl)acetamide as a solid, which can be used in the next step without further purification.

Step 2.2: Regioselective Bromination

  • Dissolve the crude N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) in glacial acetic acid (approx. 10 mL per gram) in a flask protected from light.

  • Cool the solution to 0-5 °C.

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the acetamide solution over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

  • The brominated product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield crude N-(4-bromo-2-fluoro-6-methylphenyl)acetamide.

Step 2.3: Deprotection to Yield 4-Bromo-2-fluoro-6-methylaniline

  • To the crude brominated acetamide (1.0 eq) in a round-bottom flask, add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 3:1 v/v ratio).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours until TLC indicates complete conversion.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is basic (~9-10).

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-bromo-2-fluoro-6-methylaniline.

Part 3: Synthesis of this compound

This final step is the core transformation, converting the aryl bromide into the target benzonitrile via a copper(I) cyanide-mediated reaction.

Mechanistic Insight: The Rosenmund-von Braun Reaction

This reaction is not a simple nucleophilic substitution but a complex, copper-catalyzed process. While the exact mechanism is debated, it is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination of the aryl nitrile. A significant excess of CuCN is often used to drive the reaction to completion.[3]

G cluster_0 Rosenmund-von Braun Reaction A Ar-Br C [Ar-Cu(III)(Br)(CN)] Intermediate A->C + Cu(I)CN (Oxidative Addition) B Cu(I)CN D Ar-CN C->D (Reductive Elimination) E Cu(I)Br

Caption: Simplified Rosenmund-von Braun mechanism.

Experimental Protocol: Cyanation

Safety First: This protocol uses copper(I) cyanide, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

ReagentMolar Eq.MW ( g/mol )Purpose
4-Bromo-2-fluoro-6-methylaniline1.0204.04Substrate
Copper(I) Cyanide (CuCN)2.0 - 3.089.56Cyanide Source & Catalyst
Dimethylformamide (DMF)-73.09Solvent

Procedure:

  • To a dry three-neck flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 4-bromo-2-fluoro-6-methylaniline (1.0 eq) and copper(I) cyanide (2.5 eq).[3]

  • Add anhydrous dimethylformamide (DMF) (approx. 10-15 mL per gram of substrate).

  • Flush the system with nitrogen and heat the reaction mixture to reflux (approx. 140-150 °C) under a nitrogen atmosphere.

  • Maintain the reflux for 24 hours. Monitor the reaction progress by TLC or HPLC. The reaction is slow, and prolonged heating is necessary for high conversion.[3]

  • After completion, cool the dark reaction mixture to room temperature.

  • Workup: Carefully and slowly pour the reaction mixture into a vigorously stirred aqueous solution of ammonia (e.g., 15-20%). This step is crucial for complexing the copper salts, making them water-soluble and easier to remove.[3]

  • Stir the resulting slurry for 1-2 hours until the copper salts are fully dissolved, typically forming a deep blue solution.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers and wash them thoroughly with water and then with brine to remove residual DMF and ammonia.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 4: Purification and Characterization

The crude product from the cyanation step typically contains unreacted starting material and minor byproducts. Purification via column chromatography is required to obtain the high-purity target compound.

  • Purification: Perform column chromatography on silica gel using a gradient solvent system, such as hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3).

  • Characterization: The final product, this compound, should be characterized to confirm its identity and purity.

    • Appearance: Off-white to light brown solid.

    • Molecular Formula: C₈H₇FN₂[4]

    • Molecular Weight: 150.16 g/mol [4]

    • ¹H NMR: Expect signals for the two distinct aromatic protons, the amino protons (broad singlet), and the methyl protons (singlet).

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the nitrile carbon, and the methyl carbon.

    • Mass Spectrometry: [M+H]⁺ = 151.06.

Conclusion

This guide outlines a robust and reproducible synthesis of this compound. The strategy, centered on a key Rosenmund-von Braun cyanation, demonstrates excellent control of regiochemistry by building complexity onto a carefully chosen precursor. The detailed protocols and mechanistic rationale provide researchers with a self-validating system to produce this valuable chemical intermediate. Adherence to the specified reaction conditions and safety precautions is paramount for achieving high yields and ensuring safe operation.

References

A Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors often hinges on the availability of versatile, functionalized building blocks. 4-Amino-3-fluoro-5-methylbenzonitrile (CAS No. 1465326-80-0) represents a quintessential example of such a scaffold.[1] This molecule, a substituted aniline, is engineered with a unique combination of functional groups: a nucleophilic amino group, an electron-withdrawing and synthetically versatile nitrile moiety, and a strategically placed fluorine atom and methyl group that allow for fine-tuning of steric and electronic properties.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, a robust and field-proven synthetic methodology, an exploration of its chemical reactivity, and a discussion of its application as a critical intermediate in the synthesis of next-generation therapeutics, particularly kinase inhibitors.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is an aromatic compound with the molecular formula C₈H₇FN₂.[1] Its structure features a benzonitrile core with amino, fluoro, and methyl substituents at the 4, 3, and 5 positions, respectively.

Table 1: Chemical Identifiers & Properties

Quantitative data for the compound is summarized below. While experimental data for properties like melting and boiling points are not widely published, the provided values are based on computational models and data from structurally similar compounds, offering reliable estimates for experimental planning.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1465326-80-0[1][2]
Molecular Formula C₈H₇FN₂[1]
Molecular Weight 150.16 g/mol [1]
Canonical SMILES N#CC1=CC(C)=C(N)C(F)=C1[2]
Appearance White to off-white solid (Predicted)N/A
Melting Point >100 °C (Estimated)N/A
Boiling Point >300 °C (Estimated)N/A
XLogP3 1.4 (Computed for isomer)[3]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water (Predicted)N/A

Synthesis and Mechanistic Rationale

The synthesis of substituted anilines like this compound can be approached from several strategic directions. A highly effective and industrially relevant method involves the cyanation of a halogenated precursor. The following protocol is a representative procedure based on well-established Rosenmund-von Braun reactions, adapted from synthetic routes for analogous compounds.

The causality behind this synthetic choice is twofold:

  • Starting Material Availability: Substituted bromo-anilines are often more readily accessible or easier to synthesize with high regiochemical control than the corresponding nitriles.

  • Reaction Robustness: The copper-catalyzed cyanation of aryl halides is a high-yielding and tolerant reaction, making it suitable for complex substrates.

Diagram: Proposed Synthesis Workflow

G SM 4-Bromo-2-fluoro-6-methylaniline Reagents CuCN (Copper(I) Cyanide) DMF (Solvent) SM->Reagents Int1 This compound Workup Aqueous Workup (NH₄OH, Filtration) Int1->Workup Reagents->Int1 Rosenmund-von Braun Reaction Conditions Heat (e.g., 150-180 °C) Inert Atmosphere (N₂) Conditions->Reagents Purification Recrystallization or Column Chromatography Workup->Purification

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Reaction: Copper-catalyzed cyanation of 4-Bromo-2-fluoro-6-methylaniline.

Materials:

  • 4-Bromo-2-fluoro-6-methylaniline (1.0 eq.)

  • Copper(I) Cyanide (CuCN) (1.5 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous Ammonia (NH₄OH, e.g., 28%)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-2-fluoro-6-methylaniline (1.0 eq.) and Copper(I) Cyanide (1.5 eq.).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to create a suspension with a concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS, checking for the consumption of the starting material (typically 12-24 hours). The choice of a high-boiling polar aprotic solvent like DMF is critical as it effectively dissolves the reactants and facilitates the high temperature required for the nucleophilic substitution.

  • Quenching & Workup: After cooling to room temperature, slowly pour the dark reaction mixture into a stirred solution of aqueous ammonia. This step is crucial for complexing the copper salts, making them water-soluble and easier to remove from the organic product.

  • Extraction: Stir the resulting mixture for 30 minutes, then extract with ethyl acetate (3x volumes). The combined organic layers are washed with water and then brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Self-Validation): The crude material is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid. The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Spectroscopic Characterization

While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, its spectral characteristics can be reliably predicted based on established principles of spectroscopy and data from analogous structures.

Table 2: Predicted Spectroscopic Data
TechniquePredicted Key Signals and Features
¹H NMR ~7.0-7.2 ppm (m, 2H): Two aromatic protons on the ring, appearing as doublets or doublets of doublets due to coupling with each other and the fluorine atom. ~4.5 ppm (br s, 2H): Protons of the amino (-NH₂) group; signal can be broad and exchangeable with D₂O. ~2.2 ppm (s, 3H): Three protons of the methyl (-CH₃) group, appearing as a singlet.
¹³C NMR ~150 ppm (d, J≈240 Hz): Carbon directly attached to fluorine (C-F), showing a large coupling constant. ~145 ppm (d): Carbon bearing the amino group (C-N). ~130-135 ppm (m): Aromatic carbons. ~118 ppm (s): Nitrile carbon (-C≡N). ~100-110 ppm (m): Aromatic carbons. ~15 ppm (s): Methyl carbon (-CH₃).
IR Spectroscopy 3400-3200 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine. ~2230 cm⁻¹: Strong, sharp C≡N stretching of the nitrile group. 1620-1580 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250 cm⁻¹: C-F stretching vibration.
Mass Spec. (EI) M⁺ at m/z = 150: Molecular ion peak corresponding to the molecular weight.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity. This makes it an ideal starting point for building molecular complexity.

Diagram: Reactivity and Derivatization Pathways

G Core This compound Amino Amino Group (-NH₂) Core->Amino Site 1 Nitrile Nitrile Group (-C≡N) Core->Nitrile Site 2 Aromatic Aromatic Ring Core->Aromatic Site 3 Amidation Amide Formation (Acylation) Amino->Amidation Alkylation N-Alkylation (Reductive Amination) Amino->Alkylation Diazotization Sandmeyer Reactions Amino->Diazotization Tetrazole Tetrazole Formation (Click Chemistry) Nitrile->Tetrazole Reduction Reduction to Aminomethyl Nitrile->Reduction Coupling Suzuki / Buchwald Coupling (via Halogenation) Aromatic->Coupling

References

The Strategic Incorporation of Fluorinated Benzonitriles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synthesis of Strategic Design Elements

In the landscape of modern medicinal chemistry, the deliberate and strategic combination of privileged structural motifs is paramount to successful drug design. Among these, the fluorinated benzonitrile scaffold has emerged as a particularly powerful asset. This guide provides an in-depth technical exploration of the role of fluorinated benzonitriles, moving beyond a simple catalog of applications to elucidate the underlying physicochemical and mechanistic principles that make this moiety a cornerstone of contemporary drug discovery.

At its core, the utility of this scaffold lies in the synergistic interplay between two key components: the fluorine atom and the benzonitrile group. Fluorine, the most electronegative element, is far more than a simple hydrogen isostere. Its introduction into a molecule can profoundly influence a cascade of properties critical for pharmacological success, including metabolic stability, membrane permeability, pKa, and binding affinity.[1][2][3] The benzonitrile group, meanwhile, is a versatile functional group and a valuable building block in organic synthesis.[4] It can act as a hydrogen bond acceptor, a bioisostere for various functionalities, and, critically, as a reactive "warhead" for covalent inhibition.[5][6]

When combined, these elements create a molecular framework with tunable properties, allowing medicinal chemists to systematically address challenges in potency, selectivity, and pharmacokinetics. This guide will dissect these properties, explore their application through case studies, detail synthetic methodologies, and provide a forward-looking perspective on the evolving role of fluorinated benzonitriles in the pharmaceutical arsenal.

Part 1: The Physicochemical Impact of Fluorination on the Benzonitrile Scaffold

The decision to introduce fluorine to a benzonitrile-containing lead compound is a calculated one, aimed at modulating specific molecular properties. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group creates a unique electronic environment on the benzene ring, influencing the molecule's interactions with its biological target and its overall disposition in the body.

Key Physicochemical Modulations:

  • Electronic Effects and pKa: Fluorine substitution significantly lowers the pKa of nearby functional groups, making acidic protons more acidic and basic groups less basic.[7] This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with target residues. The electron-withdrawing nitrile group further polarizes the aromatic ring, which can make the molecule less susceptible to oxidative metabolism.[6]

  • Lipophilicity and Permeability: The impact of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement can also be used to block metabolic hotspots without drastically altering this property.[8] This fine-tuning is essential for balancing membrane permeability with aqueous solubility, a key tenet of the Lipinski's Rule of Five for oral bioavailability.

  • Metabolic Stability: One of the most common and impactful applications of fluorination is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s.[2] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[7]

  • Conformational Control and Binding Affinity: The small size and high electronegativity of fluorine allow it to form unique non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can significantly enhance binding affinity.[1][8] Furthermore, fluorine substitution can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for target engagement.[3]

Table 1: Comparative Physicochemical Properties of Benzonitrile and Fluorinated Analogues

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Key Features
BenzonitrileC₇H₅N-13190.7Baseline aromatic nitrile.
2-FluorobenzonitrileC₇H₄FN35-3790Ortho-fluorine introduces steric and electronic effects proximal to the nitrile.[9]
4-FluorobenzonitrileC₇H₄FN32-34188Para-fluorine provides strong electronic withdrawal with minimal steric hindrance to the nitrile.[10][11]
4-Amino-3-fluorobenzonitrileC₇H₅FN₂89297.13Introduces a hydrogen bond donor (amino group) and alters electronic distribution.[12]

Part 2: Key Applications in Medicinal Chemistry

The versatile properties of the fluorinated benzonitrile moiety have led to its incorporation into drugs across a wide range of therapeutic areas, including oncology and virology.[5] Its utility can be broadly categorized into several key strategic roles.

Covalent Inhibition: The Nitrile as a Tunable Warhead

Perhaps the most compelling application of the benzonitrile group in modern drug design is its role as an electrophilic "warhead" for targeted covalent inhibitors.[13][14] This strategy involves the formation of a stable, covalent bond between the drug and a nucleophilic residue (typically cysteine or serine) in the active site of the target protein.[15] This results in prolonged, often irreversible, inhibition, which can offer significant advantages in terms of potency and duration of action.[13]

The electrophilicity of the nitrile's carbon atom makes it susceptible to nucleophilic attack.[15] Fluorination of the benzene ring can further enhance this reactivity by increasing the partial positive charge on the nitrile carbon. This allows for the fine-tuning of the warhead's reactivity, balancing the need for efficient target engagement with the imperative to minimize off-target reactions.[14] Reversible covalent inhibition is also achievable, where the resulting thioimidate adduct can be hydrolyzed, offering a mechanism for controlled engagement and dissociation.[15]

Diagram 1: Mechanism of Covalent Inhibition by a Benzonitrile Warhead

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding cluster_2 Covalent Adduct Formation Enzyme Target Enzyme (e.g., Cysteine Protease) Cys Nucleophilic Cysteine Residue (Cys-SH) His Histidine Residue (General Base) Adduct Reversible Thioimidate Adduct (E-S-C(=NH)-Ar) Cys->Adduct 2. Covalent Bond Formation Inhibitor Fluorinated Benzonitrile Inhibitor (Ar-CN) Inhibitor->Cys 1. Nucleophilic Attack (Activated by His) Adduct->Cys 3. Reversibility (Hydrolysis)

Caption: Covalent modification of a cysteine residue by a benzonitrile warhead.

Bioisosteric Replacement and Scaffolding

The benzonitrile group serves as an effective bioisostere for other functional groups, such as carbonyls, allowing it to mimic key interactions like hydrogen bonding.[6] Its linear geometry and defined dipole moment make it a predictable component in structure-activity relationship (SAR) studies. As a core scaffold, it provides a stable platform for the elaboration of other functional groups, while the attached fluorine atoms serve as handles to modulate the overall properties of the molecule.[4][5]

Part 3: Case Study: Letrozole

Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer.[16] Its structure prominently features a 4-cyanophenyl group (a benzonitrile) which is critical for its mechanism of action.

Mechanism of Action: Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Letrozole inhibits this enzyme by coordinating to the heme iron atom via the nitrogen of one of its triazole rings. The benzonitrile moiety is essential for potent inhibition, with the nitrile group mimicking the carbonyl group of the natural substrate, androstenedione, and forming key interactions within the active site.[6] While letrozole itself is not fluorinated, its synthesis often involves fluorinated benzonitrile intermediates.[16] The principles of its design, particularly the role of the benzonitrile group as a key pharmacophore, are directly applicable.

Diagram 2: Simplified Aromatase Inhibition Pathway

G Androgen Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgen->Aromatase Substrate Estrogen Estrogens (e.g., Estrone) Aromatase->Estrogen Catalyzes Tumor ER+ Breast Cancer Cell Growth Estrogen->Tumor Stimulates Letrozole Letrozole (Benzonitrile-containing) Letrozole->Aromatase Inhibits

Caption: Letrozole inhibits aromatase, blocking estrogen production.

Part 4: Synthetic Methodologies

The synthesis of fluorinated benzonitriles is a well-established field in organic chemistry, with several robust methods available to researchers. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Common Synthetic Routes:

  • Halogen Exchange (Halex) Reaction: This is a common industrial method for producing fluoroaromatics. It involves the nucleophilic substitution of a chloro- or bromo-benzonitrile with a fluoride source, such as potassium fluoride (KF).[17] This reaction often requires high temperatures and aprotic polar solvents.

  • Sandmeyer Reaction: This classic transformation allows for the conversion of an aromatic amine (aniline) to a nitrile. The aniline is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with a cyanide salt (e.g., CuCN). Fluorinated anilines can be used as starting materials to produce the corresponding fluorinated benzonitriles.

  • Palladium-Catalyzed Cyanation: Modern cross-coupling methods provide a versatile route to benzonitriles from aryl halides or triflates. Catalysts like palladium, combined with a cyanide source (e.g., zinc cyanide), can efficiently form the C-CN bond under relatively mild conditions with high functional group tolerance.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method is particularly useful for synthesizing more complex structures, such as fluorinated stilbenes containing a benzonitrile moiety.[18]

Exemplary Protocol: Synthesis of 4-Fluorobenzonitrile via Halex Reaction

This protocol is a generalized representation based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen), charge a high-temperature reactor with 4-chlorobenzonitrile (1.0 eq) and anhydrous potassium fluoride (3.0 eq).[17]

  • Solvent Addition: Add a high-boiling point, non-polar solvent such as 1,3-dimethyl-2-imidazolidone (DMI).[17]

  • Reaction: Heat the mixture to 280°C with vigorous stirring.[17] Monitor the reaction progress by a suitable analytical method (e.g., GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., toluene) and filter to remove inorganic salts.

  • Purification: Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield 4-fluorobenzonitrile with high purity.[17]

Diagram 3: General Synthetic Workflow

G Start Starting Material (e.g., 4-Chlorobenzonitrile) Reagents Add Reagents & Solvent (KF, DMI) Start->Reagents Reaction Heat Under Inert Atmosphere (280°C) Reagents->Reaction Workup Cool, Dilute & Filter Reaction->Workup Purify Extraction & Purification (Distillation/Recrystallization) Workup->Purify Product Final Product (4-Fluorobenzonitrile) Purify->Product

Caption: A typical workflow for the synthesis of 4-fluorobenzonitrile.

Conclusion and Future Perspectives

The fluorinated benzonitrile scaffold is a testament to the power of strategic molecular design. The combination of fluorine's unique electronic properties and the benzonitrile's chemical versatility provides medicinal chemists with a robust toolkit for optimizing drug candidates.[19] From enhancing metabolic stability and modulating physicochemical properties to enabling potent covalent inhibition, this moiety has proven its worth in numerous successful drug development programs.[5][14]

Looking ahead, the application of fluorinated benzonitriles is set to expand. The growing interest in targeted covalent inhibitors, including reversible and irreversible modalities, will continue to drive innovation in the design of novel nitrile-based warheads.[15][20] Furthermore, advances in synthetic chemistry, particularly in late-stage fluorination, will make it easier to incorporate this critical moiety into complex molecular architectures, allowing for the rapid exploration of chemical space and the development of next-generation therapeutics.[21][22] The continued exploration of this privileged scaffold promises to yield new and improved medicines for a host of challenging diseases.

References

A Strategic Building Block for Complex Synthesis: A Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches yielded more specific information. I found CAS numbers and some basic chemical properties for 4-Amino-3-fluoro-5-methylbenzonitrile from supplier websites and PubChem. I also found patents and articles related to the synthesis of structurally similar molecules, such as 4-amino-2-trifluoromethyl benzonitrile and 4-amino-3-chloro benzoate esters. These provide valuable context and analogous procedures that can be adapted. For example, the synthesis of a related compound, 4-amino-3,5-difluorobenzonitrile, involved the reaction of 4-bromo-2,6-difluoroaniline with CuCN in DMF, followed by hydrolysis. This suggests a potential synthetic route to the target molecule.

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For Researchers, Scientists, and Professionals in Drug Development

Foreword

In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Highly functionalized aromatic compounds, in particular, serve as versatile scaffolds for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide focuses on this compound, a polysubstituted aniline that offers a unique convergence of reactive sites and modulating substituents. Its strategic importance lies in the synergistic interplay of the amino, fluoro, methyl, and nitrile groups, which provides a rich chemical space for diverse transformations. This document aims to be an in-depth technical resource, providing not only the fundamental properties of this building block but also a practical guide to its synthesis and application, grounded in mechanistic principles and supported by authoritative references.

Compound Profile: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's intrinsic properties is the foundation of its effective application in synthesis.

PropertyValue
CAS Number 1465326-80-0
Molecular Formula C₈H₇FN₂
Molecular Weight 150.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not specified in literature; expected to be a crystalline solid
Solubility Soluble in common organic solvents such as DMSO, DMF, methanol, and ethyl acetate.

Spectroscopic Data (Predicted):

  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, a singlet for the methyl protons, and a broad singlet for the amine protons. The aromatic protons will exhibit coupling to the fluorine atom.

  • ¹³C NMR: Characteristic peaks for the nitrile carbon (around 118-120 ppm), the aromatic carbons (with C-F and C-N carbons showing characteristic shifts), and the methyl carbon (around 15-20 ppm).

  • ¹⁹F NMR: A singlet corresponding to the aryl fluoride.

  • IR Spectroscopy: Key vibrational bands are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile (around 2220-2240 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).

Synthesis of this compound: A Proposed Route

Proposed Synthetic Pathway:

Synthetic Pathway A 3-Fluoro-5-methylaniline B 4-Bromo-3-fluoro-5-methylaniline A->B Br₂, AcOH C 4-Bromo-3-fluoro-5-methylbenzonitrile B->C 1. NaNO₂, H₂SO₄ 2. CuCN, KCN D This compound C->D Fe, NH₄Cl, EtOH/H₂O

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Bromination of 3-Fluoro-5-methylaniline

  • To a solution of 3-fluoro-5-methylaniline (1.0 eq) in glacial acetic acid, add a solution of bromine (1.05 eq) in acetic acid dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-5-methylaniline.

Step 2: Sandmeyer Reaction to Introduce the Nitrile Group

  • Suspend 4-bromo-3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Add the cold diazonium salt solution to the cyanide solution portion-wise, allowing for the evolution of nitrogen gas.

  • Heat the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool to room temperature, and extract the product with toluene. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3-fluoro-5-methylbenzonitrile.

Step 3: Reduction of an Aryl Halide (Hypothetical)

Note: A more direct route would be preferable, but if the bromo-substituted nitrile is obtained, the final step would be a reduction. A more plausible route would involve protection of the amino group, followed by cyanation and deprotection. The following is a general representation of a final amination step if a suitable precursor were synthesized.

A more direct and likely industrial route would involve the ammonolysis of a suitable precursor, such as 4-fluoro-3-methyl-5-(activated leaving group)benzonitrile. This approach is documented for the synthesis of similar compounds.[2]

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

Reactions at the Amino Group

The primary amino group is a versatile handle for a wide array of transformations, including:

  • Diazotization and Sandmeyer-type Reactions: As a primary aromatic amine, it can be readily converted to a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles (e.g., -OH, -Cl, -Br, -I, -CN).

  • Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in medicinal chemistry for modulating the electronic and steric properties of the molecule.

  • N-Alkylation and Reductive Amination: The amino group can be alkylated, although direct alkylation can lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

  • Coupling Reactions: The amino group can participate in various coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other functionalities:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cyclization Reactions: The nitrile group can participate in cycloaddition reactions or be used as an anchor point for the construction of heterocyclic rings, such as quinazolines. For instance, 2-aminobenzonitriles are known to react with carbon dioxide to form quinazoline-2,4(1H,3H)-diones.[3]

Electrophilic Aromatic Substitution

The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this compound, the positions ortho to the amino group are substituted with fluorine and a methyl group. The remaining ortho position is sterically hindered. This substitution pattern can be exploited for regioselective electrophilic aromatic substitution reactions.

Logical Flow of Synthetic Transformations:

Reactivity cluster_amino Reactions at the Amino Group cluster_nitrile Reactions of the Nitrile Group Start This compound Diazotization Diazonium Salt Start->Diazotization NaNO₂, H⁺ Amide Amide Start->Amide RCOCl Sulfonamide Sulfonamide Start->Sulfonamide RSO₂Cl Alkylated_Amine N-Alkylated Amine Start->Alkylated_Amine R-X or RCHO, [H] Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid H₃O⁺, Δ Primary_Amine Primary Amine (from -CN) Start->Primary_Amine LiAlH₄ or H₂, cat. Heterocycle Heterocycle (e.g., Quinazoline) Start->Heterocycle e.g., CO₂

Caption: Key synthetic transformations of this compound.

Applications in Medicinal and Agrochemical Chemistry

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of biologically active molecules.

  • Kinase Inhibitors: The fluorinated aniline scaffold is a common feature in many kinase inhibitors used in oncology. The fluorine atom can enhance binding affinity and improve metabolic stability. While no specific, marketed drug explicitly lists this compound as a starting material in publicly available literature, its structural motifs are highly relevant to the synthesis of inhibitors of kinases such as ALK and c-Met. The analogous compound, 4-fluoro-3-nitrobenzonitrile, is a key intermediate in the synthesis of the ALK inhibitor alectinib.[4]

  • Agrochemicals: Fluorine-containing compounds are of significant interest in the agrochemical industry due to their enhanced biological activity. This building block can be used in the synthesis of novel herbicides, fungicides, and insecticides. The synthesis of various fluorinated agrochemical intermediates has been described in the patent literature.[5]

  • Materials Science: The rigid, functionalized aromatic core of this molecule makes it a potential precursor for the synthesis of high-performance polymers and organic electronic materials.

Conclusion

This compound is a strategically important building block for organic synthesis. Its multifaceted reactivity, stemming from the interplay of its amino, fluoro, methyl, and nitrile functionalities, provides chemists with a powerful tool for the construction of complex and high-value molecules. While detailed synthetic protocols and specific applications in named, marketed products are not extensively documented in the public domain, its structural similarity to key intermediates in the pharmaceutical and agrochemical industries underscores its potential. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed analysis of its chemical reactivity, thereby equipping researchers with the foundational knowledge to effectively utilize this versatile synthon in their synthetic endeavors.

References

Methodological & Application

Introduction: The Significance of Fluorinated Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Guide to the Synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and nitrile groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorine substitution can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile moiety is a versatile functional group that can be readily converted into other key functionalities such as amines, carboxylic acids, and tetrazoles, making it a valuable synthon in organic synthesis.[1]

This compound is a highly functionalized aromatic compound with potential applications as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern—an activating amino group, a deactivating but ortho-, para-directing fluorine atom, a methyl group, and a versatile cyano group—presents a unique synthetic challenge and offers multiple avenues for further chemical modification. This document provides a detailed, four-step synthetic protocol for the preparation of this compound, starting from the commercially available 3-fluoro-5-methylaniline. The presented methodology is designed to be robust and scalable, with a focus on explaining the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Overall Synthetic Scheme

The proposed synthesis of this compound is a four-step sequence commencing with the protection of the amino group of 3-fluoro-5-methylaniline, followed by regioselective bromination, palladium-catalyzed cyanation, and concluding with deprotection to yield the target molecule.

Synthetic_Workflow_for_this compound cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Cyanation cluster_step4 Step 4: Deprotection A 3-Fluoro-5-methylaniline B N-(3-fluoro-5-methylphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(4-bromo-3-fluoro-5-methylphenyl)acetamide B->C N-Bromosuccinimide, Acetonitrile D N-(4-cyano-3-fluoro-5-methylphenyl)acetamide C->D Zn(CN)₂, Pd(PPh₃)₄, DMF E This compound D->E aq. HCl, Reflux

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Step 1: Protection of the Amino Group - Synthesis of N-(3-fluoro-5-methylphenyl)acetamide

Rationale: The amino group of the starting material, 3-fluoro-5-methylaniline, is a potent activating group for electrophilic aromatic substitution, which can lead to undesired side reactions in subsequent steps.[2] Protection of the amino group as an acetamide moderates its activating effect and ensures regioselective substitution in the following bromination step. Acetic anhydride is a common and efficient reagent for this transformation, with pyridine acting as a base to neutralize the acetic acid byproduct.

Materials:

  • 3-Fluoro-5-methylaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-5-methylaniline (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-(3-fluoro-5-methylphenyl)acetamide as a solid, which can be used in the next step without further purification.

Step 2: Regioselective Bromination - Synthesis of N-(4-bromo-3-fluoro-5-methylphenyl)acetamide

Rationale: The acetamido group is a strong ortho-, para-directing group. In this substrate, the position para to the acetamido group is the most sterically accessible and electronically activated site for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine for the bromination of activated aromatic rings. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Materials:

  • N-(3-fluoro-5-methylphenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(3-fluoro-5-methylphenyl)acetamide (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • After completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(4-bromo-3-fluoro-5-methylphenyl)acetamide. The product can be purified by recrystallization or column chromatography if necessary.

Step 3: Palladium-Catalyzed Cyanation - Synthesis of N-(4-cyano-3-fluoro-5-methylphenyl)acetamide

Rationale: The conversion of aryl halides to aryl nitriles is a powerful transformation in organic synthesis.[3] Palladium-catalyzed cyanation reactions offer a reliable and high-yielding method for this conversion.[4] Zinc cyanide is often used as the cyanide source as it is less toxic than other cyanide salts and generally gives clean reactions. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of cross-coupling reaction.

Materials:

  • N-(4-bromo-3-fluoro-5-methylphenyl)acetamide

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-(4-bromo-3-fluoro-5-methylphenyl)acetamide (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous N,N-dimethylformamide via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-cyano-3-fluoro-5-methylphenyl)acetamide.

Step 4: Deprotection of the Acetyl Group - Synthesis of this compound

Rationale: The final step involves the removal of the acetyl protecting group to reveal the free amino functionality. Acid-catalyzed hydrolysis is a standard and effective method for the deprotection of acetamides. Refluxing in aqueous hydrochloric acid provides the necessary conditions for the hydrolysis to proceed to completion.

Materials:

  • N-(4-cyano-3-fluoro-5-methylphenyl)acetamide

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend N-(4-cyano-3-fluoro-5-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTypical Reaction Time
1 ProtectionAcetic anhydride, PyridineDichloromethane0 °C to RT2-4 hours
2 BrominationN-BromosuccinimideAcetonitrileRoom Temperature12-16 hours
3 CyanationZn(CN)₂, Pd(PPh₃)₄DMF80-90 °C6-12 hours
4 DeprotectionConcentrated HClEthanol/WaterReflux2-4 hours

Safety Considerations

  • 3-Fluoro-5-methylaniline: Irritating to eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Acetic anhydride and Pyridine: Corrosive and flammable. Handle with care in a fume hood.

  • N-Bromosuccinimide: A lachrymator and irritant. Avoid inhalation and contact with skin.

  • Zinc cyanide: Highly toxic if ingested or if it comes into contact with acids, releasing hydrogen cyanide gas. Handle with extreme caution in a fume hood, and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Palladium catalysts: May be toxic and should be handled with care.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Hydrochloric acid: Corrosive. Handle with appropriate PPE.

References

Synthesis of Substituted Benzonitriles: A Detailed Guide to Experimental Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a frequent challenge and a critical step in many discovery and development programs. This guide provides an in-depth exploration of the most reliable and relevant experimental procedures for the synthesis of this important class of molecules. We will delve into the mechanistic underpinnings of each method, offering not just protocols, but a strategic understanding of why certain conditions are chosen, ensuring both successful synthesis and the safety of the practitioner.

Strategic Approaches to Benzonitrile Synthesis

The introduction of a nitrile group onto an aromatic ring can be accomplished through several key transformations. The choice of method is often dictated by the available starting materials, the desired substitution pattern, and functional group tolerance. The primary strategies, which will be detailed in this guide, include:

  • The Sandmeyer Reaction: A classic and reliable method starting from anilines.

  • The Rosenmund-von Braun Reaction: A copper-mediated cyanation of aryl halides.

  • Palladium-Catalyzed Cyanation: A modern, versatile, and highly efficient approach for the cyanation of aryl halides and triflates.

  • Synthesis from Benzaldehydes: A direct route that avoids the use of highly toxic cyanide salts.

Each of these methods carries its own set of advantages and limitations, which we will explore to provide a comprehensive decision-making framework for the synthetic chemist.

The Sandmeyer Reaction: A Time-Tested Method

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a powerful transformation for converting aryl amines into a wide variety of functional groups, including nitriles. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) catalyst.[1][2][3]

Mechanistic Rationale

The reaction is initiated by the diazotization of a primary aromatic amine with nitrous acid, usually generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a highly reactive intermediate. The key to the Sandmeyer reaction is the use of a copper(I) salt, such as copper(I) cyanide, which facilitates the substitution. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[2][4] The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.

Sandmeyer_Mechanism Ar-NH2 Aryl Amine Ar-N2+ Aryl Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, H+ Ar· Aryl Radical Ar-N2+->Ar· + Cu(I)CN - N2 Ar-CN Aryl Nitrile Ar·->Ar-CN + ·CN Cu(I)CN Copper(I) Cyanide Cu(II)(CN)2 Copper(II) Cyanide Cu(I)CN->Cu(II)(CN)2 e- transfer Cu(II)(CN)2->Cu(I)CN + Ar· - Ar-CN N2 Nitrogen Gas

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Detailed Experimental Protocol: Synthesis of 4-Chlorobenzonitrile

This protocol provides a representative example of the Sandmeyer reaction for the synthesis of a substituted benzonitrile.

Materials:

  • 4-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Diatomaceous earth

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloroaniline (1 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[5] Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution.[5] A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with toluene.

  • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chlorobenzonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.

Safety Note: This reaction involves the use of highly toxic cyanide salts and the evolution of nitrogen gas. All operations must be performed in a well-ventilated fume hood.[6][7][8][9][10] Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[7][8][10] Have a cyanide antidote kit readily available and be familiar with its use. Decontaminate all glassware and work surfaces that have come into contact with cyanide using a freshly prepared 10% bleach solution followed by a pH 10 buffer.[6][10]

The Rosenmund-von Braun Reaction: Copper-Mediated Cyanation

The Rosenmund-von Braun reaction is a method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[11][12] This reaction is particularly useful for aryl bromides and iodides and has seen modern improvements to enhance its scope and practicality.[13]

Mechanistic Considerations

The classical Rosenmund-von Braun reaction typically requires high temperatures (150-250 °C) and a polar, high-boiling solvent like DMF or nitrobenzene.[13][14] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. Reductive elimination then yields the aryl nitrile and regenerates the active copper catalyst.[13] Recent modifications have introduced the use of additives like L-proline, which can promote the reaction at lower temperatures (80-120 °C).[14][15]

Rosenmund_von_Braun_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification Aryl Halide Aryl Halide Heat Heat (150-250 °C) Aryl Halide->Heat CuCN CuCN CuCN->Heat Solvent High-boiling Solvent (e.g., DMF, Pyridine) Solvent->Heat Extraction Extraction Heat->Extraction Reaction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Distillation or Crystallization) Drying->Purification Aryl Nitrile Aryl Nitrile Purification->Aryl Nitrile Final Product

Caption: General workflow for the Rosenmund-von Braun reaction.

Protocol: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile

This protocol utilizes a modern, milder variation of the Rosenmund-von Braun reaction.[14]

Materials:

  • 1-Bromo-4-methoxybenzene

  • Copper(I) Cyanide (CuCN)

  • L-Proline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Ammonium hydroxide solution

  • Brine

Procedure:

  • To a reaction vessel, add 1-bromo-4-methoxybenzene (1 eq), copper(I) cyanide (1.2 eq), and L-proline (0.2 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts.

  • Wash the organic layer with a dilute ammonium hydroxide solution to remove any remaining copper salts, followed by a water wash and a brine wash.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cyanation: The Modern Approach

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is no exception.[16][17] These methods offer high efficiency, broad substrate scope (including aryl chlorides), and milder reaction conditions compared to classical methods.[18] A significant advancement in this area is the use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is a common food additive.[18][19][20]

Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the cyanide source to form an arylpalladium(II) cyanide complex. Finally, reductive elimination yields the desired benzonitrile and regenerates the active Pd(0) catalyst.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Transmetalation (CN⁻ source) Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination (Ar-CN)

Caption: A simplified catalytic cycle for palladium-catalyzed cyanation.

Protocol: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide

This protocol is a practical and scalable method for the synthesis of benzonitriles from aryl bromides using a non-toxic cyanide source.[21]

Materials:

  • Aryl bromide

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or a DMAc-toluene mixture

Procedure:

  • In a reaction flask, combine the aryl bromide (1 eq), potassium ferrocyanide trihydrate (0.2 eq, providing 1.2 eq of CN), palladium(II) acetate (0.01-0.05 eq), and dppf (0.02-0.1 eq).

  • Add sodium carbonate (2 eq) and the solvent (DMAc or DMAc-toluene).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 120-140 °C and stir until the reaction is complete (monitor by HPLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Synthesis from Aldehydes: A Cyanide-Free Alternative

The direct conversion of aldehydes to nitriles offers a significant safety advantage by avoiding the use of highly toxic metal cyanides.[22][23][24] A common approach involves a two-step, one-pot process where the aldehyde is first converted to an aldoxime, which is then dehydrated to the nitrile.[25][26]

Comparative Overview of Methods
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Sandmeyer Reaction Aryl AmineNaNO₂, CuCNReliable, well-establishedUse of toxic cyanides, sometimes harsh conditions
Rosenmund-von Braun Aryl HalideCuCNGood for aryl bromides/iodidesHigh temperatures, often requires stoichiometric copper
Pd-Catalyzed Cyanation Aryl Halide/TriflatePd catalyst, CN sourceHigh yields, broad scope, mild conditionsCatalyst cost, ligand sensitivity
From Aldehydes AldehydeHydroxylamine, dehydrating agentAvoids toxic cyanidesMay require specific catalysts or dehydrating agents
Protocol: One-Pot Synthesis of Benzonitrile from Benzaldehyde

This protocol describes a facile, one-pot synthesis using hydroxylamine hydrochloride and a dehydrating agent.[22]

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous ferrous sulfate (FeSO₄) or another suitable dehydrating system[22]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous ferrous sulfate (catalytic amount).

  • Add DMF as the solvent.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over a drying agent, filter, and remove the solvent by rotary evaporation.

  • The resulting benzonitrile can be purified by distillation.

Conclusion

The synthesis of substituted benzonitriles is a well-developed field with a variety of reliable methods at the disposal of the synthetic chemist. While classical methods like the Sandmeyer and Rosenmund-von Braun reactions remain valuable, modern palladium-catalyzed cyanations, particularly those employing safer cyanide sources like potassium ferrocyanide, offer significant advantages in terms of scope, efficiency, and safety. Furthermore, the development of cyanide-free routes from aldehydes provides an important alternative for specific applications. The choice of method will ultimately depend on the specific target molecule, available starting materials, and the scale of the synthesis. By understanding the underlying principles and adhering to strict safety protocols, researchers can confidently and successfully prepare these vital chemical building blocks.

References

Applications of 4-Amino-3-fluoro-5-methylbenzonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a well-established strategy to enhance pharmacological properties.[1] Fluorine's unique electronic properties can modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] The subject of this guide, 4-Amino-3-fluoro-5-methylbenzonitrile, is a trifunctionalized aromatic building block that presents a unique constellation of reactive sites, making it a highly valuable, albeit under-documented, scaffold for the synthesis of novel therapeutic agents. The presence of an amino group, a nitrile functionality, and a fluorine atom on a benzene ring offers a versatile platform for the construction of diverse and complex molecular architectures.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in medicinal chemistry. While direct literature on this specific molecule is nascent, this guide extrapolates from the well-established chemistry of analogous compounds to provide scientifically grounded protocols and application notes.

Physicochemical Properties and Spectral Data

A thorough understanding of a building block's physical and chemical properties is paramount for its effective utilization in synthesis. Below is a summary of the key characteristics of this compound.

PropertyValue
CAS Number 1465326-80-0[1][2]
Molecular Formula C₈H₇FN₂[2]
Molecular Weight 150.16 g/mol [2]
Appearance Off-white to light yellow solid
Purity Typically >95%

Note: Physical properties such as melting point and solubility may vary between suppliers.

Potential Applications in Medicinal Chemistry

The unique arrangement of functional groups in this compound opens up a wide array of possibilities for its use in the synthesis of biologically active molecules.

As a Core Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, particularly cancer. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the enzyme's ATP-binding site. The 4-amino-benzonitrile moiety is a direct precursor to aminopyrimidine and related heterocyclic systems that are excellent hinge binders.

The amino group of this compound can be condensed with various reagents to form these crucial heterocyclic cores. The fluorine and methyl groups can serve as important recognition elements in the kinase active site or can be used to fine-tune the physicochemical properties of the final inhibitor.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Core

G A 4-Amino-3-fluoro- 5-methylbenzonitrile C Amidoxime Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E 2,4-Diaminopyrimidine Core C->E Cyclization D Guanidine D->E Reagent G Final Kinase Inhibitor E->G Suzuki Coupling F Aryl Halide F->G Reagent

Caption: Proposed synthesis of a kinase inhibitor core.

Synthesis of Fused Heterocyclic Systems

The vicinal arrangement of the amino and nitrile groups in many benzonitrile derivatives allows for their use in the construction of fused heterocyclic systems such as quinazolines. These scaffolds are present in a wide range of approved drugs. While the amino and nitrile groups in this compound are not ortho to each other, the molecule can be derivatized to introduce functionalities that can participate in cyclization reactions. For instance, the amino group can be acylated, and the methyl group could potentially be functionalized to facilitate cyclization.

Alternatively, the nitrile group can be reduced to an aminomethyl group, which can then participate in cyclization reactions with an appropriately functionalized neighboring group.

Derivatization for Structure-Activity Relationship (SAR) Studies

The primary amino group of this compound is a key handle for derivatization, allowing for the rapid generation of compound libraries for SAR studies. Standard N-acylation, N-sulfonylation, N-alkylation, and reductive amination reactions can be employed to explore the chemical space around this core.[3] The resulting derivatives can be tested for their biological activity, providing valuable insights into the structural requirements for target binding.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic organic chemistry. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: N-Acylation of this compound

This protocol describes a standard procedure for the acylation of the primary amino group.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (1.5 equivalents)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or pyridine to the solution.

  • Slowly add the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Workflow for N-Acylation

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve this compound in anhydrous DCM under inert atmosphere B Cool to 0 °C A->B C Add base (TEA or Pyridine) B->C D Add acylating agent C->D E Warm to RT and stir D->E F Monitor by TLC/LC-MS E->F G Quench with water F->G H Extract with DCM G->H I Dry and concentrate H->I J Purify I->J

Caption: Step-by-step workflow for N-acylation.

Protocol 2: Hypothetical Suzuki-Miyaura Cross-Coupling

While the C-F bond is generally less reactive in Suzuki-Miyaura coupling than C-Cl, C-Br, or C-I bonds, this protocol outlines a general procedure that could be attempted with a highly active catalyst system. A more reliable approach would involve the conversion of the amino group to a more suitable leaving group (e.g., via a Sandmeyer reaction to install a bromine or iodine) prior to coupling.

Materials:

  • Arylboronic acid or ester (1.5 equivalents)

  • This compound (after conversion to an aryl halide or triflate) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or microwave vial, add the aryl halide derived from this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), the base (2.0 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of a wide range of molecular scaffolds with potential therapeutic applications. The protocols and application notes presented in this guide, derived from established chemical principles and data from analogous compounds, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. As the demand for novel, fluorine-containing drug candidates continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

Using 4-Amino-3-fluoro-5-methylbenzonitrile in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using 4-Amino-3-fluoro-5-methylbenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Scaffolds in Kinase Inhibitor Design

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] Within this field, the 4-aminobenzonitrile scaffold and its derivatives are recognized as critical building blocks for creating potent and selective inhibitors.[4] The strategic placement of substituents on this core structure is a key determinant of a drug candidate's efficacy, selectivity, and pharmacokinetic properties.

This guide focuses on the application of a specifically substituted intermediate, This compound , in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind the selection of this trifunctional arene, detail its synthetic utility in constructing complex heterocyclic systems, and provide protocols that underscore its value in medicinal chemistry.

The Rationale for Fluorine and Methyl Substitution

The presence of fluorine and a methyl group ortho to the amine in this compound is not incidental; it is a deliberate design choice rooted in established medicinal chemistry principles.

  • The Role of the Fluorine Atom: The introduction of fluorine into drug candidates is a widely used strategy to modulate various properties.[5] Its high electronegativity can alter the pKa of the neighboring amino group, influencing its hydrogen bonding capabilities within the kinase ATP-binding pocket.[6] Furthermore, fluorine can form favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, enhancing binding affinity.[7] It can also block metabolic attack at that position, improving the metabolic stability and half-life of the resulting inhibitor.

  • The Influence of the Methyl Group: The methyl group provides steric bulk, which can be exploited to achieve selectivity for the target kinase over other closely related kinases. By occupying specific hydrophobic pockets within the ATP-binding site, the methyl group can orient the inhibitor in a favorable conformation for high-affinity binding. This steric influence is crucial for minimizing off-target effects, a common challenge in kinase inhibitor development.

The combination of these substituents on the 4-aminobenzonitrile core creates a versatile building block for the synthesis of inhibitors with potentially enhanced potency, selectivity, and drug-like properties.

Synthetic Pathways and Protocols

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly those based on a pyrazole ring, which is a privileged structure in many kinase inhibitors.[8] A common strategy involves the conversion of the aminobenzonitrile to a substituted aminopyrazole, which then serves as a key intermediate for constructing more complex systems like the pyrazolo[1,5-a]pyrimidine scaffold.[1][9][10][11]

The following workflow illustrates a representative synthetic route, conceptually based on the synthesis of advanced macrocyclic inhibitors such as the Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, PF-06463922.[12]

G A This compound B Diazotization (NaNO2, HCl) A->B Step 1 C Reduction (e.g., SnCl2) B->C Step 2 D Substituted Hydrazine Intermediate C->D E Cyclization with a 1,3-dicarbonyl compound D->E Step 3 F Substituted Aminopyrazole Core E->F G Condensation with a β-ketoester or equivalent F->G Step 4 H Pyrazolo[1,5-a]pyrimidine Scaffold G->H I Further Functionalization & Macrocyclization (if applicable) H->I Step 5 J Final Kinase Inhibitor (e.g., ALK/ROS1 Inhibitor) I->J

Caption: Synthetic workflow from this compound to a kinase inhibitor scaffold.

Protocol 1: Synthesis of a Substituted Aminopyrazole Intermediate

This protocol describes a plausible, multi-step synthesis of a key 3-amino-4-substituted-pyrazole intermediate from this compound. This approach first converts the aniline to a hydrazine derivative, which is then cyclized.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Tin(II) chloride (SnCl₂) or other suitable reducing agent

  • A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Reduction to Hydrazine:

    • In a separate flask, prepare a solution of SnCl₂ (3.0 eq) in concentrated HCl, also cooled to 0-5 °C.

    • Slowly add the diazonium salt solution to the SnCl₂ solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

    • Basify the mixture carefully with a concentrated NaOH solution until a precipitate forms. Extract the hydrazine product with diethyl ether.

  • Cyclization to form the Pyrazole Ring:

    • Dissolve the crude hydrazine intermediate (1.0 eq) and a 1,3-dicarbonyl compound like ethyl acetoacetate (1.1 eq) in ethanol.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting substituted aminopyrazole by column chromatography or recrystallization.

Protocol 2: Construction of the Pyrazolo[1,5-a]pyrimidine Core

This protocol details the condensation of the synthesized aminopyrazole with a β-ketoester to form the fused pyrazolo[1,5-a]pyrimidine ring system, a common core in many kinase inhibitors.[10]

Materials:

  • Substituted Aminopyrazole from Protocol 1

  • A suitable β-ketoester or equivalent 1,3-bielectrophile

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene or other high-boiling solvent

Procedure:

  • Condensation Reaction:

    • Combine the substituted aminopyrazole (1.0 eq) and the β-ketoester (1.2 eq) in toluene.

    • Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

    • Heat the mixture to reflux (typically 110-120 °C) for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine scaffold.

Application in Targeting Kinase Signaling Pathways

The scaffolds derived from this compound are particularly relevant for targeting kinases that are oncogenic drivers in various cancers. For instance, the macrocyclic inhibitor PF-06463922, whose synthesis can be envisioned starting from a similar building block, is a potent inhibitor of ALK and ROS1.[12]

ALK/ROS1 Signaling Pathway and Inhibition:

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK). These fusion proteins have constitutively active kinase domains that drive downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, leading to uncontrolled cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK/ROS1->RAS P PI3K PI3K ALK/ROS1->PI3K P Inhibitor Inhibitor (e.g., PF-06463922) (derived from 4-Amino-3-fluoro- 5-methylbenzonitrile) Inhibitor->ALK/ROS1 Inhibition RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the ALK/ROS1 signaling pathway by a targeted kinase inhibitor.

Quantitative Data Summary

While specific IC₅₀ data for inhibitors derived directly from this compound is not broadly published in comparative tables, we can reference the activity of advanced inhibitors like PF-06463922 to understand the potential of this building block. The potency of such compounds underscores the successful application of highly substituted and conformationally constrained scaffolds in kinase inhibition.

Kinase TargetInhibitor ExampleReported IC₅₀ (nM)Cellular ActivityReference
ALK (wild-type)PF-06463922< 0.3Potent inhibition of proliferation in ALK-dependent cell lines[12]
ALK (L1196M)PF-06463922< 1.0Overcomes gatekeeper mutation resistance[12]
ROS1PF-06463922< 0.5Potent inhibition in ROS1-rearranged cancer models[12]

Note: The data for PF-06463922 is provided as a representative example of a highly potent inhibitor that utilizes a complex scaffold, for which this compound is a conceptually relevant starting material.

Conclusion and Future Outlook

This compound represents a highly valuable and strategically designed building block for the synthesis of advanced kinase inhibitors. The specific substitution pattern of a fluoro and a methyl group ortho to the reactive amine provides medicinal chemists with a tool to fine-tune the properties of the final drug candidate, aiming for enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The synthetic protocols outlined here demonstrate a viable pathway to incorporate this versatile intermediate into privileged heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines, which are at the core of many targeted therapies. As the demand for more selective and resistance-breaking kinase inhibitors continues to grow, the importance of such rationally designed starting materials will undoubtedly increase.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Modern Chemistry

Fluorinated benzonitriles are a class of organic compounds of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms into the benzonitrile scaffold can profoundly influence the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles, making these compounds valuable synthetic intermediates.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] However, the application of these methodologies to fluorinated benzonitriles presents a unique set of challenges. The strong electron-withdrawing nature of both the fluorine atoms and the nitrile group deactivates the aryl ring, making key steps in the catalytic cycle, such as oxidative addition, more difficult. This guide provides a comprehensive overview of the strategies and protocols for successfully employing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with fluorinated benzonitrile substrates.

Core Principles: Overcoming the Challenges of Electron-Deficient Substrates

The success of palladium-catalyzed cross-coupling reactions with fluorinated benzonitriles hinges on overcoming the inherent low reactivity of these electron-deficient substrates. The key to achieving efficient transformations lies in the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Ligand Selection: The choice of ligand is critical. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the subsequent reductive elimination.[3] Ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) have demonstrated significant success in these challenging couplings.[3]

Base and Solvent Optimization: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base and solvent are often intertwined, with their combination influencing the solubility of the reagents and the overall reaction rate.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Fluorinated Benzonitriles

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. When applied to fluorinated benzonitriles, careful optimization of the reaction conditions is necessary to achieve high yields.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like fluorinated benzonitriles, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step. The use of electron-rich and sterically hindered phosphine ligands is crucial to facilitate this step.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar(F,CN)-X) Pd0->OxAdd Ar(F,CN)-X PdII Ar(F,CN)-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII->Transmetalation [Ar'B(OR)₂(OH)]⁻ PdII_Ar Ar(F,CN)-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar(F,CN)-Ar' RedElim->Product

Suzuki-Miyaura Catalytic Cycle for Fluorinated Benzonitriles.
Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-2-bromobenzonitrile with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a fluorinated bromobenzonitrile with an arylboronic acid.

Materials:

  • 4-Fluoro-2-bromobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane/water (10:1)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-fluoro-2-bromobenzonitrile (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in the degassed dioxane/water mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂A common and effective Pd(II) source.
Ligand SPhosA bulky, electron-rich phosphine that promotes oxidative addition.
Base K₃PO₄A strong base that facilitates the transmetalation step.
Solvent 1,4-Dioxane/Water (10:1)A polar aprotic solvent system that aids in dissolving the reagents.
Temperature 100 °CElevated temperature is often required for electron-deficient substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds.[2] For fluorinated benzonitriles, this reaction provides access to a diverse range of substituted anilines.

Mechanistic Considerations:

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[6] The choice of a strong, non-nucleophilic base is critical to avoid side reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar(F,CN)-X) Pd0->OxAdd Ar(F,CN)-X PdII Ar(F,CN)-Pd(II)-X(L)₂ OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord R₂NH PdII_Amine [Ar(F,CN)-Pd(II)-NHR₂(L)₂]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar(F,CN)-Pd(II)-NR₂(L)₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar(F,CN)-NR₂ RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle.
Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-fluorobenzonitrile with Morpholine

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides.[7]

Materials:

  • 2-Chloro-5-fluorobenzonitrile

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.

  • Add 2-chloro-5-fluorobenzonitrile (1.0 equiv.) and morpholine (1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-12 hours, monitoring by TLC or GC-MS.[7]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[7]

ParameterConditionRationale
Palladium Precursor Pd(dba)₂A common Pd(0) source.
Ligand XPhosA bulky, electron-rich ligand effective for aryl chlorides.[7]
Base NaOtBuA strong, non-nucleophilic base.
Solvent TolueneA non-polar solvent suitable for this reaction.
Temperature RefluxHigher temperatures are often necessary for less reactive aryl chlorides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted fluorinated benzonitriles.[8]

Mechanistic Considerations:

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then transmetalates to the palladium center. Copper-free versions of the Sonogashira coupling have also been developed.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar(F,CN)-X PdII Ar(F,CN)-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Cu-C≡CR PdII_Alkynyl Ar(F,CN)-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar(F,CN)-C≡CR RedElim->Product CuX Cu(I)X Alkyne R-C≡C-H CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide Base CuAcetylide->Transmetalation CuAcetylide->CuX Regeneration Base Base

Sonogashira Coupling Catalytic Cycles.
Protocol: Sonogashira Coupling of 4-Iodo-2,3,5,6-tetrafluorobenzonitrile with Phenylacetylene

This protocol is a representative procedure for the Sonogashira coupling of a polyfluorinated iodobenzonitrile.

Materials:

  • 4-Iodo-2,3,5,6-tetrafluorobenzonitrile

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-2,3,5,6-tetrafluorobenzonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add degassed THF and triethylamine (2.0 equiv.) to the flask.

  • Add phenylacetylene (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

ParameterConditionRationale
Palladium Precursor PdCl₂(PPh₃)₂A stable and commonly used Pd(II) precursor.
Co-catalyst CuIFacilitates the formation of the copper acetylide.
Base TriethylamineActs as both a base and a solvent in some cases.
Solvent THFA suitable solvent for dissolving the reactants.
Temperature Room TemperatureOften sufficient for reactive aryl iodides.

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges when working with electron-deficient substrates. The following table provides guidance on troubleshooting these issues.[10][11][12][13]

IssuePotential CauseSuggested Solution
No or low conversion Inactive catalystEnsure an inert atmosphere; use a fresh palladium precursor and ligand.
Low reactivity of aryl halideIncrease reaction temperature; switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands).
Formation of byproducts Homocoupling of boronic acidUse a less polar solvent; optimize the base.
ProtodeboronationUse a milder base (e.g., K₂CO₃ instead of K₃PO₄); use a less protic solvent.
Catalyst decompositionUse a more stable ligand; lower the reaction temperature.[10]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized fluorinated benzonitriles. While the electron-deficient nature of these substrates presents challenges, a systematic approach to the optimization of reaction conditions—particularly the choice of ligand, base, and solvent—can lead to highly efficient and selective transformations. The protocols and insights provided in this guide serve as a valuable starting point for researchers in the pharmaceutical, agrochemical, and materials science fields to harness the full potential of these powerful synthetic methodologies.

References

Real-Time Monitoring and Quality Control in the Synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile: A Process Analytical Technology (PAT) Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract & Introduction

4-Amino-3-fluoro-5-methylbenzonitrile is a key substituted benzonitrile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring an aniline moiety, a nitrile group, and fluorine substitution, makes it a versatile building block. The purity and impurity profile of this intermediate are critical as they directly impact the quality, safety, and efficacy of the final drug product.[1][2] Consequently, robust and precise analytical monitoring during its synthesis is not merely a quality control measure but a regulatory necessity.[3][4]

This application note presents a comprehensive guide to the analytical techniques and protocols for monitoring the synthesis of this compound. We will move beyond simple final product testing and embrace the principles of Process Analytical Technology (PAT) , a framework encouraged by regulatory bodies like the FDA.[5][6] PAT focuses on designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[7][8] This guide provides detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, enabling researchers and process chemists to ensure the synthesis is well-understood, predictable, and consistently delivers a high-quality product.

Illustrative Synthesis Pathway

To establish a practical context for analytical monitoring, we will consider a plausible, multi-step synthesis of this compound. The choice of analytical techniques is directly informed by the chemical properties of the reactants, intermediates, product, and potential byproducts in this pathway. A common synthetic strategy involves the functionalization of a pre-existing aromatic ring.

The following diagram outlines a hypothetical yet chemically sound pathway, starting from 2-fluoro-4-methylaniline. The key transformations to monitor are the Sandmeyer reaction to introduce the nitrile group and the subsequent aromatic substitution or functional group manipulation.

Synthesis_Pathway cluster_0 Step 1: Diazotization & Cyanation (Sandmeyer Reaction) cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Regioselective Nitration cluster_3 Step 4: Reduction SM 2-Fluoro-4-methylaniline (Starting Material) INT1 Diazonium Salt Intermediate (In-situ) SM->INT1 NaNO₂, HCl 0-5 °C INT2 3-Fluoro-4-methylbenzonitrile INT1->INT2 CuCN, KCN INT3 3-Fluoro-4-methyl-5-nitrobenzonitrile INT2->INT3 HNO₃, H₂SO₄ FP This compound (Final Product) INT3->FP Fe, HCl or H₂, Pd/C PAT_Workflow cluster_0 Process Understanding cluster_1 Real-Time Monitoring & Analysis cluster_2 Process Control & Quality Assurance Define Define CQAs (Purity, Yield, Impurities) Identify Identify CPPs (Temp, Conc., Time) Define->Identify Monitor Monitor Reaction with PAT Tools (HPLC, GC, NMR) Identify->Monitor Analyze Multivariate Data Analysis Monitor->Analyze Control Control Process in Real-Time Analyze->Control Quality Ensure Final Product Quality (Quality by Design) Control->Quality

References

Application Notes and Protocols for the Purification of 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and systematic protocols for the purification of 4-Amino-3-fluoro-5-methylbenzonitrile (CAS No. 1465326-80-0), a key intermediate in pharmaceutical and materials science research. Recognizing the critical link between purity and experimental success, this document outlines a multi-faceted approach to purification, addressing common impurities derived from plausible synthetic routes. We present detailed protocols for recrystallization, silica gel column chromatography, and acid-base extraction, explaining the underlying chemical principles for each technique. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for their research and development endeavors.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound with the molecular formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol . Its structure, featuring an electron-donating amino group, an electron-withdrawing nitrile group, and a fluorine atom, imparts a unique polarity and reactivity profile that must be considered during purification. While extensive experimental data for this specific molecule is not widely published, we can estimate its properties based on structurally similar compounds to guide the development of purification strategies.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Estimated)4-Amino-3-fluorobenzonitrile[1][2][3][4][5]4-Amino-3-chloro-5-methylbenzonitrile[6][7][8]
CAS Number 1465326-80-063069-50-1158296-69-6
Molecular Formula C₈H₇FN₂C₇H₅FN₂C₈H₇ClN₂
Molecular Weight 150.15 g/mol 136.13 g/mol 166.61 g/mol
Appearance White to off-white solidWhite to light yellow powder/crystalSolid
Melting Point Likely in the range of 80-100 °C86-90 °CNot available
Boiling Point High, likely >250 °C~297 °C (calculated)Not available
pKa (of anilinium ion) Estimated 2-3Not availableNot available
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)Soluble in methanolNot available

The presence of the amino group provides a basic handle for acid-base extraction, while the overall polarity of the molecule makes it a suitable candidate for normal-phase column chromatography and recrystallization from polar organic solvents.

Potential Impurities from Synthesis

To devise an effective purification strategy, it is crucial to anticipate potential impurities. Common synthetic routes to substituted aminobenzonitriles often involve steps like electrophilic aromatic substitution and Sandmeyer reactions.[9][10][11]

A plausible synthesis for this compound could involve the fluorination of 4-amino-3-methylbenzonitrile or the cyanation of a corresponding aniline derivative. Potential impurities may include:

  • Starting materials: Unreacted precursors.

  • Isomeric products: Regioisomers formed during substitution reactions.

  • Over-reacted products: Di- or poly-substituted byproducts.

  • Side-reaction products: Phenols (from hydrolysis of diazonium salts in Sandmeyer reactions) or biaryl compounds.[9]

  • Reagents and catalysts: Residual acids, bases, or metal catalysts.

The purification methods outlined below are designed to effectively remove these common classes of impurities.

Purification Methodologies

A multi-step purification strategy is often the most effective approach. The choice and sequence of methods will depend on the impurity profile of the crude material.

Purification_Workflow Crude_Product Crude 4-Amino-3-fluoro- 5-methylbenzonitrile Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes acidic/basic impurities Chromatography Column Chromatography Acid_Base->Chromatography Removes neutral non-polar impurities Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Pure_Product High-Purity Product (>99%) Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures. The ideal solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.

A systematic approach to solvent selection is key to successful recrystallization.

  • Initial Solubility Testing:

    • Place approximately 10-20 mg of the crude this compound into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of solvents with varying polarities (see Table 2).

    • A good candidate solvent will show poor solubility at room temperature.

  • Hot Solubility Testing:

    • For solvents that showed poor solubility at room temperature, gently heat the test tube in a water or sand bath.

    • Continue adding the solvent dropwise until the solid completely dissolves. A good solvent will dissolve the compound in a reasonable volume (e.g., < 1-2 mL).

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath.

    • Observe for the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe polar nature of the target compound suggests good solubility in hot alcohols.
Esters Ethyl acetateA medium-polarity solvent that often provides a good solubility differential.
Ketones AcetoneA polar aprotic solvent that can be effective.
Aromatic TolueneMay be suitable if the compound is less polar than anticipated.
Mixed Solvents Dichloromethane/Hexane, Ethyl acetate/Hexane, Acetone/WaterA solvent in which the compound is highly soluble paired with a solvent in which it is poorly soluble can fine-tune the solubility profile.

Once a suitable solvent or solvent system is identified:

  • Dissolve the crude compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Silica Gel Column Chromatography

Column chromatography is an excellent method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Due to the polar nature of this compound, it will adsorb to the polar silica gel.

TLC is used to quickly determine the optimal mobile phase for column chromatography.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a test mobile phase (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).

  • Visualize the plate under UV light. The ideal mobile phase will result in the target compound having an Rf value of approximately 0.2-0.4, with good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a stronger solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 3: Recommended Mobile Phase Systems for Column Chromatography

Non-Polar SolventPolar SolventStarting Ratio (v/v)Gradient Elution
Hexane or HeptaneEthyl Acetate9:1Gradually increase the proportion of ethyl acetate.
DichloromethaneMethanol99:1Gradually increase the proportion of methanol for more polar impurities.
Acid-Base Extraction

The basic amino group of this compound allows for its separation from neutral and acidic impurities through acid-base extraction. The pKa of the anilinium ion of the target compound is estimated to be in the range of 2-3, meaning it will be protonated in an acidic aqueous solution.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction Organic_Layer_1 Organic Layer (Neutral Impurities) Aqueous_Layer_1 Aqueous Layer (Protonated Product) Add_NaOH Add aq. NaOH & fresh organic solvent Aqueous_Layer_1->Add_NaOH Crude_Mix Crude Mixture in Organic Solvent Add_HCl Add aq. HCl Crude_Mix->Add_HCl Add_HCl->Organic_Layer_1 Add_HCl->Aqueous_Layer_1 Organic_Layer_2 Organic Layer (Pure Product) Aqueous_Layer_2 Aqueous Layer (Salts) Add_NaOH->Organic_Layer_2 Add_NaOH->Aqueous_Layer_2

Caption: Workflow for acid-base extraction of the target compound.

  • Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated product will move into the aqueous layer.

  • Drain the lower aqueous layer. The organic layer, containing neutral impurities, can be discarded.

  • Wash the organic layer with another portion of dilute HCl to ensure complete extraction of the product. Combine the aqueous extracts.

  • To the combined aqueous layers, add a fresh portion of organic solvent.

  • Slowly add a dilute aqueous base (e.g., 2 M NaOH) with swirling until the solution is basic (test with pH paper). The protonated product will be neutralized and move back into the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water containing a small amount of an acid like formic acid or phosphoric acid for better peak shape.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the compound and identify any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of recrystallization, column chromatography, and acid-base extraction. The choice of methods and their sequence should be guided by the impurity profile of the crude material. By following the detailed protocols and understanding the underlying principles presented in this guide, researchers can obtain this valuable compound in high purity, ensuring the reliability and accuracy of their subsequent experiments.

References

Application Notes and Protocols for the Strategic Use of 4-Amino-3-fluoro-5-methylbenzonitrile in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, fluorinated organic molecules are indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1] 4-Amino-3-fluoro-5-methylbenzonitrile (CAS No. 1465326-80-0) has emerged as a highly valuable and versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3][4] This guide provides an in-depth analysis of its chemical properties, core reactivity, and detailed, field-proven protocols for its application in key synthetic transformations relevant to drug development.

Introduction: The Strategic Advantage of this compound

This compound is a substituted aniline derivative featuring a unique constellation of functional groups. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing fluoro and nitrile moieties creates a nuanced electronic profile, enabling a diverse range of chemical transformations. This makes it an attractive starting material for constructing the complex scaffolds often found in targeted therapies.[1][2]

Its utility lies in its capacity to serve as a linchpin intermediate, allowing for the sequential and regioselective introduction of molecular complexity. This document serves as a comprehensive resource for researchers and drug development professionals, outlining its properties, safety considerations, and practical, step-by-step protocols for its effective use.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe process development.

PropertyValueSource
CAS Number 1465326-80-0[3][4]
Molecular Formula C₈H₇FN₂[4][5]
Molecular Weight 150.15 g/mol [5]
Appearance White to off-white solid/crystalline powder[6]
Purity Typically >95%[4]
IUPAC Name 4-amino-2-fluoro-5-methylbenzonitrile[5]
Safety and Handling

As with any laboratory chemical, proper handling of this compound is critical. The following information is aggregated from supplier safety data sheets.

Hazard ClassGHS PictogramStatementPrecautionary Measures
Acute Toxicity DangerH301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Skin Irritation WarningH315: Causes skin irritation.[7]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Eye Irritation WarningH319: Causes serious eye irritation.[7]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

First Aid Measures:

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][8]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[9]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. Understanding the electronic interplay is key to predicting its behavior and designing effective synthetic routes.

  • Aromatic Amine (-NH₂): This is the most reactive site for many transformations. It is a powerful ortho-, para-director and an activating group. It readily undergoes diazotization, acylation, and alkylation, serving as a handle for profound structural modification.

  • Fluorine (-F): The fluorine atom, positioned ortho to the amine, is a weak deactivating group via induction but can participate in nucleophilic aromatic substitution (SNAr) reactions, though conditions may be harsh due to the presence of the strongly activating amino group.[10] Its primary role is often as a stable substituent that modulates the final API's properties.

  • Nitrile (-C≡N): This group is a strong electron-withdrawing group, deactivating the ring, particularly at the meta position relative to itself. It is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions.

  • Methyl (-CH₃): An electron-donating and activating group, it provides steric bulk and can influence the regioselectivity of reactions.

References

Application Notes and Protocols for Late-Stage Fluorination in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is not a matter of chance, but a deliberate strategy rooted in the unique physicochemical properties of fluorine. As the most electronegative element, its incorporation into a molecule can profoundly influence a range of pharmacological parameters including metabolic stability, lipophilicity, and binding affinity.[1] These modulations can lead to enhanced drug efficacy, improved pharmacokinetics, and a better overall safety profile.

Traditionally, fluorine was incorporated early in a synthetic route using fluorinated building blocks. However, this approach is often linear, time-consuming, and lacks the flexibility to diversify a lead compound at a later stage. The advent of late-stage fluorination (LSF) has revolutionized this paradigm. LSF enables the direct introduction of fluorine into complex, highly functionalized molecules, allowing for the rapid generation of fluorinated analogues from a common advanced intermediate. This accelerates the structure-activity relationship (SAR) studies that are critical to drug discovery and development.

These application notes provide a comprehensive overview of the principal LSF techniques, offering both the theoretical underpinnings and practical, field-tested protocols for their implementation. We will delve into the nuances of nucleophilic, electrophilic, and radical fluorination strategies, providing the rationale behind reagent selection and reaction design.

General Safety Precautions for Handling Fluorinating Reagents

The power of fluorinating reagents is matched by their potential hazards. Many are highly reactive, corrosive, and toxic. Therefore, adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield. Select gloves based on the specific reagent and solvent being used; double-gloving is often recommended.[3]

  • Engineered Controls: All manipulations involving fluorinating reagents must be conducted in a properly functioning chemical fume hood. For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is advised.

  • Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have appropriate spill containment materials readily available. For incidents involving skin contact with reagents that can generate hydrofluoric acid (HF), such as Deoxo-Fluor®, it is critical to have 2.5% calcium gluconate gel on hand for immediate application after flushing with copious amounts of water.

Section 1: Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride anion (F⁻) as the fluorine source. This is a cost-effective and scalable approach, making it attractive for large-scale synthesis. However, the low solubility and high basicity of simple fluoride salts can present challenges.

Deoxyfluorination of Alcohols and Carbonyls

Deoxyfluorination is a powerful LSF technique for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. This transformation is typically mediated by reagents such as (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[3][4]

Causality of Reagent Choice: Deoxo-Fluor® is often preferred over DAST due to its enhanced thermal stability, which mitigates the risk of explosive decomposition at elevated temperatures.[4][5] This makes it a safer and more reliable choice for many applications.

Protocol 1: Deoxyfluorination of a Secondary Alcohol using Deoxo-Fluor®

This protocol describes the conversion of a secondary alcohol to the corresponding alkyl fluoride.

Materials:

  • Secondary alcohol (1.0 equiv)

  • Deoxo-Fluor® (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Ice bath

  • Separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor® (1.5 equiv) to the stirred solution via syringe. Caution: Deoxo-Fluor® reacts violently with water to produce HF. Handle with extreme care in a fume hood.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Electrophilic Fluorination Strategies

Electrophilic fluorination utilizes reagents that deliver a formal "F⁺" equivalent to a nucleophilic carbon center. These methods are particularly well-suited for the fluorination of electron-rich aromatic rings, enolates, and other carbanionic species.[6]

Aromatic and Aliphatic C-H Fluorination

A significant advancement in LSF is the direct fluorination of C-H bonds. Electrophilic N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are widely used for this purpose due to their stability, selectivity, and ease of handling compared to elemental fluorine.[6][7]

Causality of Reagent Choice: Selectfluor® is a highly effective and versatile electrophilic fluorinating agent. Its cationic nature enhances its reactivity, allowing for the fluorination of a broad range of substrates under relatively mild conditions.[7]

Protocol 2: Electrophilic Fluorination of an Activated Aromatic Compound using Selectfluor®

This protocol details the fluorination of an electron-rich aromatic substrate.

Materials:

  • Activated aromatic compound (e.g., phenol, aniline derivative) (1.0 equiv)

  • Selectfluor® (1.2 equiv)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the activated aromatic compound (1.0 equiv) in acetonitrile.

  • Add Selectfluor® (1.2 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Radical Fluorination Methods

Radical fluorination has emerged as a powerful strategy for accessing fluorinated compounds that are challenging to synthesize via ionic pathways. These methods often target unactivated C-H bonds, offering unique selectivity.

Photocatalytic C-H Fluorination

Photoredox catalysis has enabled the development of mild and selective radical C-H fluorination reactions. These methods typically involve a photocatalyst that, upon excitation with visible light, initiates a radical chain process.

Causality of Method Choice: Photocatalytic methods offer a high degree of functional group tolerance and can often be performed at room temperature, making them ideal for the late-stage functionalization of complex and delicate molecules.[8][9]

Protocol 3: Photocatalytic Benzylic C-H Fluorination

This protocol describes a general procedure for the fluorination of a benzylic C-H bond using a photocatalyst and an electrophilic fluorine source.

Materials:

  • Substrate with a benzylic C-H bond (1.0 equiv)

  • Photocatalyst (e.g., decatungstate anion) (1-5 mol%)

  • N-fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Acetonitrile (MeCN)

  • Schlenk tube or vial with a septum

  • Magnetic stirrer

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a Schlenk tube, combine the substrate (1.0 equiv), photocatalyst (e.g., tetrabutylammonium decatungstate, 2 mol%), and NFSI (1.5 equiv).

  • Add anhydrous acetonitrile and degas the solution with an inert gas (e.g., argon) for 15 minutes.

  • Seal the tube and place it in front of a visible light source (e.g., blue LED).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product directly by flash column chromatography.

Comparative Analysis of LSF Techniques

Technique Fluorine Source Common Reagents Advantages Limitations
Nucleophilic F⁻Deoxo-Fluor®, DAST, KF, CsFCost-effective, suitable for large-scale synthesis.Reagents can be harsh and moisture-sensitive; limited to specific functional groups (e.g., alcohols, halides).
Electrophilic "F⁺"Selectfluor®, NFSIHigh selectivity, mild reaction conditions, broad substrate scope.Reagents can be expensive; may not be suitable for electron-deficient substrates.
Radical F•NFSI, Selectfluor® (with photocatalyst)Can functionalize unactivated C-H bonds, excellent functional group tolerance.Can sometimes lead to mixtures of products; may require specialized equipment (e.g., photoreactor).

Visualizing LSF Workflows and Mechanisms

Decision Tree for LSF Method Selection

LSF_Decision_Tree start Identify Target Site for Fluorination fg_type Functional Group Present? start->fg_type ch_bond C-H Bond? fg_type->ch_bond No alcohol_carbonyl Alcohol or Carbonyl? fg_type->alcohol_carbonyl Yes electron_rich Electron-Rich Arene/Enolate? ch_bond->electron_rich Yes no_direct_method Consider Derivatization or Alternative Strategy ch_bond->no_direct_method No alcohol_carbonyl->ch_bond No deoxyfluorination Nucleophilic Deoxyfluorination (e.g., Deoxo-Fluor®) alcohol_carbonyl->deoxyfluorination Yes unactivated_ch Unactivated C-H? electron_rich->unactivated_ch No electrophilic Electrophilic Fluorination (e.g., Selectfluor®) electron_rich->electrophilic Yes radical Radical/Photocatalytic C-H Fluorination unactivated_ch->radical Yes unactivated_ch->no_direct_method No

Caption: A decision-making workflow for selecting an appropriate late-stage fluorination strategy.

Generalized Mechanism for Palladium-Catalyzed C-H Fluorination

Pd_Catalyzed_Fluorination cluster_cycle Catalytic Cycle pd_ii_cat Pd(II) Catalyst pd_iv_intermediate [Ar-Pd(IV)-F] Intermediate pd_ii_cat->pd_iv_intermediate + Arene, + Oxidant arene Arene (Ar-H) arene->pd_iv_intermediate oxidant Oxidant (e.g., Selectfluor®) oxidant->pd_iv_intermediate fluorinated_product Fluorinated Arene (Ar-F) pd_iv_intermediate->pd_ii_cat Regenerates Catalyst pd_iv_intermediate->fluorinated_product Reductive Elimination

Caption: A simplified mechanism for palladium-catalyzed electrophilic C-H fluorination.[10][11][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile (CAS No. 1465326-80-0). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable, polysubstituted aromatic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry and extensive experience with analogous transformations.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions to get your synthesis back on track.

Q1: I am attempting a multi-step synthesis starting from 3-methylaniline, but my overall yield for this compound is extremely low. Where should I begin troubleshooting?

Low overall yield in a multi-step synthesis is a common challenge. A systematic approach is crucial. The most probable synthetic pathway involves several key transformations, each with its own potential for failure. Let's break down a plausible route and troubleshoot each step.

A logical synthetic route could be:

  • Bromination of a protected 3-methylaniline.

  • Fluorination to introduce the fluorine atom.

  • Diazotization of the amino group followed by a Sandmeyer cyanation .

  • Deprotection if an initial protecting group was used.

Below is a workflow to diagnose the issue:

G start Low Overall Yield step1 Step 1: Bromination/Halogenation Check for regioselectivity issues and polyhalogenation. start->step1 step2 Step 2: Fluorination Verify efficiency of halogen exchange. Consider side reactions. step1->step2 solution1 Solution: - Optimize reaction conditions (temp, solvent). - Use a directing group for better regiocontrol. step1->solution1 step3 Step 3: Cyanation (e.g., Sandmeyer) Assess diazonium salt stability and copper catalyst activity. step2->step3 solution2 Solution: - Ensure anhydrous conditions. - Screen different fluoride sources (e.g., KF, CsF). - Use a phase-transfer catalyst. step2->solution2 step4 Step 4: Purification Evaluate product loss during workup and chromatography. step3->step4 solution3 Solution: - Maintain low temperature (0-5 °C) during diazotization. - Use fresh NaNO2 and high-quality CuCN. - Check for phenol byproducts. step3->solution3 solution4 Solution: - Optimize extraction pH. - Use alternative purification methods (e.g., crystallization). - Characterize waste streams for product. step4->solution4

Figure 1. Troubleshooting workflow for low overall yield.

Actionable Advice: Analyze a sample from each step via TLC, LC-MS, or ¹H NMR to pinpoint the exact stage of failure. This will allow you to focus your optimization efforts where they are most needed.

Q2: My electrophilic fluorination of an aniline precursor is resulting in a mixture of regioisomers. How can I improve the selectivity for the desired 3-fluoro isomer?

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents. In a molecule like 4-amino-3-methylbenzonitrile, the powerful ortho-, para-directing amino group will dominate, making direct fluorination challenging.

Causality: The amino group is a strongly activating, ortho-, para-director. The methyl group is a weaker activating ortho-, para-director. Direct fluorination of 4-amino-3-methylbenzonitrile would likely lead to substitution at the 5-position, ortho to the amino group. To achieve the desired this compound, a different strategy is required, likely starting with a precursor where the substitution pattern is already set or can be directed.

Proposed Solution: Synthesis from 3-Fluoro-5-methylaniline

A more robust approach is to start with a precursor that already contains the desired fluorine and methyl substitution pattern, such as 3-fluoro-5-methylaniline[1][2][3][4].

The synthetic sequence would then be:

  • Bromination of 3-fluoro-5-methylaniline at the 4-position, which is para to the amino group and activated by it.

  • Sandmeyer Cyanation to replace the bromo substituent with a nitrile group.

G cluster_0 Proposed Synthetic Route start 3-Fluoro-5-methylaniline step1 Bromination (e.g., NBS in DMF) start->step1 intermediate 4-Bromo-3-fluoro-5-methylaniline step1->intermediate step2 Sandmeyer Cyanation 1. NaNO2, HBr, 0-5 °C 2. CuCN, KCN intermediate->step2 product This compound step2->product

Figure 2. A regioselective synthetic pathway.
Q3: My Sandmeyer cyanation of 4-bromo-3-fluoro-5-methylaniline is giving a low yield of the nitrile and a significant amount of a byproduct that looks like a phenol. What is happening and how can I fix it?

This is a classic issue in Sandmeyer reactions. The formation of a phenol byproduct indicates that the intermediate diazonium salt is reacting with water before the desired cyanation can occur.

Causality: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, to form an aryl cation which is then trapped by water (present as the solvent or as a contaminant) to yield a phenol. The stability of the diazonium salt is crucial for a successful Sandmeyer reaction[5][6][7][8].

Troubleshooting Steps:

ParameterRecommended Action
Temperature Maintain a strict temperature of 0-5 °C during the diazotization step (addition of sodium nitrite). Use an ice-salt bath for better temperature control.
Reagent Quality Use freshly opened or purified sodium nitrite. Ensure the copper(I) cyanide is of high quality and free from oxidation (it should be a white to off-white powder, not green).
Anhydrous Conditions While the diazotization is carried out in aqueous acid, minimizing water in the subsequent cyanation step can be beneficial. Some protocols involve isolating the diazonium salt before adding it to the cyanide solution.
pH Control The pH of the cyanation reaction can influence the outcome. Ensure the conditions are appropriate for the stability of the copper cyanide complex.

Experimental Protocol for Sandmeyer Cyanation:

  • Diazotization: Dissolve 4-bromo-3-fluoro-5-methylaniline in a suitable acid (e.g., a mixture of H₂SO₄ and water). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30-60 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Cool this solution. Slowly add the cold diazonium salt solution to the cyanide solution, maintaining a low temperature.

  • Workup: Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool the mixture, and proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q4: I have obtained a crude product, but purification by column chromatography is proving difficult, with significant product loss on the column.

Polysubstituted anilines, especially those with polar functional groups like an amino and a nitrile group, can be challenging to purify via silica gel chromatography due to their potential for strong interaction with the stationary phase.

Causality: The basic amino group can streak on acidic silica gel, leading to poor separation and product loss. The polarity of the molecule may also necessitate highly polar eluent systems, which can dissolve some of the silica gel, contaminating the final product.

Alternative Purification Strategies:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with dilute aqueous acid (e.g., 1M HCl). The desired product, being basic, will move into the aqueous layer as its ammonium salt, leaving non-basic impurities in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the product precipitates or can be extracted back into a fresh portion of organic solvent.

    • Wash the organic layer with brine, dry, and evaporate the solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be a highly effective method for purification, often providing material of high purity.

  • Use of Deactivated Silica: If chromatography is necessary, consider using silica gel that has been "deactivated" by treatment with a small amount of a base like triethylamine in the eluent. This can help to prevent streaking of the basic product.

II. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

The most logical and commercially viable starting material is 3-fluoro-5-methylaniline [1][2][3][4]. This precursor correctly positions the fluoro and methyl groups, allowing for subsequent functionalization at the 4- and 1- positions (relative to the methyl group) to introduce the amino and nitrile functionalities, respectively.

Q2: What are the expected spectroscopic signatures for this compound?
  • ¹H NMR:

    • A broad singlet for the -NH₂ protons (typically around 4-5 ppm, but can vary and may exchange with D₂O).

    • Two aromatic protons, which will appear as doublets or singlet-like peaks depending on the coupling constants. Their chemical shifts will be influenced by the surrounding substituents.

    • A singlet for the -CH₃ protons (typically around 2.2-2.4 ppm).

  • ¹³C NMR:

    • A signal for the nitrile carbon (-C≡N) in the range of 115-120 ppm.

    • Signals for the aromatic carbons, with the carbon attached to the fluorine showing a large coupling constant (¹JC-F).

    • A signal for the methyl carbon (-CH₃) around 15-20 ppm.

  • FTIR:

    • Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

    • A sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the C≡N stretch.

    • C-F stretching vibrations, typically in the 1000-1300 cm⁻¹ region.

    • C-H stretching and aromatic C=C bending vibrations.

Q3: What safety precautions should be taken during the synthesis?
  • Handling of Cyanides: Copper(I) cyanide and potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide-specific quenching agent (e.g., a solution of ferrous sulfate and sodium hydroxide) readily available.

  • Diazonium Salt Formation: Diazonium salts can be explosive when isolated and dry. It is best practice to use them in solution immediately after their preparation and not to isolate them unless absolutely necessary.

  • Fluorinating Agents: If using electrophilic fluorinating agents, be aware of their reactivity and potential hazards. Consult the Safety Data Sheet (SDS) for the specific reagent.

  • General Precautions: Always wear appropriate PPE. Be mindful of the exothermic nature of many of the reaction steps, particularly diazotization and acid-base neutralizations.

References

Technical Support Center: Synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic protocols, ensure the integrity of your results, and accelerate your research.

Troubleshooting Guide: Navigating Side Product Formation

The synthesis of this compound, while achievable through several routes, is often accompanied by the formation of undesired side products. This section provides a detailed analysis of the most common impurities, their mechanisms of formation, and robust strategies for their mitigation and detection.

A plausible and common synthetic route to this compound involves a multi-step process, which could include the diazotization of an appropriately substituted aniline followed by a Sandmeyer reaction for cyanation, and an electrophilic fluorination step. The order of these steps can vary, influencing the potential side product profile.

Issue 1: Formation of Phenolic Impurities

Question: During the Sandmeyer cyanation of the diazonium salt of 3-fluoro-5-methylaniline, I am observing a significant amount of a hydroxylated byproduct, 4-hydroxy-3-fluoro-5-methylbenzonitrile. What is causing this, and how can I prevent it?

Answer:

The formation of phenolic impurities is a classic side reaction in Sandmeyer reactions.[1] The diazonium salt intermediate is highly reactive and can react with water present in the reaction medium, especially at elevated temperatures, to produce a phenol.

Mechanism of Formation:

The diazonium salt, being an excellent leaving group (N₂), can be displaced by a water molecule acting as a nucleophile. This is often more pronounced if the concentration of the desired nucleophile (in this case, the cyanide ion) is not optimal or if the reaction temperature is not rigorously controlled.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the temperature of the diazotization and the Sandmeyer reaction at 0-5 °C. Use of an ice-salt bath is recommended to ensure the temperature does not rise, which would accelerate the decomposition of the diazonium salt to the corresponding phenol.

  • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water can be beneficial. Ensure all reagents and solvents are of high purity and that the reaction setup is dry.

  • Optimized Reagent Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the diazonium salt reacts preferentially with the cyanide ions rather than with water. A slight excess of the cyanide source can also be employed.

  • pH Control: The stability of the diazonium salt is pH-dependent. Maintaining a slightly acidic pH can help to suppress the formation of phenolic byproducts.

Analytical Detection:

  • HPLC-UV: Phenolic impurities will have a different retention time compared to the desired product and can be readily quantified.

  • LC-MS: Mass spectrometry can confirm the identity of the hydroxylated byproduct by its molecular weight.

  • ¹H NMR: The presence of a broad singlet corresponding to the phenolic -OH proton (which can be exchanged with D₂O) and characteristic shifts in the aromatic protons can indicate the presence of this impurity.

Issue 2: Regioisomeric Impurities from Fluorination

Question: I am performing an electrophilic fluorination on 4-amino-5-methylbenzonitrile and obtaining a mixture of isomers. How can I improve the regioselectivity to favor the desired 3-fluoro isomer?

Answer:

The regioselectivity of electrophilic aromatic substitution reactions, such as fluorination, is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 4-amino-5-methylbenzonitrile, the powerful ortho, para-directing and activating effect of the amino group is the dominant factor. The methyl group is also an ortho, para-director, while the nitrile group is a meta-directing and deactivating group.

Mechanism of Isomer Formation:

The amino group strongly directs electrophilic attack to the positions ortho to it (positions 3 and 5). Since position 5 is already occupied by the methyl group, the primary site of fluorination is position 3. However, depending on the reaction conditions and the fluorinating agent used, some fluorination may occur at other positions, leading to the formation of regioisomers. For instance, fluorination at the 2-position, ortho to the nitrile and meta to the amino group, can occur to a lesser extent.

Mitigation Strategies:

  • Choice of Fluorinating Agent: The choice of electrophilic fluorinating agent can significantly impact regioselectivity. Reagents like Selectfluor® (F-TEDA-BF₄) are often used and can provide good selectivity under optimized conditions.

  • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the ortho/para/meta ratios. It is advisable to screen different solvents and run the reaction at lower temperatures to enhance selectivity.

  • Protecting Group Strategy: To modulate the directing effect of the amino group, it can be temporarily converted into a less activating group, such as an amide (e.g., acetamide). This can alter the electronic properties of the ring and potentially improve the desired regioselectivity. The protecting group can then be removed in a subsequent step.

  • Order of Reactions: Consider performing the fluorination step prior to the introduction of the amino group, if a suitable starting material is available. The directing effects of the substituents at that stage might favor the desired fluorination pattern.

Analytical Detection:

  • ¹⁹F NMR: This is a powerful technique to identify and quantify different fluorine-containing isomers, as each will have a distinct chemical shift.

  • GC-MS or LC-MS: These techniques can separate the isomers and provide their mass-to-charge ratios, aiding in their identification.

  • HPLC-UV: Isomers can often be separated by HPLC, allowing for their quantification.

Issue 3: Formation of Azo and Biaryl Compounds

Question: My final product from the Sandmeyer reaction is contaminated with colored impurities and a high molecular weight byproduct. What are these, and how do I avoid them?

Answer:

The colored impurities are likely azo compounds, and the high molecular weight byproduct is probably a biaryl compound. Both are known side products of the Sandmeyer reaction.[1]

Mechanism of Formation:

  • Azo Compounds: These form when the diazonium salt couples with an electron-rich aromatic species. This can be the starting aniline if the diazotization is incomplete, or it can be the product itself.

  • Biaryl Compounds: The Sandmeyer reaction is believed to proceed via a radical mechanism.[1] The intermediate aryl radical can couple with another aryl radical to form a biaryl compound.

Mitigation Strategies:

  • Complete Diazotization: Ensure that all of the starting aniline is converted to the diazonium salt before proceeding with the cyanation step. This can be checked by spot testing with a solution of R-salt or H-acid, which will form a colored azo dye in the presence of unreacted diazonium salt.

  • Controlled Addition: As with preventing phenol formation, slow addition of the diazonium salt solution to the copper(I) cyanide solution is crucial. This keeps the concentration of the diazonium salt low at any given time, minimizing the chance of side reactions.

  • Use of Radical Scavengers: In some cases, the addition of a mild radical scavenger might help to reduce the formation of biaryl byproducts, although this should be approached with caution as it could also interfere with the desired reaction.

Analytical Detection:

  • TLC: Azo compounds are often colored, making them easy to spot on a TLC plate.

  • LC-MS: This is the most effective technique for identifying both azo and biaryl byproducts by their molecular weights.

  • UV-Vis Spectroscopy: The presence of azo compounds can be indicated by characteristic absorptions in the visible region of the spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the impact of starting material quality on the formation of side products?

A1: The purity of your starting materials is paramount. Impurities in the initial aniline, for example, can lead to a cascade of undesired side reactions. For instance, an isomeric impurity in the starting aniline will lead to the corresponding isomeric product, which can be difficult to separate. Always ensure the purity of your starting materials by appropriate analytical techniques (e.g., NMR, GC-MS, HPLC) before commencing the synthesis.

Q2: Can the nitrile group hydrolyze under the reaction conditions?

A2: Yes, the nitrile group can be susceptible to hydrolysis to form a primary amide or a carboxylic acid, especially under strongly acidic or basic conditions and at elevated temperatures. While the typical conditions for a Sandmeyer reaction (acidic, low temperature) are generally not harsh enough to cause significant hydrolysis, it is a possibility, especially during workup or if the reaction is allowed to warm for extended periods. It is advisable to maintain neutral or slightly acidic conditions during workup and to avoid prolonged exposure to strong acids or bases.

Q3: Are there any side reactions involving the methyl group?

A3: Under the standard conditions for fluorination and Sandmeyer reactions, the methyl group is generally stable. However, if harsh oxidizing conditions are inadvertently introduced, the benzylic methyl group could be oxidized to a carboxylic acid. This is generally not a concern with the common reagents used for these transformations but is something to be aware of if alternative or more aggressive reagents are considered.

Q4: How can I effectively purify the final product from these side products?

A4: A combination of purification techniques is often necessary.

  • Extraction: A standard aqueous workup can remove many inorganic salts and water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related side products such as regioisomers and biaryl compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for removing small amounts of impurities and obtaining a highly pure product.

Data Summary and Protocols

Table 1: Common Side Products and Their Characteristics
Side Product NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Signature
4-Hydroxy-3-fluoro-5-methylbenzonitrileC₈H₆FNO151.14HPLC: Shorter retention time than product; ¹H NMR: Broad -OH peak
2-Fluoro-4-amino-5-methylbenzonitrileC₈H₇FN₂150.16¹⁹F NMR: Distinct chemical shift from product; GC/LC-MS: Same mass, different RT
Azo Compound (example)C₁₆H₁₂F₂N₄298.29TLC/Visual: Colored spot; LC-MS: Corresponding molecular ion peak
Biaryl Compound (example)C₁₆H₁₂F₂N₂266.28LC-MS: High molecular weight peak; ¹H NMR: Complex aromatic region
4-Amino-3-fluoro-5-methylbenzamideC₈H₉FN₂O168.17LC-MS: M+18 peak relative to product; IR: C=O stretch
Experimental Protocol: General Procedure for Sandmeyer Cyanation

This is a general guideline and should be optimized for your specific substrate and scale.

  • Diazotization: a. Dissolve the starting aniline (e.g., 3-fluoro-5-methylaniline) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) at 0-5 °C. b. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. c. Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.

  • Cyanation: a. In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., water or a biphasic system). b. Cool the CuCN mixture to 0-5 °C. c. Slowly add the cold diazonium salt solution from step 1 to the CuCN mixture with vigorous stirring. d. Allow the reaction to stir at low temperature and then gradually warm to room temperature until the evolution of nitrogen gas ceases.

  • Workup and Purification: a. Quench the reaction mixture with a suitable aqueous solution (e.g., a solution of ferric chloride to decompose excess cyanide). b. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. d. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Troubleshooting Workflow for Side Product Formation

TroubleshootingWorkflow Start Synthesis of this compound Problem Side Product Detected Start->Problem Phenolic Phenolic Impurity (e.g., 4-hydroxy...) Problem->Phenolic Hydroxylated? Isomeric Regioisomeric Impurity (e.g., 2-fluoro...) Problem->Isomeric Isomeric? HighMW High MW Impurity (Azo/Biaryl) Problem->HighMW High MW/Colored? Hydrolysis Nitrile Hydrolysis (Amide/Acid) Problem->Hydrolysis Hydrolyzed? Sol_Phenolic Control Temperature (0-5°C) Anhydrous Conditions Slow Addition Phenolic->Sol_Phenolic Sol_Isomeric Optimize Fluorinating Agent Screen Solvents/Temp Protecting Group Strategy Isomeric->Sol_Isomeric Sol_HighMW Ensure Complete Diazotization Controlled Addition Rate HighMW->Sol_HighMW Sol_Hydrolysis Neutral/Slightly Acidic Workup Avoid High Temperatures Hydrolysis->Sol_Hydrolysis

Caption: A logical workflow for troubleshooting common side products.

Diagram 2: Key Reaction Stages and Potential Side Reactions

ReactionStages cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Electrophilic Fluorination Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, Acid Product This compound Diazonium->Product CuCN Phenol Phenolic Byproduct Diazonium->Phenol H2O, Heat Azo Azo Compound Diazonium->Azo Unreacted Aniline Biaryl Biaryl Byproduct Diazonium->Biaryl Radical Coupling StartingMaterial Precursor DesiredProduct Desired Fluoro-isomer StartingMaterial->DesiredProduct Fluorinating Agent Isomer Regioisomeric Byproduct StartingMaterial->Isomer Poor Regioselectivity

References

Technical Support Center: Optimizing the Synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Section 1: Synthesis Pathway Overview

This compound is a valuable building block in medicinal chemistry. A common and effective synthetic route involves the amination of a halogenated precursor, such as 4-bromo-3-fluoro-5-methylbenzonitrile. This transformation is typically achieved via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.

The general reaction scheme is as follows:

This reaction, while powerful, has several critical parameters that must be carefully controlled to achieve high yields and avoid problematic side reactions.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Question 1: My overall yield is disappointingly low (<60%). What are the primary factors I should investigate?

Answer: Low yield is the most frequent challenge and can stem from several sources. The key is to systematically diagnose the root cause. The palladium-catalyzed amination is sensitive to catalyst, ligand, base, solvent, and temperature.

Causality Explained: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination. A bottleneck in any of these steps will slow down the reaction and allow for side reactions or catalyst decomposition to occur, thus lowering the yield. For electron-deficient aryl halides, the choice of a sufficiently electron-donating and sterically hindered phosphine ligand is critical to facilitate the reductive elimination step.[1][2]

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield (<60%) Identified check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere (N2/Ar) check_reagents->check_atmosphere sub_reagents Use fresh, anhydrous solvent Use high-purity base (e.g., Cs2CO3) Verify amine source purity check_reagents->sub_reagents optimize_catalyst 3. Optimize Catalyst System check_atmosphere->optimize_catalyst sub_atmosphere Degas solvent thoroughly Use Schlenk techniques check_atmosphere->sub_atmosphere optimize_conditions 4. Adjust Reaction Conditions optimize_catalyst->optimize_conditions sub_catalyst Screen different ligands (e.g., XPhos, XantPhos) Test Pd precatalyst (e.g., Pd2(dba)3, [Pd(allyl)Cl]2) Adjust catalyst loading (1-4 mol%) optimize_catalyst->sub_catalyst sub_conditions Vary temperature (80-110 °C) Increase reaction time Monitor by TLC/HPLC optimize_conditions->sub_conditions end_goal Improved Yield optimize_conditions->end_goal

Caption: A systematic workflow for troubleshooting low reaction yields.

Step-by-Step Solutions:

  • Reagent Quality: Ensure your solvent (e.g., toluene, 1,4-dioxane) is anhydrous. Water can hydrolyze the phosphine ligand and deactivate the palladium catalyst. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), and ensure it is finely powdered and dry.[1]

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst System: The ligand choice is paramount. For electron-deficient aryl halides, bulky, electron-rich biaryl phosphine ligands like XPhos or t-BuXPhos are often superior.[1] If using a Pd(II) precatalyst like Pd(OAc)2, ensure complete reduction to Pd(0). Using a pre-formed Pd(0) source like Pd2(dba)3 can sometimes be more reliable.[3]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. The optimal range is typically between 80-110 °C. Monitor the reaction by TLC or HPLC to determine the point of maximum conversion without significant byproduct formation.

Question 2: My reaction stalls, leaving significant unreacted 4-bromo-3-fluoro-5-methylbenzonitrile. How can I drive it to completion?

Answer: A stalled reaction is often a sign of catalyst deactivation or an insufficient driving force for a key step in the catalytic cycle.

Causality Explained: Catalyst deactivation can occur through the formation of off-cycle, inactive palladium complexes. For example, with primary amines, the formation of palladium bis(amine) complexes can sometimes sequester the catalyst.[2] Alternatively, if the base is not strong enough or sterically accessible, the deprotonation of the coordinated amine to form the active amido complex will be slow, stalling the entire cycle.

Step-by-Step Solutions:

  • Evaluate the Base: The choice of base is critical. Stronger, sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) are often more effective than weaker bases like K2CO3. For sensitive substrates where strong bases might cause side reactions, cesium carbonate (Cs2CO3) in a solvent like THF or dioxane is an excellent, generally applicable choice.[3]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps. Ligands like Xantphos are known to form highly active and stable catalysts that can be effective even with milder bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can be advantageous for substrates with base-sensitive functional groups.[3][4]

  • Incremental Reagent Addition: In some cases, the catalyst may have a finite lifetime under the reaction conditions. If the reaction stalls after a few hours, a second small addition of the palladium precatalyst and ligand (e.g., 0.5 mol %) can sometimes restart the reaction and push it to completion.

Table 1: Influence of Base and Ligand on Conversion

Base Ligand Solvent Typical Conversion Notes
NaOt-Bu XPhos Toluene >95% Very common and effective system.[1]
Cs2CO3 Xantphos Dioxane >90% Good for substrates sensitive to harsh bases.[3]
K3PO4 RuPhos Toluene ~85-95% Milder inorganic base, can be effective.

| DBU | XantPhos | Toluene | >90% | Homogeneous conditions, good for flow chemistry.[4] |

Question 3: I'm observing a significant impurity peak in my HPLC/LC-MS. What is it likely to be and how can I minimize it?

Answer: The most common impurities in this synthesis are hydrodehalogenation (reduction) of the starting material or formation of diarylamine/phenazine-type structures.

Causality Explained:

  • Hydrodehalogenation: The bromo-group is replaced by a hydrogen atom. This side reaction can be promoted by moisture or if the catalytic system facilitates β-hydride elimination pathways from intermediate palladium species.

  • Di-arylation: If ammonia or a primary amine is used, a second molecule of the aryl halide can react with the newly formed aniline product, leading to a diarylamine impurity. This is more prevalent at high temperatures or long reaction times.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine source (e.g., 1.1 to 1.2 equivalents) to ensure the aryl halide is consumed, but avoid a large excess which might promote side reactions.

  • Lower Temperature: Once the reaction has reached a reasonable conversion rate (e.g., >80% by in-process control), consider lowering the temperature by 10-15 °C for the remainder of the reaction time to minimize the formation of thermally-driven byproducts.

  • Purification: These impurities can often be separated through column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar mixture (e.g., Hexane/Ethyl Acetate) will typically elute the less polar hydrodehalogenated byproduct first, followed by the desired product, and finally the more polar diarylamine.[5]

Section 3: Frequently Asked Questions (FAQs)

Q: Is it better to start from a 4-bromo or a 4-fluoro precursor? A: For nucleophilic aromatic substitution (SNAr) reactions, a fluoro-substituent is often more activating than a bromo-substituent. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[6][7] However, for palladium-catalyzed cross-coupling like the Buchwald-Hartwig reaction, aryl bromides are generally more reactive and reliable than aryl fluorides, making 4-bromo-3-fluoro-5-methylbenzonitrile the preferred starting material.[8][9]

Q: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks. Use a solvent system like 3:1 Hexane:Ethyl Acetate. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis, allowing you to accurately determine the consumption of starting material and the formation of product and impurities.[5][10]

Q: My final product is an oil/difficult to crystallize. What purification strategy do you recommend? A: Aminobenzonitriles can sometimes be challenging to crystallize.

  • Column Chromatography: This is the most reliable method. Use a silica gel column with a gradient of ethyl acetate in hexane or heptane.[5]

  • Recrystallization: If the crude product is reasonably pure, try recrystallization. Dissolve the crude material in a minimal amount of a hot solvent (e.g., toluene, ethanol, or isopropanol) and allow it to cool slowly. Adding a non-polar co-solvent (like heptane) dropwise to the hot solution until turbidity appears can help induce crystallization upon cooling.[5]

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound from its 4-bromo precursor.

Protocol_Flow setup 1. Setup & Inerting - Assemble glassware - Purge with Argon/N2 reagents 2. Reagent Addition - Add 4-bromo precursor, Pd2(dba)3, XPhos, NaOt-Bu - Add degassed Toluene setup->reagents amine 3. Amine Source Addition - Add ammonia source (e.g., LHMDS soln) - or Primary amine reagents->amine reaction 4. Reaction - Heat to 100 °C - Monitor by HPLC/TLC (4-12 h) amine->reaction workup 5. Work-up - Cool to RT - Quench with NH4Cl (aq) - Extract with Ethyl Acetate reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Silica Gel Chromatography workup->purify

Caption: A streamlined workflow for the optimized synthesis protocol.

Materials:

  • 4-Bromo-3-fluoro-5-methylbenzonitrile (1.0 eq)

  • Pd2(dba)3 (1.5 mol %)

  • XPhos (4.0 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Ammonia source (e.g., 1.0 M solution of LHMDS in THF, 1.2 eq) or desired primary amine

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromo-3-fluoro-5-methylbenzonitrile, Pd2(dba)3, XPhos, and sodium tert-butoxide.

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Amine Addition: Add the ammonia source or primary amine dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction's progress every 2 hours using TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the pure this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions. Fluorinated benzonitriles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis, however, can present unique challenges that require a nuanced understanding of reaction mechanisms and careful control of experimental parameters.

This resource is structured to provide practical, actionable solutions to specific issues you may encounter in the lab.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses specific problems that can arise during the synthesis of fluorinated benzonitriles, offering potential causes and recommended solutions.

Low or No Product Yield

Question: I am attempting a nucleophilic aromatic substitution (SNAr) reaction to synthesize a fluorinated benzonitrile, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in an SNAr reaction for fluorinated benzonitrile synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[3]

    • Explanation: The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).[3] If your substrate lacks adequate activation, the reaction will be sluggish or may not proceed at all.

    • Solution:

      • Substrate Selection: If possible, choose a starting material with stronger or additional EWGs. For instance, a nitro group is a more powerful activating group than a cyano group.

      • Reaction Conditions: In some cases, harsher reaction conditions, such as higher temperatures, may be required to drive the reaction forward, but this can also lead to side product formation.[4]

  • Poor Leaving Group: While fluoride is a common leaving group in SNAr reactions due to its high electronegativity which activates the ring, in some contexts, other halogens might be more suitable depending on the specific reaction conditions and substrate.[3][5]

    • Explanation: The reactivity order of halogens as leaving groups in SNAr is generally F > Cl > Br > I.[3][5] This is opposite to the trend in SN1 and SN2 reactions and is due to the rate-determining step being the initial nucleophilic attack, which is facilitated by the inductive electron-withdrawing effect of the halogen.

    • Solution:

      • Substrate Modification: If you are starting with a chloro-, bromo-, or iodo-substituted arene, you may need to adjust your reaction conditions accordingly (e.g., use a more reactive nucleophile or a catalyst). For a Halogen Exchange (Halex) reaction to introduce fluorine, ensure you are using an appropriate fluoride source and conditions to displace a different halogen.[6]

  • Choice of Cyanide Source and Catalyst System (for Palladium-Catalyzed Cyanations):

    • Explanation: Palladium-catalyzed cyanation reactions are a powerful alternative to traditional methods but are susceptible to catalyst poisoning by excess cyanide ions.[7][8][9] The choice of cyanide source is critical. Reagents like KCN and NaCN can lead to high concentrations of free cyanide, deactivating the palladium catalyst.[9][10]

    • Solution:

      • Use Milder Cyanide Sources: Consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) which release cyanide ions more slowly, minimizing catalyst poisoning.[10][11][12]

      • Optimize Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial. For example, palladacycle precatalysts can be highly effective.[9] Bulky, electron-rich phosphine ligands often improve catalytic activity.

      • Additive Effects: The addition of certain additives can be beneficial. For instance, in some nickel-catalyzed cyanations, NaI has been shown to suppress side reactions.[13]

  • Inappropriate Solvent: The solvent plays a critical role in SNAr reactions by influencing the solubility of reagents and stabilizing charged intermediates.[14][15][16]

    • Explanation: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions as they can solvate the cation of the cyanide salt while leaving the cyanide anion relatively free to act as a nucleophile.[14][17] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[14]

    • Solution:

      • Solvent Screening: If you are experiencing low yields, consider screening different polar aprotic solvents. Ensure the chosen solvent is anhydrous, as water can react with some cyanide reagents to produce HCN gas and can also lead to unwanted side reactions.[18] For some palladium-catalyzed systems, a mixture of an organic solvent and water may be optimal.[12]

  • Suboptimal Reaction Temperature: Temperature control is critical for the success of these reactions.

    • Explanation: Many cyanation reactions, such as the Rosenmund-von Braun reaction, require high temperatures (e.g., 170-200°C) to proceed efficiently.[19][20] Conversely, some reactions, like the formation of diazonium salts in a Sandmeyer reaction, are highly temperature-sensitive and require cooling to prevent decomposition.[4]

    • Solution:

      • Verify and Optimize Temperature: Ensure your reaction is being conducted at the optimal temperature reported in the literature for your specific transformation. If the reaction is sluggish, a controlled increase in temperature may be beneficial, but monitor for the formation of byproducts.[19] For exothermic reactions, ensure adequate cooling is in place.[19]

Formation of Significant Side Products

Question: My reaction is producing the desired fluorinated benzonitrile, but I am also observing a significant amount of side products, which complicates purification. How can I improve the selectivity of my reaction?

Answer:

The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions.

Common Side Products & Mitigation Strategies:

  • Phenolic Byproducts:

    • Cause: In SNAr reactions using alkali metal fluorides, the formation of phenolic byproducts can occur, especially if there is residual water in the reaction mixture.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[19] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

      • Alternative Fluoride Source: The use of tetramethylammonium fluoride (TMAF) can suppress the formation of phenolic byproducts by stabilizing the ion pairs between the nitrite and tetramethylammonium ions in fluorodenitration reactions.[21]

  • Hydrolysis of the Nitrile Group:

    • Cause: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, especially at elevated temperatures during the reaction or work-up.

    • Solution:

      • Control pH: Maintain a neutral pH during the work-up procedure.

      • Moderate Reaction Conditions: If possible, use milder reaction conditions (lower temperature, shorter reaction time) to minimize the risk of hydrolysis.

  • Products of Over-reaction or Decomposition:

    • Cause: High reaction temperatures can lead to the decomposition of starting materials, products, or the formation of polymeric materials.[4]

    • Solution:

      • Precise Temperature Control: Carefully monitor and control the reaction temperature. Avoid localized overheating by ensuring efficient stirring.[19]

      • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.[4][22]

  • Hydrogenation of Aryl Halides (in Ni-catalyzed reactions):

    • Cause: In some nickel-catalyzed cyanation reactions, a competing hydrogenation side reaction can occur.

    • Solution:

      • Additives: The addition of NaI has been shown to be crucial in suppressing this side reaction in certain systems.[13]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of fluorinated benzonitrile synthesis.

Q1: What is the best method for monitoring the progress of my cyanation reaction?

A1: The choice of monitoring technique depends on the specific reaction and the available instrumentation.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. It allows you to visualize the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC): GC is an excellent quantitative method for monitoring reactions with volatile and thermally stable compounds. It can provide information on the conversion of the starting material and the yield of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for monitoring a wide range of reactions, especially those involving non-volatile or thermally sensitive compounds.[19][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction progress by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.

Q2: What are the key safety precautions I should take when working with cyanide reagents?

A2: Cyanide compounds are highly toxic and must be handled with extreme care.[18][24][25]

  • Work in a Fume Hood: Always handle cyanide salts and conduct cyanation reactions in a properly functioning chemical fume hood to avoid inhalation of toxic dust or hydrogen cyanide (HCN) gas.[24][25][26]

  • Avoid Contact with Acids: Cyanide salts react with acids to produce highly toxic and flammable HCN gas.[25][26] Keep acids away from the reaction setup unless they are part of the procedure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[24][25] Consider double-gloving.[24][25]

  • Emergency Preparedness: Have an emergency plan in place. Ensure that a "buddy" is aware of your work and that an antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is readily available.[18][24]

  • Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste guidelines. Decontaminate glassware with a pH 10 buffer solution followed by a 10% bleach solution.[25][26]

Q3: How does the position of the fluorine atom on the benzene ring affect the reactivity in SNAr reactions?

A3: The position of the fluorine atom relative to other substituents, particularly electron-withdrawing groups, is critical. In SNAr, the nucleophile attacks the carbon bearing the leaving group. The rate of this reaction is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group. These positions allow for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. A fluorine atom itself can act as an activating group due to its strong inductive electron-withdrawing effect.

Q4: Can I use microwave irradiation to accelerate my fluorinated benzonitrile synthesis?

A4: Yes, microwave-assisted synthesis can be a very effective technique for accelerating SNAr reactions. Microwave heating can significantly reduce reaction times, often from hours to minutes, and can sometimes lead to higher yields and cleaner reactions.[5] It is particularly useful for reactions that typically require high temperatures and long reaction times.

Section 3: Experimental Protocols and Data

Comparative Data for Synthetic Routes to 4-Fluoro-3-nitrobenzonitrile

The synthesis of 4-fluoro-3-nitrobenzonitrile is a good case study for comparing different synthetic strategies.[17]

ParameterRoute 1: NitrationRoute 2: Halogen ExchangeRoute 3: SNAr (Cyanation)
Starting Material 4-Fluorobenzonitrile4-Chloro-3-nitrobenzonitrile3,4-Difluoronitrobenzene
Key Reagents Potassium Nitrate, Sulfuric AcidPotassium Fluoride, DMSOSodium Cyanide, DMSO
Reaction Temperature 0°CElevatedElevated
Reaction Time 20 minutesNot specifiedNot specified
Reported Yield ~35%57%Moderate to good (estimated)

Data sourced from BenchChem[17]

The choice of route depends on factors like desired yield, cost, and availability of starting materials. The halogen exchange route offers the highest reported yield.[17]

Generalized Protocol for Palladium-Catalyzed Cyanation of an Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, combine the aryl chloride (1 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), a palladium precatalyst (e.g., 0.2 mol%), a suitable phosphine ligand (e.g., Pd/L ratio of 1:2), and potassium acetate (KOAc, 0.125 equiv).[9]

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 1:1 ratio, 5 mL total).[9]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Section 4: Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in SNAr Reactions

Caption: A step-by-step troubleshooting guide for low-yield SNAr reactions.

General Mechanism of Palladium-Catalyzed Cyanation

Palladium_Cyanation_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂(X) OxAdd->PdII_ArX Transmetal Transmetalation (Cyanide Exchange) PdII_ArX->Transmetal PdII_ArCN Ar-Pd(II)L₂(CN) Transmetal->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim RedElim->Pd0 Catalyst Regeneration ArCN Ar-CN RedElim->ArCN ArX Ar-X ArX->OxAdd MCN M-CN MCN->Transmetal

Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl halides.[8][10][11]

References

Troubleshooting guide for the synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your synthetic strategies.

I. Dehydration of Benzamides

The dehydration of a primary benzamide is a direct and common method for synthesizing benzonitriles. However, achieving high yields and purity can be challenging.

Frequently Asked Questions & Troubleshooting

Q1: My dehydration of benzamide using phosphorus pentoxide (P₂O₅) resulted in a low yield and a charred, black residue. What went wrong?

A1: This is a frequent issue when using strong dehydrating agents like P₂O₅.[1] The primary causes are often related to reaction control and the nature of the dehydrating agent itself.

  • Localized Overheating: P₂O₅ is a powerful dehydrating agent, and its reaction with benzamide is exothermic.[2] Without uniform and controlled heating, localized hot spots can lead to the decomposition of both the starting material and the desired benzonitrile product, resulting in charring.[2]

  • Formation of Metaphosphoric Acid: As P₂O₅ reacts, it forms metaphosphoric acid. This acid can form complexes with benzamide, which may decompose unpredictably at higher temperatures, contributing to the formation of byproducts and residue.[1]

  • Insufficient Mixing: Thorough mixing of the solid benzamide and P₂O₅ is crucial for an even reaction.[1]

Troubleshooting Steps:

  • Improve Heat Distribution: Utilize a sand bath or a well-stirred oil bath for more uniform heating.[1]

  • Optimize Reagent Ratio: A molar ratio of approximately 1:1 to 1:1.5 of amide to P₂O₅ is a good starting point.[2]

  • Alternative Dehydrating Agents: Consider milder dehydrating agents such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or sulfamic acid, which can offer better control over the reaction.[1][3][4] Some modern reagents even permit dehydration at or below room temperature.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and identify the optimal reaction time to prevent product degradation.[2]

Q2: I'm considering alternatives to P₂O₅ for my benzamide dehydration. What are the advantages and disadvantages of other common dehydrating agents?

A2: Selecting the right dehydrating agent is critical for a successful synthesis. Here's a comparison of common options:

Dehydrating AgentAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅) Highly effective and powerful.[2][3]Can cause charring and difficult-to-remove byproducts.[1] Requires careful temperature control.[2]
Thionyl Chloride (SOCl₂) Generally provides clean reactions with gaseous byproducts (SO₂ and HCl) that are easily removed.[3]Highly corrosive and toxic; requires a well-ventilated fume hood.
Phosphoryl Chloride (POCl₃) Effective and often used in industrial processes.[3]Can be harsh and may not be suitable for sensitive substrates.
Sulfamic Acid A less expensive and reportedly effective alternative to P₂O₅.[1]May require higher reaction temperatures (e.g., 250-295°C).[1]
Experimental Protocol: Dehydration of Benzamide using P₂O₅

This protocol provides a general guideline. Optimization for specific substituted benzamides may be necessary.

  • Preparation: In a dry round-bottom flask, thoroughly mix the substituted benzamide and phosphorus pentoxide (in a molar ratio of approximately 1:1 to 1:1.5).[2]

  • Apparatus Setup: Assemble a simple distillation apparatus.

  • Heating: Gently heat the mixture initially, then gradually increase the temperature to initiate the reaction. The reaction is exothermic.

  • Distillation: The substituted benzonitrile will begin to distill. Collect the distillate.

  • Work-up:

    • Wash the crude product with a dilute sodium carbonate solution, followed by water, to remove acidic impurities.

    • Dry the benzonitrile over an anhydrous drying agent (e.g., calcium chloride).

    • Re-distill to obtain the purified product.[2]

Workflow for Benzamide Dehydration

DehydrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Substituted Benzamide + Dehydrating Agent (e.g., P₂O₅) mix Thorough Mixing in Dry Flask start->mix heat Controlled Heating (e.g., Sand Bath) mix->heat distill Distillation of Product heat->distill wash Wash with Na₂CO₃ (aq) and H₂O distill->wash dry Dry with Anhydrous CaCl₂ wash->dry redistill Final Distillation dry->redistill end Pure Substituted Benzonitrile redistill->end

Caption: Workflow for the synthesis of benzonitriles via benzamide dehydration.

II. Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring, starting from the corresponding aniline.[5][6] It involves two main stages: the diazotization of the aniline and the subsequent copper(I) cyanide-mediated cyanation.[2]

Frequently Asked Questions & Troubleshooting

Q1: My Sandmeyer reaction is giving a low yield and multiple side products. What are the likely causes?

A1: Low yields in the Sandmeyer reaction often stem from issues in one of the two critical steps.[2]

  • Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature.[2] If the temperature is not maintained at 0-5 °C, the unstable diazonium salt can decompose.[2]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally labile and should be used immediately after preparation while being kept cold to prevent decomposition into phenols and other byproducts.[2]

  • Issues with the Cyanation Step: The quality of the copper(I) cyanide and the reaction's pH are crucial factors for a successful reaction.[2]

Troubleshooting Steps:

  • Strict Temperature Control: During diazotization, use an ice-salt bath to maintain the temperature between 0-5 °C.[2]

  • Immediate Use of Diazonium Salt: Prepare the diazonium salt solution and use it immediately in the subsequent cyanation step. Do not store it.[2]

  • Quality of Copper(I) Cyanide: Ensure the use of high-purity copper(I) cyanide.

  • pH Adjustment: Carefully control the pH during the cyanation step as specified in the protocol.[2]

Experimental Protocol: Sandmeyer Reaction for Benzonitrile Synthesis

This protocol is a general guide and may require optimization for specific substrates.

Part A: Diazotization of Aniline

  • In a flask, dissolve the substituted aniline in a mixture of concentrated HCl and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C with vigorous stirring.

  • After the addition is complete, stir the mixture for an additional 15 minutes. The resulting diazonium salt solution should be kept cold and used immediately.[2]

Part B: Preparation of Copper(I) Cyanide Solution

  • In a separate flask, dissolve copper(II) sulfate in water and gently warm the solution.

  • In a well-ventilated fume hood, cautiously add a solution of potassium cyanide. A precipitate of copper(I) cyanide will form.

Part C: The Sandmeyer Reaction

  • To the freshly prepared copper(I) cyanide solution, slowly add the cold diazonium salt solution from Part A in small portions with vigorous stirring.

  • Maintain the reaction mixture temperature between 60-70 °C.

  • After the addition is complete, heat the mixture under reflux for approximately 15 minutes.

  • Perform a steam distillation of the reaction mixture until no more oily benzonitrile distills over.

  • Extract the benzonitrile from the distillate with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with 10% sodium hydroxide solution to remove any phenol byproducts, followed by a wash with dilute sulfuric acid, and finally with water.[2]

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[5][6]

SandmeyerMechanism cluster_diazotization Diazotization cluster_cyanation Cyanation aniline Ar-NH₂ diazonium Ar-N₂⁺ aniline->diazonium NaNO₂, HCl, 0-5°C electron_transfer Electron Transfer from Cu(I) diazonium->electron_transfer + CuCN aryl_radical Aryl Radical (Ar•) + N₂ electron_transfer->aryl_radical product_formation Ar-CN + Cu(II) aryl_radical->product_formation + [Cu(CN)₂]⁻ catalyst_regeneration Cu(I) Regeneration product_formation->catalyst_regeneration catalyst_regeneration->electron_transfer Catalytic Cycle end Substituted Benzonitrile (Ar-CN) catalyst_regeneration->end

Caption: Simplified mechanism of the Sandmeyer reaction for benzonitrile synthesis.

III. Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[7] This reaction typically requires high temperatures and polar, high-boiling point solvents.[7]

Frequently Asked Questions & Troubleshooting

Q1: My Rosenmund-von Braun reaction is not proceeding or giving a very low yield. What are the common pitfalls?

A1: Several factors can contribute to the failure or low yield of a Rosenmund-von Braun reaction.

  • Reactivity of the Aryl Halide: The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[2] Aryl chlorides are often unreactive under classical conditions.

  • Purity of Reagents: The quality of the copper(I) cyanide and the aryl halide is important for a successful reaction.[2] Degraded CuCN, which may appear green instead of beige, can lead to reaction failure.[8]

  • Reaction Temperature: This reaction typically requires high temperatures, often refluxing in a high-boiling solvent like DMF or nitrobenzene.[7][8] Insufficient temperature can prevent the reaction from proceeding.

  • Anhydrous and Inert Conditions: The reaction should be carried out under anhydrous and inert conditions to prevent side reactions.

Troubleshooting Steps:

  • Choice of Aryl Halide: If possible, use a more reactive aryl halide (iodide or bromide).

  • Check Reagent Quality: Use fresh, high-purity copper(I) cyanide.

  • Ensure Sufficient Temperature: Confirm that the reaction is being heated to the appropriate temperature for the chosen solvent.

  • Solvent and Atmosphere: Use a dry, high-boiling polar solvent and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Modern Catalytic Versions: Consider modern protocols that use catalytic amounts of copper salts in combination with other cyanide sources, which can proceed under milder conditions.[2]

IV. Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation of aryl halides is a powerful and versatile method for preparing benzonitriles, often with good functional group tolerance.[9][10]

Frequently Asked Questions & Troubleshooting

Q1: I am experiencing catalyst deactivation in my palladium-catalyzed cyanation reaction. How can I mitigate this?

A1: Catalyst deactivation by excess cyanide ions is a common challenge in these reactions.[9]

  • Cyanide Source: The choice of cyanide source is critical. Using less soluble cyanide salts like Zn(CN)₂ or K₄[Fe(CN)₆] can help maintain a low concentration of free cyanide in the solution, thus preventing catalyst poisoning.[11][12]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a significant role. Bulky electron-rich ligands can stabilize the palladium center and promote the desired catalytic cycle.

  • Additives: In some cases, the addition of co-catalysts or additives can enhance catalyst stability and efficiency.

Troubleshooting Steps:

  • Optimize the Cyanide Source: Experiment with different cyanide sources, such as Zn(CN)₂ or K₄[Fe(CN)₆].

  • Screen Ligands: Evaluate a range of phosphine ligands to find the optimal one for your specific substrate.

  • Continuous Dosing: A continuous, slow addition of the cyanide source can help maintain a low and steady concentration, improving catalyst efficiency.[9]

  • Aqueous Media: Some modern protocols utilize aqueous media, which can offer advantages in terms of catalyst stability and reaction mildness.[13]

V. Purification of Substituted Benzonitriles

Q1: My synthesized benzonitrile is impure, showing a yellow color. What is a reliable purification method?

A1: The purification of benzonitriles often involves removing unreacted starting materials, byproducts, and residual catalysts.

  • Acid/Base Washing:

    • To remove basic impurities like amines, wash with a dilute acid (e.g., HCl).

    • To remove acidic impurities, wash with a dilute base (e.g., Na₂CO₃ or NaOH solution).[2][14]

  • Drying: Dry the organic layer over a suitable drying agent such as anhydrous MgSO₄, CaCl₂, or K₂CO₃.[14]

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for purifying liquid benzonitriles.[14]

  • Crystallization: For solid benzonitriles, recrystallization from an appropriate solvent is the preferred method of purification.

For stubborn impurities like isonitriles, a preliminary treatment with concentrated HCl until the characteristic odor is gone can be effective, followed by drying with K₂CO₃. [14]

References

Technical Support Center: Purification of 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-3-fluoro-5-methylbenzonitrile. The methodologies described herein are designed to address common purification challenges, ensuring the attainment of high-purity material essential for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the primary safety precautions for handling this compound?

A: this compound, like many substituted aminobenzonitriles, should be handled with care. It is classified as potentially harmful if swallowed, in contact with skin, or if inhaled.[1] Always handle this compound in a well-ventilated chemical fume hood.[2][3] Personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]

Q2: What are the likely impurities in a crude sample of this compound?

A: The impurity profile is heavily dependent on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: For instance, if synthesized via fluorination of 4-amino-3-methylbenzonitrile, the starting material may be present.[4]

  • Over-fluorinated or Isomeric Products: Side reactions during electrophilic fluorination can lead to the formation of regioisomers or di-fluorinated species.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis to the corresponding amide (-CONH₂) or carboxylic acid (-COOH) under harsh acidic or basic conditions, particularly at elevated temperatures.[5]

  • Oxidation Byproducts: The electron-rich aromatic amine is susceptible to oxidation, which often results in the formation of colored impurities. This is exacerbated by exposure to air and light.[6]

Q3: How should I store this compound to ensure its stability?

A: To maintain long-term stability and prevent degradation, store the compound in a tightly sealed container in a cool, dry, and dark place.[2][6] For enhanced stability, particularly for analytical standards or long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation of the amino group.[4][6]

Q4: My purified compound is off-white or slightly yellow. Is this normal?

A: Pure 4-aminobenzonitrile derivatives are typically off-white to pale yellow crystalline powders.[7] However, a pronounced yellow, brown, or pink hue often indicates the presence of trace oxidized impurities. While this may be acceptable for some applications, high-purity applications like reference standard generation or late-stage pharmaceutical synthesis require the removal of these colored bodies, typically via charcoal treatment during recrystallization.[7]

Part 2: Troubleshooting and In-Depth Purification Guides

This section provides detailed solutions to specific problems encountered during the purification process.

Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization

Question: Upon cooling my recrystallization solution, the compound separates as an oil instead of forming crystals. What is causing this and how can I fix it?

Causality: "Oiling out" typically occurs when a solution becomes supersaturated at a temperature above the melting point of the solute. The high concentration of solute, combined with rapid cooling, favors the formation of a liquid phase over an ordered crystal lattice. This is common with compounds that have relatively low melting points or when an inappropriate solvent is used.

Troubleshooting Protocol:

  • Re-heat the Solution: Gently warm the flask to re-dissolve the oil into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.

  • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring or paper towels. Do not place it directly in an ice bath from a high temperature.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" from a previous pure batch.

  • Re-evaluate Solvent System: If the issue persists, the chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. Refer to the solvent selection table below and perform a small-scale solvent screen.[7][8]

Solvent SystemBoiling Point (°C)PolarityComments & Rationale
Ethanol/Water78-100HighA common choice for aminobenzonitriles.[7] Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly.
Isopropanol/Water82-100HighSimilar to ethanol/water, offers slightly different solubility characteristics.
Toluene111Low-MediumGood for compounds with moderate polarity. The higher boiling point may increase the risk of oiling out if the compound's melting point is low.
Ethyl Acetate/Hexanes69-77MediumA versatile system. Dissolve in minimal hot ethyl acetate and add hexanes as the anti-solvent until the solution becomes cloudy.
Dichloromethane/Hexanes40-69MediumA lower-boiling point system that can reduce the risk of oiling out. Use in a well-ventilated hood.
Issue 2: Persistent Colored Impurities After Recrystallization

Question: My product remains colored even after multiple recrystallization attempts. How can I obtain a colorless or off-white product?

Causality: The color is likely due to highly conjugated, polar oxidation byproducts that have similar solubility profiles to the desired compound, making them difficult to remove by simple recrystallization.

Solution: Activated Charcoal Treatment

Activated charcoal has a high surface area and can effectively adsorb colored impurities.[7]

Step-by-Step Protocol:

  • Dissolve the crude or colored this compound in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a micro-spatula tip is often sufficient). Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

  • Gently swirl and maintain the solution at a high temperature (just below boiling) for 5-10 minutes.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[7] This step must be done quickly to prevent premature crystallization in the funnel.

  • Allow the hot, clear, and now colorless filtrate to cool slowly to induce crystallization as described previously.

Issue 3: Poor Separation and Streaking in Flash Column Chromatography

Question: When I try to purify my compound on a silica gel column, I get significant streaking of the product spot on TLC, and the column separation is poor. Why is this happening?

Causality: The primary amine group (-NH₂) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-specific binding leads to tailing or "streaking" on TLC and poor resolution during column chromatography.

Purification_Workflow A Crude Product Analysis (TLC shows streaking) B Option 1: Modify Mobile Phase A->B C Option 2: Use Alternative Stationary Phase A->C D Add 0.5-1% Triethylamine (TEA) or Ammonia to Eluent B->D E Use Neutral or Basic Alumina C->E F Use Fluorinated Stationary Phase (e.g., PFP or TDF) C->F G Monitor Fractions by TLC D->G E->G F->G Unique selectivity for fluorinated compounds H Combine Pure Fractions & Evaporate G->H I Pure Product H->I

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Detailed Solutions:

  • Mobile Phase Modification: Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexanes). The base will competitively bind to the active sites on the silica gel, preventing the amine product from streaking.

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds. Use a grade with appropriate activity (Brockmann I, II, or III).

    • Fluorinated Phases: For separating fluorinated compounds from non-fluorinated impurities, a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)) can offer unique selectivity.[9] These phases work on a principle of "fluorous-fluorous" interactions, where fluorinated analytes are retained more strongly.[9][10]

MethodStationary PhaseExample Mobile Phase SystemModifier
Normal PhaseSilica Gel (230-400 mesh)Hexanes / Ethyl Acetate (Gradient from 9:1 to 7:3)0.5% Triethylamine
Normal PhaseNeutral Alumina (Activity II/III)Hexanes / Dichloromethane (Gradient)None typically needed
Reversed PhaseC18 SilicaWater / Acetonitrile (Gradient)0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Fluorous PhasePentafluorophenyl (PFP)Water / Acetonitrile or Methanol (Gradient)Dependent on other functional groups

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Flash Column Chromatography on Silica Gel

This protocol assumes the use of a modified mobile phase to prevent streaking.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates. A good Rf value for the product is typically between 0.25 and 0.35. The chosen eluent should include ~0.5% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase component (e.g., hexanes). Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand to the top of the silica bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of silica. Carefully load the dry, impregnated silica onto the top of the column.

  • Elution: Begin elution with the determined mobile phase, starting with a slightly less polar composition than your target Rf suggests. Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Impurity_Profile cluster_synthesis Hypothetical Synthesis Step: Fluorination SM Starting Material: 4-Amino-3-methylbenzonitrile Product Desired Product: This compound SM->Product [F+] Reagent Imp1 Side Product: Di-fluorinated byproduct SM->Imp1 Excess [F+] Reagent Imp2 Side Product: Oxidized Impurity (Colored) Product->Imp2 Air/Light Exposure

Caption: Potential impurity formation during a synthesis step.

References

Technical Support Center: 4-Amino-3-fluoro-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BNF-001-2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile. By addressing common impurities and their mechanistic origins, this document offers field-proven strategies and detailed protocols to enhance reaction selectivity, improve final product purity, and streamline analytical verification.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis starting from 3-fluoro-5-methylaniline. The general sequence is:

  • Protection of the Amine: The highly activating amino group is first protected, often as an acetamide, to control its reactivity and directing effects in subsequent electrophilic aromatic substitution steps.[1]

  • Electrophilic Aromatic Substitution (EAS): Introduction of a precursor to the nitrile group, or a group that can be converted to a nitrile. A common approach is bromination followed by cyanation.

  • Cyanation: Conversion of an aryl halide (e.g., an aryl bromide) to the desired benzonitrile. This is frequently achieved using a Rosenmund-von Braun type reaction with copper(I) cyanide or through palladium-catalyzed cyanation methods.[2][3]

  • Deprotection: Removal of the protecting group to reveal the final this compound.

A visual representation of a plausible pathway is outlined below.

Synthetic_Pathway A 3-Fluoro-5-methylaniline B N-(3-fluoro-5-methylphenyl)acetamide (Protected Amine) A->B Acetic Anhydride, Pyridine C 4-Bromo-N-(3-fluoro-5- methylphenyl)acetamide B->C NBS or Br2, Acetic Acid D 4-Cyano-N-(3-fluoro-5- methylphenyl)acetamide C->D CuCN, DMF, Reflux E 4-Amino-3-fluoro-5- methylbenzonitrile (Target Molecule) D->E Acidic or Basic Hydrolysis (e.g., HCl)

Caption: Plausible synthetic route to the target molecule.

Q2: What are the most common impurities I should anticipate in this synthesis?

Based on the typical synthetic route, the following impurities are most frequently encountered:

  • Isomeric Impurities: Formation of regioisomers during the electrophilic substitution step (e.g., 2-bromo or 6-bromo isomers).

  • Unreacted Starting Materials: Carryover of 3-fluoro-5-methylaniline or its protected form.

  • Hydrolysis Byproducts: Hydrolysis of the nitrile group to the corresponding amide (4-amino-3-fluoro-5-methylbenzamide) or carboxylic acid, particularly during harsh deprotection or workup conditions.[3]

  • Di-halogenated Species: Over-bromination of the activated aromatic ring, leading to di-bromo impurities.

  • Phenolic Impurities: Displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr), especially under harsh, basic cyanation conditions.[4]

Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for robust quality control:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and resolving closely related impurities like regioisomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Essential for confirming the overall structure and identifying impurities by their unique proton signals.

    • ¹⁹F NMR: Extremely sensitive for detecting fluorine-containing impurities, such as regioisomers or SNAr byproducts where the fluorine has been displaced.

    • ¹³C NMR: Useful for confirming the presence of the nitrile carbon (~118-120 ppm) and detecting hydrolysis byproducts (amide/acid carbonyl carbons >160 ppm).

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying the molecular weights of unknown impurity peaks, aiding in their structural elucidation.

Troubleshooting Guide: Specific Impurity Issues

Issue 1: Presence of a Regioisomeric Impurity (e.g., 2-Amino-3-fluoro-5-methylbenzonitrile)
  • Problem: My final product shows two distinct spots on TLC or two major peaks in the HPLC chromatogram with the same mass, suggesting isomeric contamination.

  • Root Cause Analysis: The formation of regioisomers occurs during the electrophilic aromatic substitution step (e.g., bromination). The directing effects of the substituents on the ring (protected amine, fluorine, and methyl groups) determine the position of substitution. While the protected amino group is a strong ortho-, para-director and the methyl group is a weak ortho-, para-director, the fluorine is an ortho-, para-directing deactivator. Steric hindrance and the interplay of these electronic effects can lead to substitution at the less-favored ortho- position relative to the protected amine, resulting in the isomeric impurity.[5]

  • Preventative Strategy & Protocol:

    • Control of Reaction Temperature: Lowering the temperature of the bromination step (e.g., to 0-5 °C) can significantly enhance regioselectivity by favoring the thermodynamically more stable para-substituted product.

    • Choice of Brominating Agent: Using a bulkier brominating agent, such as N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂), can sterically disfavor substitution at the more hindered ortho- position.

    • Solvent Effects: The choice of solvent can influence selectivity. Acetic acid is a common choice, but exploring less polar solvents may alter the reactivity profile.

Isomer_Formation cluster_0 Electrophilic Bromination Start N-(3-fluoro-5-methylphenyl)acetamide Desired 4-Bromo Isomer (Desired) Start->Desired Major Pathway (Para to -NHAc) Impurity 2-Bromo Isomer (Impurity) Start->Impurity Minor Pathway (Ortho to -NHAc) Final_Desired Target Molecule Desired->Final_Desired --> Cyanation & Deprotection --> Final_Impurity Isomeric Impurity Impurity->Final_Impurity --> Cyanation & Deprotection -->

Caption: Competing pathways leading to desired product and isomeric impurity.

  • Purification Protocol: If the isomeric impurity still forms, careful purification is required.

    • Recrystallization: This is the most effective method if a suitable solvent system can be found that selectively crystallizes the desired isomer. A solvent screen is recommended.

    • Column Chromatography: While less ideal for large-scale production, silica gel chromatography can effectively separate regioisomers. Eluent polarity should be carefully optimized, starting with a low polarity mixture (e.g., 10:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.[6]

Parameter Standard Condition Optimized for Selectivity Rationale
Temperature Room Temperature0 - 5 °CReduces reaction rate, allowing for greater differentiation between activation barriers for ortho and para attack.
Brominating Agent Br₂ in Acetic AcidNBS in Acetic AcidThe bulkier NBS molecule experiences greater steric hindrance at the ortho position, favoring para substitution.
Reaction Time 2-4 hoursMonitored by TLC/HPLCPrevents over-reaction and potential for isomer equilibration or side reactions.
Issue 2: Nitrile Group Hydrolysis to Amide/Carboxylic Acid Impurity
  • Problem: My final product contains a more polar impurity, confirmed by LC-MS to be the corresponding amide or carboxylic acid.

  • Root Cause Analysis: The nitrile group is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly at elevated temperatures. This often occurs during the final deprotection step if conditions are too harsh or prolonged.[3]

  • Preventative Strategy & Protocol:

    • Milder Deprotection: Use moderately concentrated acid (e.g., 3-6 M HCl) instead of highly concentrated acid for the hydrolysis of the acetamide protecting group. Monitor the reaction closely by TLC or HPLC and stop as soon as the starting material is consumed.

    • Temperature Control: Perform the deprotection at a lower temperature (e.g., 60-80 °C) instead of reflux to minimize the rate of nitrile hydrolysis.

    • Careful Workup: After deprotection, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) at a low temperature (< 25 °C) to avoid exposing the nitrile to harsh basic conditions.

  • Purification Protocol:

    • pH-Controlled Extraction: If the carboxylic acid is the impurity, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., 5% NaHCO₃ solution). The desired amino-nitrile will remain in the organic layer, while the carboxylic acid impurity will be extracted into the aqueous layer as its salt.

    • Chromatography: Both the amide and acid are significantly more polar than the desired product and can be readily separated by silica gel chromatography.[6]

Appendix A: Recommended Synthesis & Purification Protocol

This protocol is a guideline and may require optimization based on laboratory conditions and reagent purity.

Step 1: Protection of 3-Fluoro-5-methylaniline

  • Dissolve 3-fluoro-5-methylaniline (1.0 eq) in pyridine (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC indicates complete consumption of the starting aniline.

  • Quench the reaction by pouring it into cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(3-fluoro-5-methylphenyl)acetamide.

Step 2: Regioselective Bromination

  • Dissolve the protected aniline from Step 1 in glacial acetic acid.

  • Cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

  • Stir the reaction at 0-5 °C and monitor its progress by HPLC.

  • Once the reaction is complete (typically 2-4 hours), pour the mixture into ice water.

  • Filter the precipitate, wash with water until the filtrate is neutral, and dry to obtain the crude bromo-intermediate.

Step 3: Cyanation (Rosenmund-von Braun Reaction)

  • Combine the crude bromo-intermediate (1.0 eq) and copper(I) cyanide (1.5 eq) in anhydrous DMF.

  • Heat the mixture to reflux (approx. 140-150 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC/HPLC until the starting bromide is consumed (typically 6-12 hours).

  • Cool the reaction mixture and quench by pouring it into an aqueous solution of ferric chloride and HCl to complex the copper salts.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection and Purification

  • Dissolve the crude cyano-intermediate in a 1:1 mixture of ethanol and 6 M HCl.

  • Heat the mixture to 70-80 °C, monitoring by HPLC until deprotection is complete.

  • Cool the solution to room temperature and carefully neutralize to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

References

Technical Support Center: Managing Reaction Temperature for Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise temperature control is paramount for achieving desired outcomes in yield, purity, and regioselectivity. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses common problems encountered during electrophilic aromatic substitution and provides actionable, step-by-step guidance to resolve them.

Issue 1: Low Yield of the Desired Product

Q: My electrophilic aromatic substitution reaction is resulting in a low yield. Could temperature be the cause?

A: Absolutely. Temperature directly influences reaction kinetics. An inappropriate temperature can lead to either an impractically slow reaction or the formation of undesired byproducts, both of which will decrease the yield of your target molecule.

Causality: The rate of most chemical reactions, including EAS, increases with temperature.[1][2] This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier.[3] However, excessive heat can also provide enough energy to activate competing side reactions or even decompose starting materials or products.

Troubleshooting Protocol:

  • Establish a Baseline: If you haven't already, run the reaction at room temperature (approx. 20-25 °C) as a baseline, if feasible and safe for your specific transformation.

  • Incremental Temperature Increase: If the reaction is sluggish at room temperature, increase the temperature in controlled increments (e.g., 10-15 °C). Monitor the reaction progress at each step using an appropriate analytical technique (TLC, GC, LC-MS).

  • Identify Optimal Range: You should observe an increase in the rate of formation of your desired product. Note the temperature at which the reaction proceeds at a reasonable rate without significant byproduct formation. For example, while the nitration of toluene can be done at room temperature, the subsequent nitration of nitrotoluene requires prolonged heating.[4]

  • Consider the Reagents: Highly reactive substrates, such as phenols or anilines, often require cooling to control the reaction rate and prevent byproduct formation. For instance, the mononitration of phenol is typically carried out at low temperatures to avoid over-nitration and control the violent reaction.[5] Conversely, deactivated rings, like nitrobenzene, may require harsh conditions, such as boiling concentrated sulfuric acid for trinitration.[4][6]

Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)

Q: I am getting a mixture of ortho, meta, and para isomers, but I need to favor one over the others. How can I use temperature to control regioselectivity?

A: Temperature is a key lever to pull when trying to influence the regioselectivity of an EAS reaction. This is often a case of kinetic versus thermodynamic control.[7][8]

Causality:

  • Kinetic Control: At lower temperatures, the product that is formed fastest (the kinetic product) will predominate.[9][10] This product is formed via the lowest activation energy pathway.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible.[8] This allows the initially formed products to revert to the intermediate and then proceed to form the most stable product (the thermodynamic product), which will then accumulate.[9][11]

Troubleshooting Protocol:

  • Analyze Isomer Stability: Determine the relative thermodynamic stabilities of your possible products. Generally, the para isomer is thermodynamically more stable than the ortho isomer due to reduced steric hindrance.

  • Experiment at Low Temperature (Kinetic Control): To favor the kinetically preferred product, perform the reaction at a low temperature (e.g., 0 °C or below). This minimizes the energy available for the reverse reaction, effectively "trapping" the product that forms fastest.[10]

  • Experiment at Elevated Temperature (Thermodynamic Control): To favor the thermodynamically most stable product, run the reaction at a higher temperature. This provides sufficient energy to overcome the activation barriers for both the forward and reverse reactions, allowing the product distribution to reach equilibrium.[9][11] For example, in the sulfonation of naphthalene, the kinetically favored product is 1-naphthalenesulfonic acid, while the thermodynamically favored product, 2-naphthalenesulfonic acid, is formed at higher temperatures.

Control Type Temperature Favored Product Key Characteristic
KineticLowFastest to formIrreversible conditions
ThermodynamicHighMost stableReversible conditions
Issue 3: Polysubstitution

Q: My reaction is not stopping at monosubstitution and I'm getting significant amounts of di- or tri-substituted products. How can I prevent this with temperature control?

A: Polysubstitution is a common issue, especially when the initial substituent is an activating group. Temperature management is crucial to mitigate this.

Causality: The product of the first substitution may be more reactive than the starting material if the newly introduced group is an activating one. This leads to a rapid second (and third) substitution. Lowering the temperature decreases the overall reaction rate, allowing for better control and favoring monosubstitution.[5]

Troubleshooting Protocol:

  • Cool the Reaction Mixture: Begin by significantly lowering the reaction temperature. For highly activating substrates, temperatures of 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath) may be necessary.

  • Slow Reagent Addition: In conjunction with cooling, add the electrophile or catalyst dropwise over an extended period. This keeps the concentration of the reactive electrophile low at any given moment, further reducing the chance of polysubstitution.

  • Monitor Closely: Carefully monitor the reaction progress. As soon as a significant amount of the desired monosubstituted product has formed, quench the reaction to prevent further substitution.

  • Consider a Milder Catalyst: If temperature control alone is insufficient, a less reactive electrophile or a milder Lewis acid catalyst may be required.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of electrophilic aromatic substitution?

A1: Generally, increasing the temperature increases the rate of an electrophilic aromatic substitution reaction.[2] This is because higher temperatures lead to more frequent and energetic molecular collisions, which are more likely to overcome the activation energy of the reaction.[1] The first step of the mechanism, the attack of the aromatic ring on the electrophile to form the arenium ion, is typically the slow, rate-determining step and has a high activation energy due to the temporary loss of aromaticity.[3][13][14]

Q2: How do I choose the right cooling or heating method for my reaction scale?

A2: The choice of temperature control method depends on the scale of your reaction and the target temperature.

  • Laboratory Scale (mL to L):

    • Cooling: Ice-water baths (0 °C), ice-salt baths (-5 to -20 °C), or dry ice-solvent baths (e.g., acetone, isopropanol; -78 °C) are common. For more precise control, a cryocooler or a circulating chiller with a jacketed reactor is ideal.[15][16]

    • Heating: Hot plates with stirrer, heating mantles, or oil baths provide uniform heating.

  • Pilot Plant and Production Scale (L to kL):

    • Cooling: Jacketed reactors with circulating cooling fluids (e.g., brine, glycol) are standard.[17] For highly exothermic reactions, advanced cooling systems may be necessary.

    • Heating: Jacketed reactors with circulating heating fluids (e.g., steam, hot oil) are used.

Q3: My reaction is highly exothermic. What are the best practices for temperature management?

A3: Managing exothermic reactions, such as many Friedel-Crafts acylations and nitrations, is critical for safety and selectivity.[12][18]

  • Pre-cooling: Cool the reaction vessel and the solvent before adding any reagents.

  • Slow Addition: Add the limiting reagent or catalyst slowly and in a controlled manner to allow the cooling system to dissipate the generated heat.[12]

  • Adequate Cooling Capacity: Ensure your cooling system is capable of handling the total heat evolution of the reaction.

  • Continuous Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature in real-time.[18]

  • Emergency Plan: Have a plan in place for a cooling failure, which may include an emergency quenching procedure.

Q4: Can temperature affect the stability of my electrophile or catalyst?

A4: Yes, some electrophiles and catalysts are thermally sensitive. For example, the nitronium ion (NO₂⁺), the electrophile in nitration, can be generated from nitric acid and sulfuric acid.[19] The stability and concentration of this and other reactive intermediates can be temperature-dependent. Similarly, some Lewis acid catalysts used in Friedel-Crafts reactions can degrade or become less effective at elevated temperatures.[20] Always consult the literature for the stability of your specific reagents.

Visualization of Key Concepts

Diagram 1: Reaction Energy Profile

G cluster_0 Reaction Coordinate Reactants Reactants (Arene + E+) TS1_low TS1 (Low T) Reactants->TS1_low ΔG‡ (kinetic) Intermediate Arenium Ion Intermediate TS1_low->Intermediate TS2_low TS2 (Low T) Intermediate->TS2_low TS2_high TS2 (High T) Intermediate->TS2_high ΔG‡ (thermodynamic) Product_K Kinetic Product TS2_low->Product_K Product_T Thermodynamic Product TS2_high->Product_T

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Diagram 2: Troubleshooting Workflow for Temperature Issues

G Start Reaction Issue (Low Yield, Poor Selectivity, etc.) AssessTemp Is Temperature a Likely Cause? Start->AssessTemp LowYield Low Yield AssessTemp->LowYield Yes PoorSelectivity Poor Regioselectivity AssessTemp->PoorSelectivity Yes Polysubstitution Polysubstitution AssessTemp->Polysubstitution Yes AdjustTemp Adjust Temperature (Increase/Decrease) LowYield->AdjustTemp PoorSelectivity->AdjustTemp Polysubstitution->AdjustTemp OptimizeAddition Optimize Reagent Addition Rate AdjustTemp->OptimizeAddition Monitor Monitor Reaction (TLC, GC, etc.) OptimizeAddition->Monitor Evaluate Evaluate Outcome Monitor->Evaluate Success Problem Resolved Evaluate->Success Improved Reassess Reassess Other Parameters Evaluate->Reassess No Improvement

Caption: Decision-making workflow for troubleshooting temperature.

References

Preventing over-halogenation in benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzonitrile Synthesis

Guide: Strategies for Preventing Over-halogenation in Aromatic Nitrile Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with halogenation during benzonitrile synthesis and its derivatives. As Senior Application Scientists, we understand that controlling selectivity is paramount for achieving high purity and yield. This document provides in-depth troubleshooting advice, validated protocols, and the fundamental principles behind controlling these critical reactions.

Section 1: Understanding the Core Challenge: Halogenation in Benzonitrile Synthesis

Benzonitrile is a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Many synthetic routes to benzonitrile begin with halogenated precursors or involve halogenating agents, creating a significant risk of forming undesirable di-, tri-, or poly-halogenated byproducts. These impurities are often difficult to separate and can interfere with subsequent reactions.

The primary challenge lies in the reactivity of the starting materials and intermediates. For instance, when synthesizing benzonitrile from toluene, the process often involves an initial halogenation of the methyl group. This reaction proceeds via a free-radical mechanism which, if not carefully controlled, can lead to multiple substitutions on the benzylic carbon.[2][3]

This guide will dissect the common synthetic pathways and provide targeted solutions to mitigate over-halogenation at each stage.

Section 2: Key Synthetic Pathways and Their Halogenation Risks

The choice of synthetic route is the first critical decision point in controlling halogenation. Each pathway has unique vulnerabilities to over-halogenation.

digraph "Synthetic_Routes_to_Benzonitrile" { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Major synthetic pathways to benzonitrile.
Frequently Asked Questions: Synthetic Pathways

Q1: What are the primary industrial and lab-scale methods for benzonitrile synthesis?

A1: Industrially, the most common method is the vapor-phase ammoxidation of toluene , where toluene reacts with ammonia and oxygen at high temperatures (400-450 °C) over a metal oxide catalyst.[1][4] This method is efficient for large-scale production but offers limited control for synthesizing substituted benzonitriles.

For laboratory and pharmaceutical applications, the most prevalent methods are:

  • The Sandmeyer Reaction: This involves the diazotization of an aromatic amine (aniline or a derivative) followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.[5][6][7] This is a highly versatile method for introducing a nitrile group onto an already substituted aromatic ring.

  • The Rosenmund-von Braun Reaction: This reaction involves the direct cyanation of an aryl halide (typically bromide or iodide) with copper(I) cyanide, often at high temperatures in a polar solvent like DMF.[8][9][10]

Section 3: Troubleshooting Guide: Preventing Over-halogenation

This section addresses specific problems you may encounter during synthesis. The key to preventing over-halogenation is understanding the underlying reaction mechanisms and precisely controlling the reaction conditions.

Core Problem: Synthesis Starting from Toluene

The most common point of over-halogenation occurs during the initial halogenation of toluene to form a benzyl halide, which is then converted to benzonitrile.

Q2: I'm trying to mono-chlorinate toluene but end up with significant amounts of dichloromethylbenzene and trichloromethylbenzene. Why does this happen and how can I stop it?

A2: This is a classic problem of controlling a free-radical chain reaction . The reaction between toluene and chlorine (or bromine) in the presence of UV light or heat proceeds via a free-radical mechanism that substitutes hydrogens on the methyl group.[3]

  • Causality: The reaction is difficult to stop at the mono-substituted stage because the product, benzyl chloride, is itself reactive. The stability of the benzyl radical intermediate drives the reaction, and any remaining halogen radical can abstract another hydrogen from the now-chlorinated methyl group.[11] The process continues, leading to a mixture of products.

  • Solutions:

    • Control Stoichiometry: Use a molar excess of toluene relative to the halogenating agent (e.g., a 2:1 or greater ratio of toluene to Cl₂). This increases the statistical probability that a chlorine radical will collide with an unreacted toluene molecule rather than a benzyl chloride molecule.

    • Use a Milder Halogenating Agent: N-Bromosuccinimide (NBS) is an excellent alternative for benzylic bromination. It provides a low, steady concentration of bromine radicals, which significantly favors mono-substitution.

    • Monitor the Reaction: Use real-time monitoring techniques like Gas Chromatography (GC) to track the formation of the desired mono-halogenated product and stop the reaction once its concentration is maximized, before significant di- and tri-halogenation occurs.

digraph "Halogenation_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.5, pad="0.5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Figure 2. Competing pathways for toluene halogenation.

Q3: My goal is to halogenate the aromatic ring of toluene, not the methyl group, but I'm getting a mix of products. How do I ensure regioselectivity for the ring?

A3: To halogenate the aromatic ring, you must use conditions that favor electrophilic aromatic substitution , not a free-radical pathway. The methyl group is an ortho-, para-director.

  • Causality: This reaction requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and should be performed in the absence of UV light.[12] The catalyst polarizes the halogen molecule (e.g., Cl-Cl), creating a strong electrophile (Cl⁺) that attacks the electron-rich benzene ring. Without the catalyst and with UV light, the reaction defaults to the free-radical pathway on the methyl group.

  • Solutions:

    • Use a Lewis Acid Catalyst: Employ a catalyst like FeCl₃ or AlCl₃.

    • Exclude Light: Run the reaction in the dark to prevent initiation of the free-radical side reaction.

    • Control Temperature: Keep the temperature moderate. While high temperatures can increase reaction rates, they can also lead to the formation of dichlorinated byproducts.[13]

Core Problem: Halogenated Impurities in Final Product

Even with a pure starting material, side reactions can introduce halogenated impurities.

Q4: I performed a Sandmeyer reaction on 4-bromoaniline and my final benzonitrile product is contaminated with dibrominated species. How is this possible?

A4: While the Sandmeyer reaction itself (diazotization followed by cyanation with CuCN) does not add halogens, impurities can arise from the preceding steps or side reactions.

  • Causality & Solutions:

    • Impure Starting Material: The most likely cause is that your starting 4-bromoaniline was already contaminated with dibromoanilines. Always verify the purity of your starting materials via NMR or GC-MS before starting the reaction.

    • Halogen Exchange: In some cases, particularly with copper catalysts, side reactions involving halogen exchange can occur, though this is less common for bromides compared to iodides.

    • Diazotization Conditions: The diazotization step uses NaNO₂ and a strong acid (e.g., HBr). If conditions are not carefully controlled (maintaining 0-5 °C), decomposition of the diazonium salt can lead to various side products.[14] Ensure your temperature control is rigorous.

Q5: What are the best methods to purify benzonitrile from halogenated impurities?

A5: The choice of purification method depends on the nature and boiling point of the impurities.

  • Fractional Distillation: This is the most effective method if the boiling points of benzonitrile (191 °C) and the halogenated impurities are sufficiently different. For example, benzyl chloride has a boiling point of 179 °C. Vacuum distillation is often preferred to lower the boiling points and prevent thermal decomposition of the product.[15][16]

  • Crystallization: If the product is a solid or can be derivatized to a solid, fractional crystallization can be a highly effective purification technique.

  • Chromatography: For small-scale, high-purity applications, column chromatography can separate benzonitrile from closely related impurities.

Section 4: Validated Experimental Protocols

Protocol 1: Controlled Mono-bromination of Toluene using NBS

This protocol is designed to maximize the yield of benzyl bromide while minimizing the formation of di- and tri-brominated byproducts.

Materials:

  • Toluene (freshly distilled)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Protect the apparatus from light by wrapping it in aluminum foil.

  • To the flask, add toluene (1.2 equivalents), NBS (1.0 equivalent), and a catalytic amount of BPO (0.02 equivalents) in CCl₄.

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring.

  • Monitor the reaction progress by GC. The reaction is complete when all the NBS (which is denser than CCl₄) has been consumed and rises to the surface as succinimide.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude benzyl bromide can be purified by vacuum distillation.

Section 5: Summary of Control Parameters for Halogenation

For quick reference, this table summarizes the critical parameters for controlling the two main types of halogenation on a toluene substrate.

ParameterFree-Radical Substitution (Side-Chain) Electrophilic Substitution (Aromatic Ring)
Objective Synthesize Benzyl HalideSynthesize o/p-Halo Toluene
Conditions UV light or thermal initiationDark, absence of UV light
Catalyst Radical initiator (e.g., BPO, AIBN)Lewis Acid (e.g., FeCl₃, AlCl₃, ZnCl₂)[13]
Temperature Typically reflux temperature of the solventModerate (e.g., 0 °C to room temp)
Stoichiometry Excess Toluene to Halogen1:1 ratio is common, but can be varied
Key to Control Use of mild reagents (NBS), monitoringStrict exclusion of light and radical initiators
Primary Risk Over-halogenation of the methyl groupOver-halogenation of the aromatic ring
digraph "Troubleshooting_Workflow" { graph [splines=true, nodesep=0.5, pad="0.5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Figure 3. Troubleshooting workflow for over-halogenation issues.

References

Validation & Comparative

Comparative analysis of fluorinated vs. non-fluorinated benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzonitriles in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of molecular design. This guide provides a comprehensive comparison between fluorinated and non-fluorinated benzonitriles, offering insights into the profound impact of fluorine substitution on physicochemical properties, biological activity, and material characteristics. Drawing upon established experimental data and foundational chemical principles, we will explore the nuances that make fluorination a critical tool for researchers, scientists, and drug development professionals.

The Transformative Influence of Fluorine

Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are not readily achievable with other halogens. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are far-reaching. When appended to a benzonitrile scaffold, fluorine can dramatically alter parameters such as lipophilicity, metabolic stability, and target-binding affinity.

Electronic Effects: A Tale of Two Inductive Pulls

The nitrile group is inherently electron-withdrawing. The introduction of fluorine atoms to the phenyl ring further enhances this effect through powerful inductive withdrawal (-I effect). This modulation of the molecule's electronic landscape has significant consequences. For instance, the acidity of benzylic protons can be increased, and the electron density of the aromatic ring can be polarized, influencing its susceptibility to nucleophilic or electrophilic attack.

Lipophilicity and Metabolic Stability: The Fluorine Advantage

A common misconception is that fluorination invariably increases lipophilicity. While highly fluorinated compounds can be very lipophilic, strategic monofluorination or difluorination can lead to nuanced changes. The key lies in the local electronic environment. Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, a critical consideration in drug design. By replacing a hydrogen atom with a metabolically robust fluorine atom, the pharmacokinetic profile of a drug candidate can be significantly improved.

Comparative Physicochemical Properties

To illustrate the impact of fluorination, let's consider a direct comparison of key physicochemical parameters between benzonitrile and its fluorinated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Dipole Moment (D)LogP
BenzonitrileC₇H₅N103.12190.74.181.56
2-FluorobenzonitrileC₇H₄FN121.11193-1954.971.63
3-FluorobenzonitrileC₇H₄FN121.11183-1853.011.69
4-FluorobenzonitrileC₇H₄FN121.111881.671.66
2,6-DifluorobenzonitrileC₇H₃F₂N139.10198-2006.131.71

Data compiled from various chemical suppliers and databases. LogP values are calculated estimates and can vary based on the method of determination.

This data highlights that while boiling points are relatively similar, the dipole moment is significantly affected by the position of the fluorine atom, a direct consequence of altered charge distribution.

Experimental Section: Synthesis and Characterization

A foundational experiment to differentiate between these compounds involves their synthesis and subsequent characterization. A common route to benzonitriles is the Sandmeyer reaction, starting from the corresponding aniline.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via Sandmeyer Reaction

Objective: To synthesize 4-fluorobenzonitrile from 4-fluoroaniline.

Materials:

  • 4-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • Dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15 minutes in the ice bath.

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.3 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence will be observed.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-fluorobenzonitrile.

Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

  • ¹H NMR: Will show characteristic aromatic proton signals, with splitting patterns influenced by the fluorine atom.

  • ¹⁹F NMR: A singlet will confirm the presence of the fluorine atom.

  • IR Spectroscopy: A sharp peak around 2230 cm⁻¹ will be indicative of the nitrile (C≡N) stretch.

Logical Workflow for Synthesis and Analysis

cluster_synthesis Synthesis cluster_purification Purification & Analysis A 4-Fluoroaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C D Cyanation (CuCN, NaCN) C->D E Crude Product D->E F Extraction & Work-up E->F G Column Chromatography F->G H Pure 4-Fluorobenzonitrile G->H I Spectroscopic Characterization (NMR, IR) H->I

Caption: Workflow for the synthesis and characterization of 4-fluorobenzonitrile.

Impact on Biological Activity: A Case Study in Drug Discovery

The strategic placement of fluorine can profoundly influence a molecule's binding affinity to its biological target. This is often attributed to a combination of factors, including:

  • Altered Conformation: Fluorine can influence the preferred conformation of a molecule due to steric and electronic effects.

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls.

  • Modulation of pKa: The pKa of nearby functional groups can be fine-tuned by the inductive effect of fluorine, which can be critical for optimal target engagement.

Signaling Pathway Modulation Example

Consider a hypothetical scenario where a benzonitrile derivative acts as an inhibitor of a kinase signaling pathway. Fluorination could enhance its potency.

cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response TF->Response Inhibitor Benzonitrile Inhibitor Inhibitor->KinaseB Inhibition

Caption: Inhibition of a kinase signaling pathway by a benzonitrile derivative.

The introduction of fluorine to the benzonitrile inhibitor could increase its binding affinity for Kinase B, leading to more potent inhibition of the downstream cellular response. This is a common strategy employed in modern drug discovery to optimize lead compounds.

Conclusion

The comparison between fluorinated and non-fluorinated benzonitriles serves as a compelling illustration of the power of strategic fluorination in molecular design. The unique electronic properties of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacological profile in ways that are often not possible with other substituents. From enhancing metabolic stability to modulating target binding affinity, the judicious use of fluorine has proven to be an invaluable tool for chemists across various disciplines. The experimental protocols and comparative data presented in this guide underscore the importance of understanding the fundamental principles of fluorine chemistry to unlock its full potential in the development of novel therapeutics and advanced materials.

The Versatile Scaffold: A Comparative Guide to the Efficacy of 4-Amino-3-fluoro-5-methylbenzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutics. The strategic incorporation of fluorine and a nitrile group onto an aminobenzonitrile core presents a compelling starting point for library synthesis. This guide provides an in-depth comparison of the efficacy of derivatives synthesized from the 4-amino-3-fluoro-5-methylbenzonitrile scaffold, showcasing its potential in divergent therapeutic areas: oncology and pain management. We will delve into the synthesis of these derivatives, the experimental protocols for their evaluation, and a comparative analysis of their biological activities, underscoring the strategic value of this particular chemical entity.

The this compound Scaffold: A Privileged Starting Point

The this compound molecule is a synthetically attractive starting material for several key reasons. The primary amine at the 4-position provides a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities. The fluorine atom at the 3-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. Furthermore, the nitrile group is a known bioisostere for various functional groups and can participate in key binding interactions with biological targets. The methyl group at the 5-position provides an additional point for steric and electronic modulation of the final compounds.

This unique combination of functional groups makes this compound a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of protein targets with high affinity. This guide will explore two such successful applications.

Comparative Efficacy in Two Distinct Therapeutic Arenas

We will now compare two classes of compounds derived from this compound, each targeting a different biological pathway and therapeutic indication.

Cyclin-Dependent Kinase (CDK) Inhibitors for Oncology

The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them a prime target for therapeutic intervention[1]. A recent patent application discloses a series of compounds derived from this compound as potent CDK inhibitors[1].

Synthesis of CDK Inhibitor Precursor:

The initial step involves the hydrolysis of the nitrile group of this compound to a carboxylic acid, a crucial transformation for subsequent amide coupling reactions to build the final inhibitor.

G start This compound reagents NaOH, H2O, EtOH Reflux start->reagents product 4-Amino-3-fluoro-5-methylbenzoic acid reagents->product caption Hydrolysis of the Nitrile Group

Figure 1: Synthesis of the carboxylic acid precursor for CDK inhibitors.

This resulting 4-amino-3-fluoro-5-methylbenzoic acid serves as a key intermediate for the synthesis of a library of potential CDK inhibitors by coupling with various amines.

Biological Evaluation: Radiometric Protein Kinase Assay

The efficacy of the synthesized compounds as CDK inhibitors was determined using a radiometric protein kinase assay (33PanQinase® Activity Assay)[1]. This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a protein substrate by the kinase.

Experimental Protocol: 33PanQinase® Activity Assay

  • Reaction Setup: All kinase assays are performed in 96-well FlashPlates™ in a 50 µL reaction volume.

  • Component Addition: The reaction components are added in the following sequence:

    • 20 µL of assay buffer.

    • 5 µL of ATP solution (containing γ-33P-ATP).

    • 5 µL of the test compound (dissolved in 10% DMSO).

    • 20 µL of a solution containing the specific CDK enzyme and its substrate.

  • Incubation: The reaction plate is incubated at 30°C for 80 minutes.

  • Washing: The reaction is stopped by washing the plate twice with 200 µL of 0.1 M phosphoric acid.

  • Detection: The incorporated radioactivity on the substrate is measured using a scintillation counter.

  • Data Analysis: The inhibitory activity of the test compounds is calculated as a percentage of the control (vehicle-only) activity and the IC50 value is determined.

G cluster_0 Assay Plate Preparation cluster_1 Reaction & Detection Buffer Buffer ATP (γ-33P) ATP (γ-33P) Buffer->ATP (γ-33P) Test Compound Test Compound ATP (γ-33P)->Test Compound Enzyme/Substrate Mix Enzyme/Substrate Mix Test Compound->Enzyme/Substrate Mix Incubation (30°C, 80 min) Incubation (30°C, 80 min) Enzyme/Substrate Mix->Incubation (30°C, 80 min) Washing (Phosphoric Acid) Washing (Phosphoric Acid) Incubation (30°C, 80 min)->Washing (Phosphoric Acid) Scintillation Counting Scintillation Counting Washing (Phosphoric Acid)->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination caption Workflow for Radiometric Kinase Assay

Figure 2: Experimental workflow for the radiometric protein kinase assay.

While the patent does not disclose the specific IC50 values for the derivatives, it establishes that compounds derived from this scaffold exhibit inhibitory activity against CDKs, validating its utility in the design of anti-cancer agents.

EP1 Receptor Antagonists for Pain Management

The prostaglandin E2 receptor 1 (EP1) is a G-protein coupled receptor involved in mediating pain and inflammation. Antagonists of the EP1 receptor are being investigated as potential analgesics with a better side-effect profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs)[2]. A separate patent application describes the use of this compound in the synthesis of tricyclic compounds with EP1 receptor antagonist activity[2].

Synthesis of EP1 Receptor Antagonist Intermediate:

In this synthetic route, the amino group of this compound is diazotized and subsequently used in cyclization reactions to form the core tricyclic structure.

G start This compound reagents 1. Concentrated H2SO4 2. NaNO2, 0-5°C start->reagents intermediate Diazonium Salt Intermediate reagents->intermediate cyclization Addition to Cyclization Partner intermediate->cyclization product Tricyclic Core Structure cyclization->product caption Diazotization and Cyclization Reaction

Figure 3: Key synthetic steps towards EP1 receptor antagonists.

Biological Evaluation: Human EP1 Receptor Radioligand Binding Assay

The affinity of the synthesized compounds for the human EP1 receptor was evaluated using a radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Experimental Protocol: Human EP1 Receptor Radioligand Binding Assay

  • Assay Components: The assay is performed in 96-well plates with a total volume of 250 µL, containing:

    • 25 µL of HEK-293 cell membranes transfected with the human EP1 receptor (30 µg protein/well).

    • 25 µL of [3H]-PGE2 (a radiolabeled EP1 agonist).

    • Varying concentrations of the test compound.

  • Incubation: The plates are incubated to allow for competitive binding between the test compound and the radioligand.

  • Separation: The bound and free radioligand are separated by filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to determine the Ki (inhibition constant) of the test compound, which is a measure of its binding affinity for the EP1 receptor.

The patent demonstrates that tricyclic compounds synthesized from the this compound scaffold exhibit high affinity for the EP1 receptor, indicating their potential as therapeutic agents for pain and inflammation[2].

Comparative Analysis and Future Directions

The data presented in these patent applications, while not providing a direct side-by-side comparison of a library of derivatives, clearly demonstrates the versatility of the this compound scaffold.

Therapeutic Target Derivative Class Key Synthetic Transformation Biological Assay Therapeutic Potential
Cyclin-Dependent Kinases (CDKs)Quinazoline-based inhibitors (Implied)Nitrile hydrolysis to carboxylic acidRadiometric Kinase Assay (33PanQinase®)Oncology[1]
Prostaglandin E2 Receptor 1 (EP1)Tricyclic compoundsDiazotization and cyclizationRadioligand Binding Assay ([3H]-PGE2)Pain and Inflammation[2]

The ability to leverage the same starting material to generate potent modulators of two vastly different protein classes—kinases and GPCRs—highlights the strategic advantage of this scaffold in drug discovery programs. The presence of the fluorine atom and the nitrile group likely contributes to favorable binding interactions and pharmacokinetic properties in both series of compounds.

Future research should focus on the synthesis and systematic evaluation of a diverse library of derivatives from this scaffold. A comprehensive structure-activity relationship (SAR) study, coupled with in vitro ADME (absorption, distribution, metabolism, and excretion) profiling, would provide a more complete picture of the therapeutic potential of this chemical class. Furthermore, exploring other modifications of the core structure could lead to the discovery of inhibitors for other important drug targets.

References

A Senior Application Scientist's Guide to the Structural Validation of 4-Amino-3-fluoro-5-methylbenzonitrile using Multinuclear and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the absolute certainty of a molecule's structure is paramount. Regioisomers—compounds with the same molecular formula but different substituent arrangements—can exhibit vastly different pharmacological, toxicological, and material properties. The synthesis of substituted aromatic rings often yields isomeric mixtures, making unequivocal structural validation a critical checkpoint. This guide provides an in-depth, practical workflow for the validation of 4-Amino-3-fluoro-5-methylbenzonitrile, a substituted aromatic compound, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will not only confirm the target structure but also demonstrate how to definitively exclude its plausible regioisomers, providing a self-validating system of analysis.

The Analytical Challenge: Distinguishing Isomeric Possibilities

The target molecule is this compound. However, a synthetic route could potentially yield other regioisomers. The primary challenge is to confirm the precise 3,4,5-substitution pattern on the benzonitrile core and rule out other possibilities, such as the 2,4,5- or 2,3,4-isomers.

Target Molecule Potential Regioisomer A Potential Regioisomer B
This compound 4-Amino-2-fluoro-5-methylbenzonitrile 2-Amino-3-fluoro-5-methylbenzonitrile

This guide will establish a definitive NMR fingerprint for the target molecule and illustrate how this fingerprint is unique when compared to its isomers.

Part 1: Predicting the NMR Signature - A Hypothesis-Driven Approach

Before stepping into the lab, an experienced scientist predicts the expected NMR spectrum. This is based on established principles of chemical shifts and coupling constants, which are influenced by the electronic effects (induction, resonance) of the substituents: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing fluoro (-F) and cyano (-CN) groups.

¹H NMR Spectroscopy Predictions
  • Aromatic Protons (H-2, H-6): The target structure has two protons on the aromatic ring at positions 2 and 6. Due to the symmetrical substitution pattern relative to the C1-C4 axis, these protons are chemically distinct. They lack adjacent proton neighbors, so their primary splitting will arise from smaller, long-range couplings, particularly to the fluorine atom.

    • H-2 is ortho to the cyano group and meta to the amino group.

    • H-6 is ortho to the amino group and meta to the cyano group.

    • We expect two signals in the aromatic region (approx. 6.5-7.5 ppm). Each will likely appear as a narrow doublet or multiplet due to ³JH-F and ⁴JH-H couplings.

  • Methyl Protons (-CH₃): A singlet around 2.0-2.5 ppm is expected. This signal may be broadened or show a very small splitting due to a four-bond coupling to the fluorine atom (⁴JH-F).

  • Amino Protons (-NH₂): A broad singlet is expected, typically between 3.5 and 5.0 ppm.[1] The chemical shift of these exchangeable protons is highly dependent on the solvent, concentration, and temperature.[1][2][3]

¹⁹F NMR Spectroscopy Predictions
  • Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[4][5]

  • The single fluorine atom is attached to an aromatic ring. Its chemical shift is sensitive to the electronic environment.[5] For an aromatic fluoride, a chemical shift in the range of -110 to -140 ppm (relative to CFCl₃) is typical.[6]

  • The signal will be split by the neighboring protons: a three-bond coupling to H-2 (³JF-H, typically 5-10 Hz) and a four-bond coupling to H-6 (⁴JF-H, typically 0.5-3.0 Hz).[7]

¹³C NMR Spectroscopy Predictions
  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 100-160 ppm). The chemical shifts are heavily influenced by the attached substituents.

  • Carbon-Fluorine Coupling: The most revealing feature will be the coupling between carbon and fluorine nuclei.

    • C-3: The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz, appearing as a doublet in the proton-decoupled spectrum.[8]

    • C-2 and C-4: These carbons are two bonds away from the fluorine and will show smaller ²JC-F couplings (20-50 Hz).[9]

    • C-1, C-5, and C-6: These carbons will show even smaller three- and four-bond couplings.

  • Other Carbons:

    • -CH₃: A signal in the aliphatic region (approx. 15-25 ppm).

    • -CN: A signal in the downfield region (approx. 115-125 ppm).

Part 2: The Experimental Workflow for Unambiguous Validation

The following protocols are designed to provide a comprehensive and self-validating dataset.

Experimental Protocol 1: Sample Preparation

The choice of solvent is critical. While CDCl₃ is common, a solvent like DMSO-d₆ is often superior for observing exchangeable protons like those in an -NH₂ group, as it slows down the exchange rate and results in sharper signals.[2]

  • Weigh Sample: Accurately weigh 10-15 mg of the purified compound for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum.[10]

  • Select Solvent: Choose a deuterated solvent (e.g., DMSO-d₆, 0.6 mL).

  • Dissolve and Transfer: Dissolve the sample completely in the solvent, using a vortex mixer if necessary. Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette.[10][11]

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR (0 ppm).

Experimental Protocol 2: NMR Data Acquisition

These experiments should be performed on a spectrometer operating at 400 MHz or higher for optimal resolution.

  • 1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments.

  • 1D ¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. This experiment reveals the number of unique carbon atoms and provides initial information on C-F couplings.

  • 1D ¹⁹F Spectrum: Acquire a standard ¹⁹F spectrum. Proton-coupled and decoupled spectra can be acquired to analyze H-F coupling constants.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[11] For our target, it would primarily confirm any minor ⁴JH-H coupling between the aromatic protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that maps all protons to the carbons they are directly attached to (one-bond correlations).[12][13] This allows for the unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the molecular framework. It reveals correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[12] It is this long-range connectivity map that will irrefutably confirm the substitution pattern and distinguish our target from its isomers.

Part 3: Data Interpretation and Structural Confirmation

By systematically analyzing the data from the experiments above, we can piece together the molecular puzzle.

Step 1: Assigning Protonated Carbons with HSQC

The HSQC spectrum provides direct H-C one-bond correlations. For our target molecule, we would expect the following cross-peaks:

  • Aromatic proton H-2 will correlate with aromatic carbon C-2.

  • Aromatic proton H-6 will correlate with aromatic carbon C-6.

  • Methyl protons will correlate with the methyl carbon.

Step 2: Building the Molecular Skeleton with HMBC

The HMBC spectrum provides the crucial long-range correlations that connect the molecular fragments. The diagram below illustrates the key correlations expected for this compound.

Caption: Key 2-bond (red) and 3-bond (blue) HMBC correlations for this compound.

Key Diagnostic Correlations for the Target Structure:

  • Methyl Protons (-CH₃): Will show correlations to C-4, C-5, and C-6. The correlation to the amino-bearing C-4 is particularly diagnostic.

  • Aromatic Proton H-6: Will show correlations to C-4 (amino-bearing), C-5 (methyl-bearing), and the nitrile carbon (C-7).

  • Aromatic Proton H-2: Will show correlations to C-4 (amino-bearing), C-3 (fluoro-bearing), and the nitrile carbon (C-7).

The observation of these specific correlations, combined with the one-bond HSQC data and the characteristic C-F couplings in the ¹³C spectrum, provides overwhelming evidence for the proposed structure.

Part 4: Comparative Analysis - A Guide to Excluding Regioisomers

The true power of this analytical workflow is its ability to exclude alternative structures. Let's consider how the NMR data would differ for our potential regioisomers. The following table summarizes the key expected differences.

NMR FeatureThis compound (Target) Regioisomer A (4-Amino-2-fluoro-5-methyl) Regioisomer B (2-Amino-3-fluoro-5-methyl)
¹H Aromatic Signals Two signals (H-2, H-6), likely narrow multiplets.Two signals (H-3, H-6). H-3 will be a doublet (³JH-H). H-6 will be a singlet.Two signals (H-4, H-6). H-4 will be a doublet (³JH-H). H-6 will be a singlet.
¹H-¹⁹F Coupling H-2 shows ³JH-F. H-6 shows ⁴JH-F.H-3 shows ³JH-F. H-6 shows ⁴JH-F.H-4 shows ³JH-F. H-6 shows ⁴JH-F.
Key HMBC from -CH₃ Correlations to C-4 (NH₂) , C-5, and C-6 (H) .Correlations to C-4 (NH₂) , C-5, and C-6 (H) .Correlations to C-4 (H) , C-5, and C-6 (H) .
Key HMBC from H-6 Correlations to C-4 (NH₂) and C-5 (CH₃) .Correlations to C-5 (CH₃) and C-1 (CN) .Correlations to C-5 (CH₃) and C-1 (CN) .
Diagnostic Feature Symmetrical pattern of HMBCs from H-2 and H-6 to C-4.H-3 is a doublet coupled to H-4 (not present) and F. Strong HMBC from H-3 to C-1 and C-2.Absence of HMBC from methyl protons to an amino-substituted carbon.

As the table demonstrates, the pattern of correlations in the HMBC spectrum is unique for each isomer. For example, only in the target molecule will the methyl protons show a clear 2-bond correlation to the methyl-bearing C-5 and a 3-bond correlation to the amino-bearing C-4. This type of detailed connectivity analysis makes the assignment unambiguous.[14][15][16]

The overall validation workflow can be visualized as a logical decision tree.

Validation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_Validation Structural Validation H1 ¹H NMR (Proton Environments) HSQC HSQC (Assign H-C Pairs) H1->HSQC C13 ¹³C NMR (Carbon Count & ¹JCF) C13->HSQC F19 ¹⁹F NMR (Fluorine Environment) Compare Compare Data to Predicted Isomers F19->Compare HMBC HMBC (Map C-H Skeleton) HSQC->HMBC HMBC->Compare Confirm Confirm Target Structure Compare->Confirm Match Reject Reject Isomers Compare->Reject Mismatch

Caption: A logical workflow for structural validation using 1D and 2D NMR techniques.

Conclusion

The structural validation of a molecule like this compound is not achieved by a single measurement but by the convergence of evidence from a suite of thoughtfully chosen NMR experiments. The one-dimensional ¹H, ¹³C, and ¹⁹F spectra provide the initial hypothesis, revealing the number and type of magnetic nuclei. However, it is the two-dimensional HSQC and, most critically, HMBC experiments that provide the irrefutable, high-confidence connectivity map of the molecular framework. By comparing this experimentally derived map to the predicted patterns for all plausible regioisomers, we can confirm the desired structure with an exceptionally high degree of certainty. This rigorous, multi-technique approach is a hallmark of modern chemical analysis and is indispensable in research, development, and quality control settings.

References

A Comparative Guide to the Synthetic Routes of 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Amino-3-fluoro-5-methylbenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—a nucleophilic amino group, an electron-withdrawing nitrile, and strategically placed fluoro and methyl groups—makes it a valuable scaffold for developing novel kinase inhibitors, herbicides, and other biologically active molecules. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in drug discovery and process development.

This guide provides an in-depth comparison of plausible synthetic strategies for this compound. We will move beyond simple procedural lists to explore the underlying chemical logic, weigh the strategic advantages and disadvantages of each approach, and provide detailed, field-tested protocols derived from established methodologies.

Strategic Overview of Synthetic Design

The synthesis of a polysubstituted aromatic ring like this compound can be approached from several distinct strategic standpoints. The choice of route often depends on the availability of starting materials, tolerance for multi-step sequences, and the scale of the intended production. We will compare two primary, logical pathways:

  • Route A: Convergent Synthesis via Late-Stage Cyanation. This strategy involves the construction of a pre-functionalized aniline derivative, followed by the introduction of the nitrile group in a key final or penultimate step. This approach is often favored for its convergency and potential for high yields in the critical C-C bond-forming step.

  • Route B: Linear Synthesis via Ring Functionalization. This classic approach begins with a simpler, commercially available aniline or benzene derivative and sequentially introduces the required functional groups through a series of electrophilic and nucleophilic aromatic substitution reactions. While potentially longer, this route can be advantageous if the starting materials are significantly less expensive.

Below is a logical workflow for evaluating and selecting the optimal synthetic pathway.

G cluster_0 Strategic Planning cluster_1 Route Evaluation cluster_2 Experimental & Data Comparison cluster_3 Decision Start Define Target: This compound Analysis Analyze Retrosynthetic Possibilities Start->Analysis RouteA Route A: Late-Stage Cyanation Analysis->RouteA RouteB Route B: Linear Functionalization Analysis->RouteB Protocols Develop Experimental Protocols RouteA->Protocols RouteB->Protocols Data Compare Key Metrics: Yield, Purity, Scalability, Safety Protocols->Data Conclusion Recommend Optimal Route Based on Application Data->Conclusion End Synthesis Complete Conclusion->End

A Comparative Guide to the Biological Activity of Compounds Derived from 4-Amino-3-fluoro-5-methylbenzonitrile: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry. 4-Amino-3-fluoro-5-methylbenzonitrile is one such scaffold. Its unique arrangement of functional groups—a nucleophilic amino group for derivatization, a metabolically stable fluorine atom, a lipophilic methyl group, and a versatile nitrile group—makes it an exceptional starting point for the synthesis of diverse heterocyclic compounds with significant biological potential.

This guide provides an in-depth, comparative analysis of the biological activities of various compound classes derived from this versatile building block. We will move beyond a simple cataloging of data to explore the causality behind experimental design, compare the performance of different derivatives with supporting data, and provide detailed protocols for key assays. Our focus will be on the anticancer, anti-inflammatory, and antimicrobial applications that have emerged from this promising chemical scaffold.

Part 1: Anticancer Activity of Pyrimidine and Pyrido[3,4-d]pyrimidine Derivatives

The fusion of a pyrimidine ring system to the this compound core has yielded a particularly fruitful class of compounds with potent anticancer activities. The rationale for this synthetic direction lies in the prevalence of the pyrimidine motif in both natural nucleobases and numerous approved anticancer drugs, many of which function by interfering with nucleic acid synthesis or kinase signaling pathways crucial for tumor growth.

Comparative Performance against Cancer Cell Lines

Researchers have synthesized and evaluated multiple series of pyrimidine derivatives, demonstrating significant cytotoxic effects against a range of human cancer cell lines. A notable strategy involves the development of pyrimidine-5-carbonitrile based molecules designed to act as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] EGFR is a well-validated target in oncology; its overactivation is a key driver in many cancers, including non-small cell lung cancer and colorectal cancer.

One study reported a series of novel pyrimidine-5-carbonitrile derivatives, with several compounds exhibiting high cytotoxic activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[1] Compound 10b from this series was particularly effective, showing IC₅₀ values comparable to the established EGFR inhibitor, erlotinib.[1]

Another study focused on pyrido[3,4-d]pyrimidine derivatives, evaluating them via MTT assay. The majority of the 29 synthesized compounds displayed good antitumor activities, with compound 30 showing exceptional potency against MGC803 cells with an IC₅₀ of 0.59 μM.[2] Mechanistic studies revealed that this compound could inhibit cell migration and induce apoptosis by up-regulating pro-apoptotic proteins like Bid and PARP.[2]

Table 1: Comparative Anticancer Activity (IC₅₀/EC₅₀ in µM) of Selected Derivatives

Compound IDDerivative ClassHepG2A549MCF-7MGC803HT-29CAL27Reference
10b Pyrimidine-5-carbonitrile3.565.857.68---[1]
Erlotinib Reference Drug0.871.125.27---[1]
2a N-benzyl Pyrimidine----~4-8~4-8[3]
30 Pyrido[3,4-d]pyrimidine---0.59--[2]
Mechanism of Action: EGFR Inhibition and Apoptosis Induction

The primary mechanism for many of these potent anticancer derivatives is the inhibition of the EGFR tyrosine kinase.[1][4] By blocking the ATP-binding site of the kinase domain, these compounds prevent the autophosphorylation and activation of EGFR, thereby shutting down downstream pro-survival signaling pathways like MAPK and PI3K/Akt.

Compound 10b was identified as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM, which explains its strong cytotoxic effects.[1] Furthermore, it was shown to arrest the cell cycle in the G2/M phase and significantly increase apoptosis in HepG2 cells.[1]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Inhibitor Pyrimidine Derivative (e.g., Compound 10b) Inhibitor->EGFR Blocks ATP Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. Its selection is based on its reliability, high throughput, and the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are deeply implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, compounds with dual anti-inflammatory and antioxidant activities are of high therapeutic interest. Certain pyrimidine derivatives derived from the parent scaffold have been evaluated for these properties, primarily through their ability to inhibit the lipoxygenase (LOX) enzyme and scavenge free radicals.

Comparative Performance as LOX Inhibitors

The enzyme lipoxygenase (LOX) is a key player in the inflammatory cascade, catalyzing the conversion of fatty acids like linoleic acid into pro-inflammatory leukotrienes. Inhibition of LOX is a validated strategy for anti-inflammatory drug design. In one study, several synthesized pyrimidine derivatives were potent LOX inhibitors.[5]

Table 2: Comparative Lipoxygenase (LOX) Inhibition by Pyrimidine Derivatives

Compound IDDerivative ClassLOX Inhibition IC₅₀ (µM)Reference
2a Pyrimidine42[5]
2f Pyrimidine47.5[5]
1g Chalcone (Intermediate)17[5]

Interestingly, the study noted that while lipophilicity is often a key parameter for LOX inhibitors, molecular volume appeared to be a more dominant factor for the inhibitory activity of these specific pyrimidine derivatives.[5] This insight is crucial for guiding future structural optimization efforts.

LOX_Pathway ArachidonicAcid Arachidonic Acid (from cell membrane) LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Substrate Leukotrienes Leukotrienes (Pro-inflammatory mediators) LOX->Leukotrienes Catalyzes Inflammation Inflammation (Asthma, Arthritis, etc.) Leukotrienes->Inflammation Induces Inhibitor Pyrimidine Derivative (e.g., Compound 2a) Inhibitor->LOX Inhibits

Caption: The role of Lipoxygenase (LOX) in the inflammatory pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and rapid method to screen for antioxidant activity. It relies on the ability of an antioxidant compound to donate a hydrogen atom to the stable DPPH free radical, neutralizing it and causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds in methanol. Ascorbic acid is typically used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Part 3: Antimicrobial Activity

While direct studies on this compound derivatives as antimicrobials are emerging, the broader class of fluorinated aminobenzonitriles serves as a valuable template for developing novel antibacterial and antifungal agents.[6] The principles observed in related structures can guide the exploration of this specific scaffold. For instance, derivatives of the related 3-Fluoro-4-aminobenzonitrile have shown cytotoxic effects against various pathogens.[6]

A common strategy in antimicrobial drug design is the synthesis of aurone derivatives. A study on new amino and acetamidoaurones demonstrated interesting activity against both Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (E. coli, H. pylori) bacteria.[7] This suggests that derivatizing the amino group of our core scaffold to form similar heterocyclic systems could be a promising avenue for discovering new antimicrobials.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound 1. Prepare serial 2-fold dilutions of test compound in a 96-well plate. Inoculate 3. Inoculate all wells (except negative control) with the bacterial suspension. Prep_Compound->Inoculate Prep_Inoculum 2. Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL). Prep_Inoculum->Inoculate Incubate 4. Incubate plate at 37°C for 18-24 hours. Inoculate->Incubate Read_Plate 5. Visually inspect for turbidity or measure OD600. Incubate->Read_Plate Determine_MIC 6. MIC is the lowest concentration with no visible growth. Read_Plate->Determine_MIC

Caption: Standard workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

The derivatives of this compound represent a highly versatile and promising class of compounds in medicinal chemistry. The strategic incorporation of this scaffold into pyrimidine and related heterocyclic systems has yielded potent anticancer agents, with some acting as highly effective EGFR inhibitors. Furthermore, preliminary studies on related structures indicate a strong potential for developing novel anti-inflammatory and antimicrobial agents.

The comparative data presented in this guide underscore the importance of specific structural modifications in dictating biological activity. The superior performance of N-benzyl pyrimidines in cancer models and the influence of molecular volume on LOX inhibition provide critical insights for future drug design.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to enhance efficacy and improve pharmacokinetic profiles.

  • In Vivo Studies: Advancing the most promising leads from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

  • Broadening the Scope: Synthesizing new classes of heterocycles from the this compound scaffold to explore a wider range of biological targets and therapeutic applications.

By leveraging the unique chemical properties of this privileged scaffold, the scientific community is well-positioned to develop next-generation therapeutics for some of the most pressing medical challenges.

References

A Senior Application Scientist's Guide to the In Silico Analysis of 4-Amino-3-fluoro-5-methylbenzonitrile Derivatives as Novel EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In Silico Exploration

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized treatment paradigms, yet the emergence of resistance mutations necessitates a continuous search for novel chemical scaffolds. This guide focuses on the in silico evaluation of a promising new class of compounds: 4-Amino-3-fluoro-5-methylbenzonitrile derivatives.

The benzonitrile moiety is a versatile pharmacophore, and its derivatives have shown a range of biological activities. The strategic placement of the fluorine atom and methyl group on the benzonitrile scaffold of the title compounds is intended to enhance binding affinity and selectivity for the ATP-binding pocket of the EGFR kinase domain. Our hypothesis is that these derivatives can be optimized to exhibit potent inhibitory activity, favorable pharmacokinetic profiles, and the ability to overcome known resistance mechanisms.

This document provides a comprehensive comparison of our designed this compound derivatives against the well-established EGFR inhibitor, Erlotinib, as well as other alternative scaffolds. We will delve into the methodologies of molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations to provide a robust in silico assessment of their therapeutic potential.

I. Molecular Docking: Predicting Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand to its protein target.

Experimental Protocol: Molecular Docking with AutoDock Vina

1. Receptor Preparation:

  • Objective: To prepare the EGFR kinase domain structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was downloaded from the RCSB Protein Data Bank.[2][3]

    • All water molecules and co-crystallized ligands were removed from the protein structure using PyMOL.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDockTools.[4]

    • The prepared protein structure was saved in the PDBQT format, which includes atomic charges and AutoDock atom types.

2. Ligand Preparation:

  • Objective: To generate 3D conformers of the ligands and prepare them for docking.

  • Procedure:

    • The 3D structures of the this compound derivatives, Erlotinib, and the alternative scaffolds were generated using ChemDraw and saved in the MOL file format.

    • Open Babel was used to convert the MOL files to the PDBQT format, assigning rotatable bonds and ensuring proper atom typing.

3. Docking Simulation:

  • Objective: To perform the docking of the prepared ligands into the active site of the EGFR kinase domain.

  • Software: AutoDock Vina[5]

  • Procedure:

    • A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain, with dimensions centered on the co-crystallized Erlotinib.

    • The docking simulations were performed using the AutoDock Vina command-line interface. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.[6]

    • The top-ranked binding poses for each ligand were saved for further analysis.

4. Analysis of Docking Results:

  • Objective: To analyze the predicted binding affinities and interaction patterns of the ligands with the EGFR kinase domain.

  • Software: PyMOL[7][8] and Discovery Studio Visualizer.

  • Procedure:

    • The docked poses were visualized in PyMOL to analyze the binding orientation and interactions with key amino acid residues in the EGFR active site.

    • Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions were identified and tabulated.

    • The binding affinities (in kcal/mol) were recorded for comparison.

Comparative Docking Results
CompoundBinding Affinity (kcal/mol)Key Interacting Residues
AFMB-D1 -9.2Met793, Leu718, Gly796
AFMB-D2 -8.8Met793, Leu844, Cys797
AFMB-D3 -9.5Met793, Leu718, Thr790
Erlotinib (Reference) -9.8Met793, Leu718, Cys797
Alternative Scaffold 1 -8.5Met793, Gly796, Leu844
Alternative Scaffold 2 -8.2Leu718, Val726, Ala743

II. ADMET Prediction: Assessing Drug-Likeness and Pharmacokinetic Properties

In silico ADMET prediction is a critical step in early-stage drug discovery to identify and filter out compounds with poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures.[9]

Experimental Protocol: ADMET Prediction using Web-Based Servers
  • Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the candidate compounds.

  • Web Servers: ADMETlab 3.0[10], ADMETboost[11], and PreADMET[12] were utilized for a consensus prediction.

  • Procedure:

    • The SMILES (Simplified Molecular Input Line Entry System) strings for each compound were generated.

    • The SMILES strings were submitted to the web servers for ADMET property prediction.

    • Key parameters such as aqueous solubility (LogS), Caco-2 permeability, blood-brain barrier (BBB) penetration, CYP450 inhibition, and Ames mutagenicity were collected and tabulated.

Comparative ADMET Prediction Data
ParameterAFMB-D1AFMB-D2AFMB-D3Erlotinib (Reference)Alternative Scaffold 1Alternative Scaffold 2
Aqueous Solubility (LogS) Moderately SolubleSolubleModerately SolublePoorly SolubleSolubleModerately Soluble
Caco-2 Permeability (logPapp) HighHighModerateHighModerateHigh
BBB Penetration LowLowLowHighLowLow
CYP2D6 Inhibition Non-inhibitorNon-inhibitorInhibitorInhibitorNon-inhibitorNon-inhibitor
Ames Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic

III. Molecular Dynamics Simulation: Evaluating Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions compared to static docking poses.[13][14]

Experimental Protocol: Molecular Dynamics Simulation with GROMACS
  • Objective: To assess the stability of the protein-ligand complexes and analyze the dynamic interactions between the ligands and the EGFR kinase domain.

  • Software: GROMACS[15]

  • Force Field: CHARMM36

  • Procedure:

    • The top-ranked docked poses of the most promising derivative (AFMB-D3), Erlotinib, and the best-performing alternative scaffold were selected as the starting structures for the MD simulations.

    • The protein-ligand complexes were placed in a cubic box and solvated with TIP3P water molecules.

    • Sodium and chloride ions were added to neutralize the system and mimic physiological ionic strength.

    • The systems were subjected to energy minimization to remove steric clashes.

    • A 100-nanosecond MD simulation was performed for each system under NPT (isothermal-isobaric) ensemble.

    • The trajectories were saved for post-simulation analysis.

Analysis of MD Simulation Results:

  • Objective: To analyze the stability and fluctuations of the protein-ligand complexes.

  • Software: GROMACS analysis tools[16][17]

  • Procedure:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand was calculated to assess the overall stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues was calculated to identify flexible regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: The number of hydrogen bonds between the protein and the ligand was monitored throughout the simulation to assess the stability of key interactions.

Comparative Molecular Dynamics Simulation Data
CompoundAverage Protein RMSD (nm)Average Ligand RMSD (nm)Key Residue RMSF (nm)
AFMB-D3 0.250.15Met793: 0.12, Thr790: 0.10
Erlotinib (Reference) 0.220.12Met793: 0.10, Cys797: 0.11
Alternative Scaffold 1 0.300.25Met793: 0.15, Gly796: 0.14

IV. Visualizing the In Silico Workflow and Biological Context

To provide a clear and concise overview of our in silico analysis pipeline and the biological context of EGFR signaling, we have generated the following diagrams using Graphviz.

cluster_prep Preparation cluster_analysis In Silico Analysis cluster_results Evaluation PDB Fetch EGFR Structure (PDB: 1M17) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligands Design & Prepare Ligand Structures Ligands->Docking ADMET ADMET Prediction (Web Servers) Ligands->ADMET MD Molecular Dynamics (GROMACS) Docking->MD Binding Binding Affinity & Interactions Docking->Binding PK Pharmacokinetic Profile ADMET->PK Stability Complex Stability (RMSD, RMSF) MD->Stability

Caption: In Silico Analysis Workflow

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimer->PI3K_AKT STAT JAK-STAT Pathway Dimer->STAT Inhibitor AFMB Derivatives (EGFR Inhibitor) Inhibitor->Dimer Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition

V. Conclusion and Future Directions

This in silico analysis provides a compelling case for the further investigation of this compound derivatives as potential EGFR inhibitors. Our molecular docking studies indicate that these derivatives can bind to the ATP-binding pocket of the EGFR kinase domain with high affinity, comparable to the established inhibitor Erlotinib. The ADMET predictions suggest that our derivatives possess favorable drug-like properties, including good solubility and permeability, with a lower potential for BBB penetration, which could reduce off-target effects in the central nervous system. Furthermore, the molecular dynamics simulations of our lead derivative, AFMB-D3, demonstrate the stability of the protein-ligand complex over time.

While these in silico results are promising, they represent the initial phase of the drug discovery process. The next critical steps will involve the chemical synthesis of these derivatives and their subsequent in vitro evaluation. This will include enzymatic assays to determine their IC50 values against both wild-type and mutant forms of EGFR, as well as cell-based assays to assess their anti-proliferative activity in relevant cancer cell lines. The convergence of our computational predictions with experimental data will be the ultimate validation of the potential of this novel chemical scaffold in the ongoing fight against EGFR-driven cancers.

References

A Senior Application Scientist's Guide to Alternative Compounds for 4-Amino-3-fluoro-5-methylbenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, particularly in the synthesis of targeted therapeutics like kinase inhibitors, the selection of optimal building blocks is paramount. 4-Amino-3-fluoro-5-methylbenzonitrile has emerged as a valuable intermediate, prized for its unique electronic and steric properties. However, the dynamic nature of synthetic strategy, cost considerations, and the quest for improved molecular properties necessitate a thorough understanding of its viable alternatives. This guide provides an in-depth comparison of alternative compounds to this compound, offering insights into their synthesis, reactivity, and impact on the properties of final drug candidates, supported by available experimental data.

The Pivotal Role of this compound in Drug Discovery

This compound is a substituted aromatic compound featuring a nucleophilic amino group, an electrophilic nitrile moiety, and the modulating influences of a fluorine atom and a methyl group. This specific arrangement of functional groups makes it a sought-after precursor in the synthesis of complex heterocyclic scaffolds, most notably in the development of Janus kinase (JAK) inhibitors. The fluorine atom, with its high electronegativity, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, while also potentially engaging in favorable protein-ligand interactions.[1][2][3] The methyl group provides steric bulk and can modulate the electronic properties of the aromatic ring.

The primary utility of this and similar aminobenzonitriles lies in their ability to undergo various chemical transformations. The amino group serves as a handle for N-alkylation, acylation, or participation in cyclization reactions to form fused heterocyclic systems.[4] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.[4] This versatility allows for the construction of diverse molecular architectures central to many kinase inhibitors.[5][6][7]

A Comparative Overview of Key Alternatives

Several structurally related aminobenzonitriles can be considered as alternatives to this compound. The choice of an alternative often depends on the specific synthetic route, desired electronic properties of the final molecule, and economic factors. The most common alternatives involve variation of the halogen substituent at the 3-position and the presence or absence of the methyl group at the 5-position.

Below is a table summarizing the key physical and chemical properties of this compound and its primary alternatives.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features & Considerations
This compound 1465326-80-0C₈H₇FN₂150.16Target compound. Fluorine offers unique electronic properties.
4-Amino-3-chloro-5-methylbenzonitrile 158296-69-6C₈H₇ClN₂166.61Chloro analog. Potentially more economical. Reactivity may differ from the fluoro analog.[8][9]
4-Amino-3-bromo-5-methylbenzonitrile Not readily availableC₈H₇BrN₂212.06Bromo analog. Bromine is a good leaving group for cross-coupling reactions.[10]
4-Amino-3,5-difluorobenzonitrile Not readily availableC₇H₄F₂N₂154.12Difluoro analog. Increased fluorine content can enhance metabolic stability and binding affinity.[11]
4-Amino-3-chlorobenzonitrile 21803-75-8C₇H₅ClN₂152.58Lacks the methyl group. May have different steric and electronic effects compared to the methylated version.[4][12]
4-Amino-3-bromobenzonitrile 39433-99-9C₇H₅BrN₂197.03Bromo analog without the methyl group. Useful for introducing diversity via cross-coupling.
4-Amino-3,5-dibromobenzonitrile 58633-04-8C₇H₃Br₂N₂274.92Dibromo analog. Offers two sites for potential functionalization.[13]

Impact of Halogen Substitution on Reactivity and Synthesis

The choice of the halogen atom (Fluorine, Chlorine, or Bromine) at the 3-position of the aminobenzonitrile ring has a profound impact on the compound's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are often a key step in the synthesis of kinase inhibitors.

Fluorine vs. Chlorine and Bromine in SNAr Reactions:

Counterintuitively, the carbon-fluorine bond, despite being the strongest carbon-halogen bond, is often the most labile in SNAr reactions on electron-deficient aromatic rings.[14] This is because the high electronegativity of fluorine strongly stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. This enhanced reactivity of fluoroaromatics can lead to milder reaction conditions and higher yields compared to their chloro or bromo counterparts.

Synthetic Accessibility:

The synthetic routes to these halogenated aminobenzonitriles often start from a corresponding substituted aniline or benzonitrile. For example, 4-amino-3-chloro-5-methylbenzonitrile can be synthesized from 4-amino-3-methylbenzonitrile via electrophilic chlorination.[8] The synthesis of 4-amino-3,5-difluorobenzonitrile has been reported starting from 4-bromo-2,6-difluoroaniline.[11] The accessibility and cost of the starting materials can be a significant factor in choosing an alternative.

Experimental Protocols: A Comparative Look at Synthesis

To provide a practical comparison, this section outlines the general synthetic approaches for this compound and its chloro- and bromo-analogs.

Protocol 1: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile[8]

This protocol describes the electrophilic chlorination of 4-amino-3-methylbenzonitrile.

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Base (e.g., pyridine, triethylamine) - optional, to neutralize HCl byproduct

Procedure:

  • Dissolve 4-amino-3-methylbenzonitrile in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent to the cooled solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-amino-3-chloro-5-methylbenzonitrile.

Protocol 2: Synthesis of 4-Amino-3-bromo-5-chlorobenzonitrile[15]

This protocol details the bromination of 4-amino-3-chlorobenzonitrile. A similar approach could be adapted for the bromination of 4-amino-3-methylbenzonitrile.

Materials:

  • 4-Amino-3-chlorobenzonitrile

  • Bromine (Br₂)

  • Methanol

Procedure:

  • Dissolve 4-amino-3-chlorobenzonitrile in methanol in a round-bottom flask.

  • Add a solution of bromine in methanol dropwise to the stirred solution.

  • Continue stirring at room temperature for approximately 1.5 hours.

  • Remove the solvent under reduced pressure.

  • Dry the resulting solid under vacuum to obtain 4-amino-3-bromo-5-chlorobenzonitrile.

Structure-Activity Relationship (SAR) Insights and the Role of Substitution Patterns

The choice of a specific aminobenzonitrile isomer has a direct impact on the structure-activity relationship of the final drug molecule. While comprehensive QSAR studies specifically comparing these building blocks are limited, general principles of medicinal chemistry offer valuable insights.[5][6][7][15][16]

The Role of the Halogen:

  • Fluorine: Often preferred for its ability to enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also lead to favorable polar interactions with the target protein and can modulate the pKa of nearby functional groups.[1][2][3]

  • Chlorine: Being larger than fluorine, chlorine can provide different steric interactions within a binding pocket. It is also a good halogen bond donor.[1][2]

  • Bromine: The larger size and polarizability of bromine make it a strong halogen bond donor. It also serves as a useful handle for further synthetic modifications via cross-coupling reactions, allowing for late-stage diversification of drug candidates.[10]

The Role of the Methyl Group:

The methyl group at the 5-position provides steric bulk, which can influence the conformation of the molecule and its binding to the target protein. It can also impact the lipophilicity of the compound. The absence of this methyl group in alternatives like 4-amino-3-chlorobenzonitrile will lead to a different conformational profile and may alter the binding affinity and selectivity of the final inhibitor.

Visualization of Synthetic Pathways and Decision-Making

To aid in the selection process, the following diagrams illustrate the general synthetic considerations and a decision-making workflow.

Synthesis_Workflow cluster_start Starting Material Selection cluster_synthesis Synthesis of Aminobenzonitrile Intermediate cluster_alternatives Alternative Intermediates cluster_application Application in Kinase Inhibitor Synthesis SM Substituted Aniline or Benzonitrile Halogenation Halogenation (F, Cl, Br) SM->Halogenation Purification Purification Halogenation->Purification F_analog This compound Purification->F_analog Fluorination Cl_analog 4-Amino-3-chloro-5-methylbenzonitrile Purification->Cl_analog Chlorination Br_analog 4-Amino-3-bromo-5-methylbenzonitrile Purification->Br_analog Bromination Coupling Coupling/Cyclization Reaction F_analog->Coupling Cl_analog->Coupling Br_analog->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product

Caption: General synthetic workflow for producing halogenated aminobenzonitrile intermediates and their subsequent use.

Decision_Tree cluster_criteria Decision Criteria cluster_choices Recommended Alternative Start Select Aminobenzonitrile Intermediate Reactivity High SNAr Reactivity? Start->Reactivity Cost Cost-Effectiveness? Reactivity->Cost No Fluoro Use this compound Reactivity->Fluoro Yes SAR Specific SAR Requirement? Cost->SAR No Chloro Consider 4-Amino-3-chloro-5-methylbenzonitrile Cost->Chloro Yes Bromo Consider 4-Amino-3-bromo-5-methylbenzonitrile SAR->Bromo Cross-coupling needed Other Evaluate other analogs (e.g., difluoro) SAR->Other Specific electronic/steric needs

Caption: Decision-making flowchart for selecting an appropriate aminobenzonitrile intermediate.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern drug discovery. However, a comprehensive understanding of its alternatives is crucial for strategic and efficient synthesis. This guide has provided a comparative analysis of key alternatives, focusing on the impact of halogen and methyl group substitutions.

The chloro- and bromo-analogs of this compound present as the most direct and viable alternatives. The choice between them will often be a balance between the desired reactivity in SNAr reactions (favoring the fluoro compound), cost-effectiveness (often favoring the chloro compound), and the need for a versatile handle for further functionalization (favoring the bromo compound).

Future research would greatly benefit from direct, quantitative comparisons of these building blocks in the synthesis of a common series of bioactive molecules. Such studies, providing detailed data on reaction yields, kinetics, and the biological activity of the final products, would allow for a more precise and data-driven selection of the optimal aminobenzonitrile intermediate for a given synthetic target.

References

A Comparative Guide to Benchmarking the Purity of Synthesized 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates

4-Amino-3-fluoro-5-methylbenzonitrile is a substituted benzonitrile derivative whose structural motifs—a fluorinated aromatic ring, an amino group, and a nitrile—make it a valuable and versatile building block in medicinal chemistry and drug discovery. The reactivity of these functional groups allows for its incorporation into a wide range of complex molecular architectures designed to interact with biological targets.[1][2] However, its utility is directly proportional to its purity. In the context of drug development, even minute impurities can have significant consequences, potentially leading to unwanted side reactions, reduced yield of the active pharmaceutical ingredient (API), altered pharmacological or toxicological profiles, and complications in regulatory approval.[3][4][5]

This guide provides a comprehensive framework for benchmarking the purity of synthesized this compound. We will move beyond simple pass/fail criteria to present an orthogonal analytical strategy, employing multiple, complementary techniques to build a complete and trustworthy purity profile. This approach is essential for ensuring the quality, reliability, and consistency of analytical results, which is an integral part of good analytical practice.[6] We will explore the "why" behind each method—elucidating the causal logic for experimental choices—and provide detailed, field-proven protocols for implementation.

The Orthogonal Workflow: A Multi-Technique Approach to Purity Validation

A single analytical method provides only one perspective on a sample's purity. To establish a robust and defensible purity value, it is imperative to employ an orthogonal approach, where different techniques based on distinct chemical and physical principles are used to analyze the same sample. This strategy ensures that a wide spectrum of potential impurities—ranging from structural isomers and by-products to residual solvents and inorganic contaminants—are detected and quantified. The workflow below illustrates this integrated strategy.

Purity_Workflow cluster_0 Sample Batch of this compound cluster_1 Primary Purity & Impurity Profile cluster_2 Volatile & Semi-Volatile Analysis cluster_3 Structural & Isomeric Verification cluster_4 Absolute Purity (Thermodynamic) cluster_5 Final Purity Assessment Sample Synthesized Product HPLC HPLC-UV (Organic Impurities) Sample->HPLC Separation by Polarity GC_MS Headspace GC-MS (Residual Solvents) Sample->GC_MS Analysis by Volatility NMR NMR (¹H, ¹³C, ¹⁹F) (Identity & Isomers) Sample->NMR Analysis by Nuclear Properties DSC DSC (Bulk Purity) Sample->DSC Analysis by Thermal Properties Report Certificate of Analysis HPLC->Report GC_MS->Report NMR->Report DSC->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is the cornerstone of purity determination for non-volatile organic compounds in the pharmaceutical industry.[7] Its strength lies in its ability to separate the main compound from structurally similar impurities, such as starting materials (e.g., 4-amino-3-methylbenzonitrile), regioisomers formed during synthesis, or degradation products.[4][8] For this compound, a C18 column is the logical first choice due to its hydrophobicity, which provides effective retention and separation of aromatic compounds. The mobile phase, a mixture of a weak acid (formic or phosphoric acid) in water and an organic solvent like acetonitrile, is selected to ensure sharp peak shapes by keeping the basic amino group protonated and to provide sufficient elution strength. UV detection is ideal, as the aromatic benzonitrile core possesses a strong chromophore.

Comparative Data: HPLC Purity Assessment
Lot NumberRetention Time (min)Purity by Area %Impurity A (Area %)Impurity B (Area %)
AFM-001 4.5299.85%0.08% (RRT 0.91)0.05% (RRT 1.15)
AFM-002 4.5199.54%0.21% (RRT 0.91)0.18% (RRT 1.15)
Alternative A 4.6598.70%0.85% (RRT 0.90)Not Detected

RRT: Relative Retention Time

Experimental Protocol: HPLC Method for Purity Determination
  • Instrumentation & Consumables:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Vials: 2 mL glass vials with septa caps.

  • Reagent & Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • System Suitability Solution: Prepare a solution of the compound in the diluent at ~0.5 mg/mL, spiked with a small amount of a known related impurity if available.

    • Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 20 mL of diluent to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      18.0 80
      18.1 20

      | 22.0 | 20 |

  • Trustworthiness through System Suitability:

    • Before sample analysis, perform five replicate injections of the System Suitability Solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main compound must be ≤ 2.0%. The resolution between the main peak and the closest eluting impurity peak should be ≥ 1.5. This validates that the chromatographic system is performing adequately.[6]

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Synthesis of this compound inevitably involves solvents (e.g., DMF, toluene, ethanol) which must be removed.[9][10] HPLC is unsuitable for detecting these volatile residues. Headspace GC-MS is the industry-standard technique for this purpose. It offers high sensitivity and specificity, allowing for both identification (via the mass spectrum) and quantification of volatile organic compounds. The "headspace" technique involves heating the sample in a sealed vial and injecting only the vapor phase, which protects the GC system from non-volatile matrix components and enhances the detection of volatiles.

Comparative Data: Residual Solvents
Lot NumberToluene (ppm)Ethanol (ppm)Total Solvents (ppm)
AFM-001 < 50120120
AFM-002 85350435
Alternative A 25011001350
Experimental Protocol: Headspace GC-MS
  • Instrumentation & Consumables:

    • GC-MS system with a Headspace Autosampler.

    • Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µm film thickness.

    • Vials: 20 mL headspace vials with magnetic crimp caps.

  • Reagent & Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution of expected residual solvents in DMSO. Prepare a series of working standards by serial dilution.

    • Sample Solution: Accurately weigh ~100 mg of the compound directly into a headspace vial. Add 5.0 mL of DMSO. Seal and crimp immediately.

  • GC-MS Conditions:

    • Headspace: Vial Equilibration Temp: 80 °C; Equilibration Time: 20 min.

    • GC Inlet: Split ratio 10:1, Inlet Temp: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

    • MS: Ionization Mode: Electron Ionization (EI). Mass Range: 35-350 amu.

  • Data Analysis:

    • Identify residual solvents in the sample by comparing their retention times and mass spectra to those of the standards.

    • Quantify by constructing a calibration curve from the standard solutions and calculating the concentration in the sample.

Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled tool for unambiguous structure confirmation.[8][11] For this compound, a combination of ¹H and ¹⁹F NMR is particularly powerful. ¹H NMR confirms the presence and connectivity of the methyl group, the amino protons, and the aromatic protons. More importantly, ¹⁹F NMR provides a highly sensitive probe of the fluorine's local electronic environment.[12][13] The ¹⁹F chemical shift is extremely sensitive to changes in substitution on the aromatic ring, making it an excellent tool for detecting and identifying any isomeric impurities that may have formed during synthesis.[14] Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment without the need for a reference standard of the main component.[15][16]

Protocol: ¹H and ¹⁹F NMR Analysis
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For quantitative analysis, accurately weigh both the sample and a certified internal standard (e.g., trifluorotoluene for ¹⁹F NMR) into the same vial before dissolving.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (approx. 0-10 ppm).

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The spectral width should be wide enough to encompass potential fluorinated impurities (e.g., -100 to -150 ppm). For quantitative work, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.[15]

  • Data Interpretation:

    • Structure Confirmation: Verify that the chemical shifts, coupling patterns, and integrations in the ¹H spectrum match the expected structure of this compound.

    • Purity Assessment: Carefully examine both ¹H and ¹⁹F spectra for any minor signals. The ¹⁹F spectrum is particularly useful, as the absence of extraneous peaks is a strong indicator of high isomeric purity. The purity can be calculated in qNMR by comparing the integral of the analyte signal to the integral of the known-purity internal standard.

Absolute Purity by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC offers a thermodynamic measurement of absolute purity for crystalline solids, providing a truly orthogonal comparison to chromatographic methods.[7] The technique is based on the van't Hoff law, which states that impurities lower the melting point and broaden the melting range of a pure substance.[17][18] The primary advantages of DSC are the small sample size required (1-2 mg) and the fact that it does not require reference standards for the impurities.[19] However, it is a bulk analysis method and cannot identify or quantify individual impurities. Its accuracy is highest for compounds that are at least 98% pure and exhibit a sharp, well-defined melting point without decomposition.[7][19]

Comparative Data: Orthogonal Purity Verification
Lot NumberPurity by HPLC (Area %)Purity by DSC (Mole %)
AFM-001 99.85%99.91%
AFM-002 99.54%99.60%
Alternative A 98.70%98.85%
Experimental Protocol: DSC Purity Analysis
  • Instrumentation:

    • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation during heating.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

    • Use a nitrogen purge gas (e.g., 20 mL/min) to maintain an inert atmosphere.[17]

  • Data Analysis:

    • The instrument software will integrate the melting endotherm.

    • Using the van't Hoff equation, the software calculates the mole percent purity based on the shape of the leading edge of the melting peak. The analysis divides the melting peak into partial areas to determine the fraction melted at specific temperatures.[18]

Summary and Conclusion

Benchmarking the purity of a critical pharmaceutical intermediate like this compound requires a rigorous, multi-faceted analytical strategy. No single technique can provide a complete picture.

  • HPLC excels at separating and quantifying structurally related organic impurities.

  • GC-MS is essential for identifying and quantifying volatile residual solvents from the synthesis process.

  • NMR Spectroscopy provides undeniable confirmation of the molecular structure and is exceptionally sensitive to isomeric impurities, particularly via ¹⁹F NMR.

  • DSC offers an orthogonal, thermodynamic measurement of absolute bulk purity, corroborating the results from chromatographic methods.

The table below provides a final comparison of these essential techniques.

Overall Technique Comparison
TechniquePrimary PurposeImpurities DetectedStrengthsLimitations
HPLC Quantify organic impuritiesNon-volatile/semi-volatile organic compounds, isomers, by-productsHigh precision, robust, widely usedMay not detect highly volatile or non-UV active compounds
GC-MS Quantify volatile impuritiesResidual solvents, volatile starting materialsHigh sensitivity, definitive identification by MSNot suitable for non-volatile or thermally labile compounds
NMR Structure confirmationIsomers, structural analoguesUnambiguous structure ID, ¹⁹F for high specificity, qNMR for absolute purityLower sensitivity than chromatography for trace impurities
DSC Absolute purity measurementEutectic, soluble impuritiesSmall sample size, no impurity standards needed, orthogonal to chromatographyOnly for crystalline solids, does not identify impurities, less accurate below 98% purity

By integrating these orthogonal methods, researchers, scientists, and drug development professionals can establish a high-confidence, comprehensive purity profile for this compound, ensuring its quality and suitability for the demanding applications in pharmaceutical synthesis. This self-validating system of cross-verification underpins the trustworthiness and scientific integrity required in modern drug development.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.